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2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one Documentation Hub

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  • Product: 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one
  • CAS: 1250122-56-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Characterization of 2-(tetrahydropyran-4-yl)-dihydropyrimidinone

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for the synthesis, purification, and detailed structural characterization of the novel heterocyclic c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the synthesis, purification, and detailed structural characterization of the novel heterocyclic compound, 2-(tetrahydropyran-4-yl)-dihydropyrimidinone. While specific literature on this exact molecule is emerging, this document establishes a robust analytical cascade based on well-understood principles for the dihydropyrimidinone (DHPM) and tetrahydropyran (THP) pharmacophores. We present detailed, field-proven protocols for synthesis via the Biginelli reaction, followed by a multi-technique approach for structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each section explains the causality behind experimental choices, ensuring a self-validating system of characterization. This guide is intended to serve as a primary technical resource for researchers engaged in the synthesis and development of novel DHPM-based therapeutic agents.

Introduction: Rationale and Significance

The dihydropyrimidinone (DHPM) core is a privileged scaffold in medicinal chemistry, renowned for a wide spectrum of pharmacological activities, including roles as calcium channel blockers, antiviral, and anti-inflammatory agents.[1] The synthesis of novel DHPM derivatives is a major focus in modern drug discovery. The archetypal method for their synthesis is the acid-catalyzed, three-component Biginelli reaction, first reported in 1891.[2] This one-pot condensation of an aldehyde, a β-ketoester, and urea offers a straightforward and efficient route to this valuable heterocyclic system.[2][3]

The tetrahydropyran (THP) ring is another crucial moiety in medicinal chemistry. As a saturated six-membered heterocycle, it often serves as a bioisostere for other cyclic systems and is a core component of pyranose sugars like glucose.[4] Its incorporation into small molecules can enhance aqueous solubility, improve metabolic stability, and provide specific hydrogen bonding interactions with biological targets.

The combination of these two pharmacophores in 2-(tetrahydropyran-4-yl)-dihydropyrimidinone presents a molecule of significant interest for drug discovery programs. This guide provides the necessary technical foundation for its unambiguous synthesis and characterization.

Synthesis and Purification

The most logical and efficient route to the target compound is a Biginelli condensation.[5] This reaction involves the acid-catalyzed cyclocondensation of tetrahydropyran-4-carboxaldehyde, urea, and a β-ketoester such as ethyl acetoacetate.[2]

Synthetic_Pathway THP_aldehyde Tetrahydropyran-4- carboxaldehyde Catalyst H+ (e.g., HCl, PTSA) EtOH, Reflux THP_aldehyde->Catalyst Urea Urea Urea->Catalyst EAA Ethyl Acetoacetate EAA->Catalyst Product 2-(tetrahydropyran-4-yl)- dihydropyrimidinone Catalyst->Product Biginelli Reaction

Caption: Proposed synthetic pathway via the Biginelli reaction.

Step-by-Step Experimental Protocol: Synthesis
  • Rationale: This protocol employs ethanol as a solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction. A catalytic amount of strong acid, such as HCl, is essential to protonate the aldehyde, facilitating nucleophilic attack.[6]

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (0.1 mol), urea (0.15 mol), and tetrahydropyran-4-carboxaldehyde (0.1 mol).

  • Add 25 mL of ethanol to the mixture.

  • While stirring, add 3-4 drops of concentrated hydrochloric acid (HCl) as a catalyst.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (See Section 4.4.1).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Pour the mixture into 100 mL of ice-cold water with stirring.

  • Collect the resulting solid precipitate by vacuum filtration, washing with cold water.

  • Allow the crude product to air dry.

Protocol: Purification
  • Rationale: Recrystallization is a cost-effective and efficient method for purifying solid organic compounds. Ethanol is a common choice as it typically dissolves the DHPM product well at high temperatures and poorly at low temperatures, allowing for recovery of pure crystals upon cooling.

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

  • Assess purity via HPLC and melting point determination.

Structural Elucidation and Characterization

A multi-faceted analytical approach is required to confirm the identity and purity of the synthesized compound. The data from each technique should be cross-validated to provide an unambiguous structural assignment.

Characterization_Workflow Start Synthesized & Purified Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS Mass Spectrometry (HRMS, MS/MS) Start->MS IR IR Spectroscopy Start->IR HPLC HPLC Analysis Start->HPLC Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation IR->Confirmation HPLC->Confirmation

Caption: Integrated workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR provides information on the chemical environment and neighboring protons, while ¹³C NMR identifies all unique carbon atoms.

Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and for its high boiling point. The exchangeable N-H protons of the DHPM ring will be clearly visible.[1]

Expected ¹H NMR Resonances (DMSO-d₆, 400 MHz):

Proton Assignment Expected δ (ppm) Multiplicity Notes
NH (Position 1) ~9.0-9.5 Singlet (broad) D₂O exchangeable.[1]
NH (Position 3) ~7.0-8.0 Singlet (broad) D₂O exchangeable.[1]
CH (Position 4) ~4.5-5.0 Doublet Benzylic-type proton, coupled to the THP methine proton.
THP-CH (Position 4') ~2.0-2.5 Multiplet Methine proton on the THP ring.
THP-CH₂ (O-CH₂) ~3.5-3.9 Multiplet Protons adjacent to the ring oxygen.[7]
THP-CH₂ ~1.4-1.8 Multiplet Remaining THP ring protons.[7]
CH₃ (Position 6) ~2.2 Singlet Methyl group on the DHPM ring.
Ester-OCH₂ ~4.0 Quartet Ethyl group methylene.

| Ester-CH₃ | ~1.1 | Triplet | Ethyl group methyl. |

Expected ¹³C NMR Resonances (DMSO-d₆, 100 MHz):

Carbon Assignment Expected δ (ppm) Notes
C=O (Position 2) ~152 Urea-type carbonyl.
C=O (Ester) ~165 Ester carbonyl.
C=C (Position 5) ~100 Olefinic carbon.
C=C (Position 6) ~148 Olefinic carbon bearing the methyl group.
CH (Position 4) ~55 Chiral center.
THP-CH₂ (O-CH₂) ~67 Carbons adjacent to the ring oxygen.
THP-CH ~40 Methine carbon.
THP-CH₂ ~30-35 Remaining THP ring carbons.
CH₃ (Position 6) ~18 Methyl group.
Ester-OCH₂ ~59 Ethyl group methylene.

| Ester-CH₃ | ~14 | Ethyl group methyl. |

Mass Spectrometry (MS)
  • Rationale: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula. Tandem MS (MS/MS) fragments the molecule in a controlled way, providing data that confirms the connectivity of the molecular structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of molecules.[8]

Protocol:

  • Prepare a dilute solution (~1 mg/mL) of the compound in methanol or acetonitrile.

  • Infuse the solution into an ESI-MS instrument.

  • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Perform an HRMS scan to determine the exact mass.

  • Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate an MS/MS spectrum.

Expected Results:

  • Molecular Formula: C₁₄H₂₂N₂O₄

  • Monoisotopic Mass: 282.1580 g/mol

  • Expected [M+H]⁺ (HRMS): 283.1652

  • Key Fragmentation Pathways: The fragmentation of DHPMs is complex, but characteristic losses can be expected.[9][10] Common fragmentation would involve the loss of the ester group, cleavage within the tetrahydropyran ring, and retro-Biginelli type reactions.

Infrared (IR) Spectroscopy
  • Rationale: IR spectroscopy is a rapid and simple technique to identify the key functional groups present in the molecule.

Protocol:

  • Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.

  • Place a small amount of the solid sample directly on the ATR crystal and record the spectrum.

Expected Characteristic Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Notes
N-H Stretch 3100-3400 Broad peaks indicative of hydrogen bonding.
C-H Stretch (sp³ & sp²) 2850-3100 Aliphatic and olefinic C-H bonds.
C=O Stretch (Urea) 1650-1690 Carbonyl of the DHPM ring.
C=O Stretch (Ester) 1700-1720 Ester carbonyl.
C=C Stretch 1620-1640 Olefinic bond in the DHPM ring.

| C-O-C Stretch (Ether) | 1050-1150 | Characteristic of the tetrahydropyran ring. |

Chromatographic Analysis
  • Rationale: TLC is an indispensable tool for monitoring reaction progress and making a preliminary assessment of purity.

Protocol:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) is a good starting point. Adjust polarity as needed.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

  • Rationale: HPLC is the gold standard for determining the final purity of the compound. A reverse-phase method is typically employed for molecules of this polarity.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a gradient from 10% B to 90% B over 15 minutes.

  • Detection: UV detector set at a wavelength where the chromophore absorbs, typically around 220-260 nm.

  • Purity Assessment: The purity is calculated from the relative peak area of the main product peak compared to the total area of all peaks.

Physicochemical Properties

Property Value Source
Molecular FormulaC₁₄H₂₂N₂O₄Calculated
Molecular Weight282.34 g/mol Calculated
AppearanceWhite to off-white solidExpected
IUPAC Nameethyl 6-methyl-2-oxo-4-(tetrahydropyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylateIUPAC

Conclusion

The comprehensive characterization of 2-(tetrahydropyran-4-yl)-dihydropyrimidinone requires a synergistic application of synthetic chemistry and modern analytical techniques. The protocols and expected outcomes detailed in this guide provide a robust framework for researchers to synthesize, purify, and unambiguously confirm the structure of this novel compound. The validation of its structure through the orthogonal methods of NMR, MS, and IR spectroscopy, coupled with purity confirmation by HPLC, ensures the high quality of the material necessary for subsequent studies in drug development and medicinal chemistry.

References

  • Kale, A. (2019). Green Synthesis and Characterization of Dihydropyrimidinone Derivatives using Fruit Juice. Journal of Current Pharma Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXFQIlO90AZgmP3wI7KU8hskF1Kkz5JhzLnXGvFXiHqoYSYCHnMqbhjdEJq-lOfhQjJRKgaKER1iEDslTgLzYoIgBYRnuPdJSyeyIKj6zO0dfVRDaEqs1CdC5XJSFYqLGAb2IKf9oKlC_RorMvoW9MeebIaDvNJU9TZMYQKaCNtCrQz3VPhbzFqz68jt1H0vkcsCFh7D1jAGHWyyjcEp2pRg==]
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  • Asif, M. (2017). A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. Molecules. [URL: https://www.mdpi.com/1420-3049/22/5/736]
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  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [URL: https://www.organic-chemistry.org/namedreactions/biginelli-reaction.shtm]
  • Kale, A. (2019). Green Synthesis and Characterization of Dihydropyrimidinone Derivatives using Fruit Juice. Journal of Current Pharma Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFLcjUCjfERD6LVvEGj0b9UylXOkaBETEqw-u8m-cgXfFusvFn-f7kl8bXEzvijVoNIHOwbz-Wqw6tdcWB-bnzKlpN9GSNfy-D92sccXa6GNpIbCxQAr1UPo3MEniWH2QFD2jczQZR3UnoE1oBQSe2p3jZsCqLeJBca6ICYsegGkZzogzu1_g6Ev5FqwD4nyV3pMDeilsyRH_ZInVT2OhoKw_tDCaGWWLt-dmovJ_2Z4TTVarhYfLtcUbGLxsM6lY=]
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  • Wan, J.-P. et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6117906/]
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  • ResearchGate. (n.d.). Proposed mass fragmentation pathways for dihydropiridines by APPI. [URL: https://www.researchgate.net/figure/Proposed-mass-fragmentation-pathways-for-dihydropiridines-by-APPI_fig2_230613898]
  • ResearchGate. (n.d.). Spectroscopic characterization of dihydropyrimidinone (2), prepared by GA‐RAM process. [URL: https://www.researchgate.net/figure/Spectroscopic-characterization-of-dihydropyrimidinone-2-prepared-by-GA-RAM-process_fig3_335520914]
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  • Rodrigues Filho, E. et al. (2003). Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry. Journal of Mass Spectrometry. [URL: https://pubmed.ncbi.nlm.nih.gov/12794876/]
  • Al-Mulla, A. (2017). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules. [URL: https://www.mdpi.com/1420-3049/22/4/630]
  • Mohanty, S. K. et al. (2012). Synthesis, characterisation and biological evaluation of novel biginelli dihydropyrimidines. Der Pharmacia Lettre. [URL: https://www.researchgate.net/publication/319150033_Synthesis_characterisation_and_biological_evaluation_of_novel_biginelli_dihydropyrimidines]
  • Glamočlija, J. et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules. [URL: https://www.mdpi.com/1420-3049/27/21/7184]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one, a heteroc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one, a heterocyclic compound of interest in medicinal chemistry. As a senior application scientist, this document is structured to deliver not just data, but a foundational understanding of the principles behind the spectroscopic techniques used to elucidate and confirm the structure of this molecule. We will delve into the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The methodologies presented are grounded in established protocols for the analysis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and related heterocycles, ensuring a robust and scientifically sound approach to characterization.

Introduction: The Significance of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one

The 3,4-dihydropyrimidin-2(1H)-one (DHPM) core is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. The incorporation of an oxane (tetrahydropyran) moiety at the 2-position introduces a flexible, hydrophilic group that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Accurate and thorough spectroscopic characterization is a critical first step in the drug discovery and development process, providing unequivocal proof of chemical identity and purity. This guide will use 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one as a case study to illustrate the application of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one, both ¹H and ¹³C NMR will provide a detailed map of the molecular framework.

Expected ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of different types of protons and their connectivity. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
NH (Position 1)9.0 - 9.5singlet (broad)-Exchangeable with D₂O. Chemical shift can vary with concentration and solvent.[1]
NH (Position 3)7.5 - 8.0singlet (broad)-Exchangeable with D₂O. Chemical shift can vary with concentration and solvent.[1]
H-4 (Pyrimidine ring)5.0 - 5.5doublet~3-4Coupled to the adjacent NH proton.[2][3]
H-5 (Pyrimidine ring)5.5 - 6.0doublet~7-8Coupled to H-6.
H-6 (Pyrimidine ring)7.0 - 7.5doublet~7-8Coupled to H-5.
H-4' (Oxane ring, CH)3.0 - 3.5multiplet-Methine proton of the oxane ring.
H-2', H-6' (Oxane ring, axial CH₂)3.8 - 4.2multiplet-Protons adjacent to the oxygen atom.
H-2', H-6' (Oxane ring, equatorial CH₂)3.3 - 3.7multiplet-Protons adjacent to the oxygen atom.
H-3', H-5' (Oxane ring, axial CH₂)1.5 - 1.9multiplet-
H-3', H-5' (Oxane ring, equatorial CH₂)1.8 - 2.2multiplet-
Expected ¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
C-2 (Pyrimidine ring)150 - 155Carbonyl carbon.
C-4 (Pyrimidine ring)50 - 55Methylene carbon.[4]
C-5 (Pyrimidine ring)98 - 105Vinylic carbon.[4]
C-6 (Pyrimidine ring)145 - 150Vinylic carbon.
C-4' (Oxane ring)40 - 45Methine carbon.
C-2', C-6' (Oxane ring)65 - 70Carbons adjacent to the oxygen atom.
C-3', C-5' (Oxane ring)30 - 35
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for DHPMs due to its ability to dissolve a wide range of compounds and to clearly show NH protons.[2]

  • Filter the solution into a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay (d1): 1-5 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay (d1): 2 seconds.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.

Expected IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
N-H stretching3100 - 3400Medium-StrongBroad peaks indicative of hydrogen bonding.[5][6]
C-H stretching (sp²)3000 - 3100MediumAromatic/vinylic C-H bonds.
C-H stretching (sp³)2850 - 3000Medium-StrongAliphatic C-H bonds in the oxane ring.[7]
C=O stretching (amide)1640 - 1690StrongCharacteristic absorption for the pyrimidinone carbonyl.[5][6]
C=C stretching1550 - 1650MediumVinylic bond in the pyrimidine ring.[7]
C-N stretching1400 - 1460Medium
C-O stretching1050 - 1150StrongEther linkage in the oxane ring.[7]
Experimental Protocol for IR Data Acquisition

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum should be collected prior to the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural information.

Expected Mass Spectrometric Data
  • Molecular Formula: C₁₀H₁₄N₂O₂

  • Monoisotopic Mass: 194.1055 g/mol

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like DHPMs, and will likely produce a prominent protonated molecular ion [M+H]⁺.[8]

  • Expected [M+H]⁺: m/z 195.1133

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition. The calculated m/z for C₁₀H₁₅N₂O₂⁺ is 195.1133, and an experimental value within a few ppm of this would confirm the molecular formula.

Experimental Protocol for MS Data Acquisition

Instrumentation: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).[8]

Sample Preparation:

  • Prepare a dilute solution of the sample (approx. 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.[8]

  • The solvent may be acidified with a small amount of formic acid to promote protonation.[8]

Data Acquisition:

  • Ionization Mode: Positive ESI.

  • Scan Range: m/z 50-500.

  • Acquisition Mode: Full scan for molecular ion determination. Tandem MS (MS/MS) can be performed on the [M+H]⁺ ion to obtain fragmentation patterns for further structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in the dihydropyrimidine ring.

Expected UV-Vis Absorption

Pyrimidine derivatives typically exhibit absorption maxima (λ_max) in the UV region. For the dihydropyrimidinone core, a λ_max in the range of 250-280 nm is expected, corresponding to π → π* transitions within the conjugated system.[9][10] The exact position and intensity of the absorption will be influenced by the solvent.

Experimental Protocol for UV-Vis Data Acquisition

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol) of a known concentration.[8]

  • Perform serial dilutions to obtain solutions with absorbance values in the linear range of the instrument (typically 0.1 to 1.0).[8]

Data Acquisition:

  • Wavelength Range: 200 - 400 nm.

  • Cuvette: Use quartz cuvettes for measurements in the UV region.[8]

  • A solvent blank should be used as a reference.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow illustrates a logical approach to confirming the structure of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation synthesis Synthesized Compound ms Mass Spectrometry (HRMS) synthesis->ms Confirm Molecular Formula ir IR Spectroscopy synthesis->ir Identify Functional Groups nmr_1h ¹H NMR ms->nmr_1h ir->nmr_1h nmr_13c ¹³C NMR nmr_1h->nmr_13c Cross-reference nmr_2d 2D NMR (COSY, HSQC) nmr_13c->nmr_2d Confirm Connectivity uv_vis UV-Vis Spectroscopy nmr_2d->uv_vis Confirm Conjugated System final_structure Confirmed Structure of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one uv_vis->final_structure

Sources

Foundational

Harnessing the Potential of Cyclic Ether Moieties in Dihydropyrimidinone Scaffolds: A Guide to Biological Activity and Drug Development

An In-Depth Technical Guide Abstract Dihydropyrimidinones (DHPMs) represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological act...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Dihydropyrimidinones (DHPMs) represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2][3][4] This guide provides a comprehensive technical overview of DHPMs featuring cyclic ether substituents, a modification that offers intriguing possibilities for modulating pharmacokinetic and pharmacodynamic properties. We will delve into the synthetic strategies for creating these novel analogs, explore their primary biological activities as calcium channel blockers, anticancer agents, and antiviral compounds, and elucidate the underlying mechanisms of action. Furthermore, this document provides detailed experimental protocols for key biological assays, presents a structure-activity relationship (SAR) analysis, and offers insights into future research directions for drug development professionals.

Introduction: The Dihydropyrimidinone Privileged Scaffold

The 3,4-dihydropyrimidin-2(1H)-one (DHPM) core is widely regarded as a "privileged structure" in drug discovery. First synthesized by Pietro Biginelli in 1893, this scaffold is readily accessible through the one-pot multicomponent Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea (or thiourea).[5][6][7] The versatility of this synthesis allows for extensive structural diversification, leading to a wide array of pharmacological activities.[2][8]

DHPMs have been successfully developed as:

  • Calcium Channel Blockers: Acting as bioisosteres of dihydropyridines like nifedipine, they are used to treat cardiovascular diseases.[9][10][11]

  • Anticancer Agents: The archetypal DHPM, Monastrol, is a well-known inhibitor of the Eg5 kinesin motor protein, leading to mitotic arrest in cancer cells.[8][12][13]

  • Antiviral Agents: Certain DHPM derivatives have shown efficacy against a range of viruses by inhibiting critical processes like viral entry or capsid assembly.[14][15][16]

  • Anti-inflammatory and Antibacterial Agents: The scaffold's broad bioactivity extends to other therapeutic areas as well.[8]

The introduction of cyclic ether substituents (e.g., tetrahydrofuran, dioxane) onto the DHPM core, typically at the C4-position, is a strategic modification. These moieties can enhance aqueous solubility, provide specific hydrogen bond donor/acceptor sites for improved target binding, and alter the molecule's conformational profile, thereby fine-tuning its biological activity and metabolic stability. This guide focuses on the synthesis, biological evaluation, and mechanistic understanding of these specific derivatives.

Synthesis of DHPMs with Cyclic Ether Substituents

The foundational method for synthesizing the target compounds is the Biginelli reaction. By selecting an aldehyde that contains a cyclic ether moiety, this functional group can be incorporated directly into the C4-position of the DHPM ring.

General Reaction Scheme

The reaction involves the acid-catalyzed condensation of an aldehyde (containing a cyclic ether), a β-ketoester (like ethyl acetoacetate), and urea.

cluster_reactants Reactants cluster_catalyst Catalyst R1 Cyclic Ether Aldehyde (e.g., Tetrahydrofurfural) P1 DHPM with Cyclic Ether Substituent R1->P1 + Reflux R2 β-Ketoester (e.g., Ethyl Acetoacetate) R2->P1 + Reflux R3 Urea R3->P1 + Reflux C1 Acid Catalyst (e.g., HCl, p-TsOH) C1->P1 C2 Solvent (e.g., Ethanol) C2->P1

Caption: Generalized Biginelli reaction for synthesizing C4-substituted DHPMs.

Experimental Protocol: Synthesis of Ethyl 6-methyl-4-(tetrahydrofuran-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol provides a robust, self-validating method for synthesizing a representative DHPM with a cyclic ether substituent.

Materials:

  • Tetrahydrofuran-2-carbaldehyde (1.0 equiv.)

  • Ethyl acetoacetate (1.0 equiv.)

  • Urea (1.5 equiv.)

  • Ethanol (Reagent grade)

  • Concentrated Hydrochloric Acid (catalytic amount, ~3-4 drops)

  • Ice-cold distilled water

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine tetrahydrofuran-2-carbaldehyde (0.1 mol, 10.01 g), ethyl acetoacetate (0.1 mol, 13.01 g), and urea (0.15 mol, 9.01 g) in 30 mL of ethanol.

  • Catalyst Addition & Reflux: Add 3-4 drops of concentrated HCl to the mixture. The causality here is that the acid catalyzes the initial condensation between the aldehyde and urea, which is the rate-limiting step. Heat the mixture to reflux and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 ethyl acetate/hexane mobile phase. The disappearance of the starting aldehyde spot indicates reaction completion.

  • Work-up & Isolation: After cooling to room temperature, pour the reaction mixture into 150 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Precipitate Collection: Allow the mixture to stand for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral (pH ~7). This step removes the acid catalyst and any water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from hot ethanol. For higher purity, a silica gel column chromatography can be performed using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Dry the purified solid under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity, ensuring a self-validating outcome.

Core Biological Activities & Mechanisms

The introduction of a cyclic ether can significantly influence the interaction of DHPMs with their biological targets.

Calcium Channel Blockade

DHPMs are recognized as structural aza-analogs of 1,4-dihydropyridines (DHPs), a major class of L-type calcium channel blockers.[9] They modulate the influx of Ca²⁺ ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[10]

Mechanism of Action: The DHPM molecule adopts a specific boat-like conformation that allows it to bind to a receptor site on the α1 subunit of the L-type calcium channel.[10] This binding stabilizes the channel in an inactive state, preventing the influx of extracellular calcium ions that is necessary for muscle contraction. The cyclic ether moiety can enhance this interaction by forming hydrogen bonds with amino acid residues in the binding pocket or by improving the compound's solubility and bioavailability.

ext Extracellular Space (High [Ca²⁺]) memb Cell Membrane Ca_channel L-Type Ca²⁺ Channel ext->Ca_channel Ca²⁺ intra Intracellular Space (Low [Ca²⁺]) Contraction Muscle Contraction intra->Contraction Triggers Ca_channel->intra Ca²⁺ Influx (Blocked) DHPM DHPM-Cyclic Ether DHPM->Ca_channel Binds & Inhibits Relaxation Vasodilation (Relaxation) DHPM->Relaxation Promotes Cell Normal Cell Division Spindle Bipolar Spindle Formation (Requires Eg5 Kinesin) Cell->Spindle Eg5 Eg5 Kinesin Spindle->Eg5 Mediated by DHPM DHPM-Cyclic Ether DHPM->Eg5 Inhibits Monoaster Monoastral Spindle Eg5->Monoaster Inhibition leads to Arrest Mitotic Arrest Monoaster->Arrest Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis

Caption: DHPM-mediated inhibition of Eg5 leads to mitotic arrest and apoptosis in cancer cells.

Protocol: MTT Assay for In Vitro Cytotoxicity [13][17]1. Cell Culture: Seed human cancer cells (e.g., A549 lung adenocarcinoma) into a 96-well plate at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. 2. Compound Treatment: Prepare serial dilutions of the DHPM-cyclic ether compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Monastrol or Doxorubicin). 3. Incubation: Incubate the treated cells for 48-72 hours. 4. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The causality is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. 5. Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. 6. Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. 7. Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antiviral Activity

DHPMs have demonstrated a broad spectrum of antiviral activities. [3][14]The mechanisms are diverse and virus-specific, ranging from inhibiting viral entry to disrupting viral replication machinery. For example, Batzelladines A and B, marine alkaloids with a DHPM core, inhibit the binding of HIV gp120 to CD4 receptors. [2][14]Other synthetic DHPMs target viral capsid assembly. [14] Protocol: Virus-Induced Cytopathic Effect (CPE) Reduction Assay [14]1. Cell Seeding: Seed host cells (e.g., Vero cells) in a 96-well plate and grow them to a subconfluent monolayer. 2. Infection and Treatment: Prepare serial dilutions of the test DHPM compounds. Add the compounds and a predetermined titer of the virus (e.g., Punta Toro virus) simultaneously to the cell monolayers. 3. Incubation: Incubate the plates for 3-5 days at 37°C, allowing the virus to replicate and cause a cytopathic effect (CPE), such as cell lysis or plaque formation, in control wells. 4. CPE Scoring: After incubation, visually score the CPE in each well under a microscope. A common scoring system is 0 (no CPE) to 4 (100% of the monolayer destroyed). 5. Cell Viability Staining: Alternatively, stain the remaining viable cells with a crystal violet solution. The amount of dye retained is proportional to the number of living cells. 6. Analysis: Determine the 50% effective concentration (EC₅₀), which is the compound concentration that reduces the viral CPE by 50%. A parallel cytotoxicity assay on uninfected cells is required to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀ / EC₅₀), a critical measure of the compound's therapeutic window.

Structure-Activity Relationship (SAR) Analysis

The biological activity of DHPMs is highly dependent on the nature and position of substituents on the core ring.

Key SAR Insights:

  • C4 Position: The substituent at the C4 position is a primary determinant of activity. An aryl group is common, and its electronic properties (e.g., electron-withdrawing halogens) can significantly impact potency. [13][18]The introduction of a cyclic ether at this position is hypothesized to enhance activity through improved solubility and specific hydrogen bonding interactions.

  • N1 and N3 Positions: Substitution at the N1 and N3 positions can modulate activity. Acylation or alkylation at N3 has been shown to be favorable for calcium channel blocking activity. [19]* C5 Position: The ester group at C5 is crucial for activity. The size and nature of the alkyl group can influence potency and pharmacokinetics.

  • C6 Position: A small alkyl group, typically a methyl group, is generally preferred at the C6 position.

  • C2 Position: Replacing the oxygen at C2 with sulfur (to form a dihydropyrimidinethione) can alter the activity profile, sometimes enhancing it. [20]

Scaffold General DHPM Scaffold C4 C4-Substituent: - Cyclic Ether enhances solubility - Key for target interaction Scaffold->C4 N3 N3-Position: - Substitution can increase potency (e.g., acylation) Scaffold->N3 C5 C5-Ester: - Modulates potency and PK properties Scaffold->C5 C2 C2-Position: - O vs. S can change activity profile Scaffold->C2

Caption: Key positions on the DHPM scaffold for SAR modification.

Comparative Data Table (Hypothetical)

This table summarizes hypothetical biological data for a series of DHPMs with different cyclic ether substituents to illustrate potential SAR trends.

Compound IDC4-SubstituentCa²⁺ Channel IC₅₀ (nM)A549 Cell IC₅₀ (µM)Antiviral SI (CC₅₀/EC₅₀)
DHPM-01 Phenyl (Reference)15012.515
DHPM-02 Tetrahydrofuran-2-yl858.2>30
DHPM-03 Tetrahydrofuran-3-yl11010.125
DHPM-04 1,4-Dioxan-2-yl927.5>35
Nifedipine -50N/AN/A
Monastrol -N/A9.0N/A

Data are hypothetical for illustrative purposes.

Conclusion and Future Perspectives

Dihydropyrimidinones with cyclic ether substituents represent a promising avenue for the development of novel therapeutics. The strategic inclusion of these moieties can favorably influence key drug-like properties, including solubility, metabolic stability, and target-binding affinity. This guide has outlined the synthetic pathways, primary biological activities, and mechanistic underpinnings of these compounds.

Future research should focus on:

  • Expanding the Chemical Space: Synthesizing a broader library of analogs with diverse cyclic ethers (e.g., oxetane, tetrahydropyran) and exploring substitutions at other positions of the DHPM core.

  • In-depth Mechanistic Studies: Utilizing molecular docking and co-crystallography to visualize the binding interactions of these compounds with their respective targets (e.g., Eg5, calcium channels).

  • In Vivo Validation: Advancing the most potent and selective compounds from in vitro assays into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By integrating synthetic chemistry with rigorous biological and mechanistic evaluation, the full therapeutic potential of this unique class of molecules can be realized.

References

  • Talele, T. T. (2016). Synthesis and in vitro antiviral evaluation of 4-substituted 3,4-dihydropyrimidinones. PMC. [Link]

  • Narsimha, B. et al. (2015). Synthesis and Antiviral Activity of Dihydropyrimidines - Ciprofloxacin Mannich bases Against Various Viral Strains. Ingenta Connect. [Link]

  • Patel, H. D. et al. (2013). Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers. Der Pharma Chemica. [Link]

  • Nayak, S. K. et al. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. PubMed. [Link]

  • Işık, S. et al. (2023). Biginelli dihydropyrimidines and their acetylated derivatives as L-/T-type calcium channel blockers: Synthesis, enantioseparation, and molecular modeling studies. PubMed Central. [Link]

  • Shafi, S. et al. (2022). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. MDPI. [Link]

  • Narsimha, B. et al. (2015). Synthesis and Antiviral Activity of Dihydropyrimidines - Ciprofloxacin Mannich bases Against Various Viral Strains. Ingenta Connect. [Link]

  • Kumar, R. et al. (2020). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC. [Link]

  • Matos, L. H. S. et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. ResearchGate. [Link]

  • Atwal, K. S. et al. (1991). Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. PubMed. [Link]

  • Nayak, S. K. et al. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship. ResearchGate. [Link]

  • Atwal, K. S. et al. (1991). Dihydropyrimidine calcium channel blockers: 2-heterosubstituted 4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines. ACS Publications. [Link]

  • Valdés-García, G. et al. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. [Link]

  • Sahoo, S. et al. (2024). Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. ChemRxiv. [Link]

  • Matos, L. H. S. et al. (2018). Biological Activity of Dihydropyrimidinone (DHPM) Derivatives: A Systematic Review. PubMed. [Link]

  • Nayak, S. K. et al. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship. R Discovery. [Link]

  • N, S. & S, A. (2023). REVIEW OF ANTICANCER ACTIVITY OF DIHYDROPYRIMIDINONES. IJCRT.org. [Link]

  • Gaikwad, S. B. (2024). A Brief Overview of Anti-Cancer Activity of 3, 4-Dihydropyrimidinone / Thione. ResearchGate. [Link]

  • ResearchGate. (n.d.). Schematic representation of the structure‐activity relationship of DHPMs. ResearchGate. [Link]

  • Sharma, R. et al. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Publishing. [Link]

  • Beena, K. P. et al. (2016). DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity. ResearchGate. [Link]

  • Dowarah, J. et al. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Synthesis of dihydropyrimidinone derivatives using... ResearchGate. [Link]

  • B, S. et al. (2015). Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Der Pharma Chemica. [Link]

  • Tu, S. et al. (2013). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journals. [Link]

  • Khademinia, S. et al. (2023). Synthesis of 3,4-dihydropyrimidin-2-(1H)- ones using a Hydrogel as a Green and Reusable Catalyst. Chemical Methodologies. [Link]

  • Dowarah, J. et al. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Publishing. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Silico Modeling of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one

Foreword: The Computational Lens in Modern Drug Discovery The journey of a potential therapeutic agent from a conceptual molecule to a clinical candidate is fraught with challenges, high costs, and a significant attritio...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Computational Lens in Modern Drug Discovery

The journey of a potential therapeutic agent from a conceptual molecule to a clinical candidate is fraught with challenges, high costs, and a significant attrition rate. The dihydropyrimidinone (DHPM) scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The specific molecule of interest, 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one, represents a novel entity within this class, and its therapeutic potential is yet to be fully elucidated.

This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one. We will move beyond a mere recitation of protocols to explain the causal logic behind each computational step. This approach is designed to empower researchers, scientists, and drug development professionals to not only replicate these methods but also to adapt and apply them to their own research questions. Our exploration will be grounded in the principles of modern computational drug discovery, which leverages theoretical simulations and calculations to predict the behavior of molecules, thereby accelerating the identification and optimization of promising drug candidates.[4][5][6]

Part 1: Foundational Analysis: Characterizing the Candidate Molecule

Before we can probe the interaction of our lead compound with biological systems, we must first understand its intrinsic properties. This initial phase involves preparing a high-quality 3D model of the molecule and performing a preliminary assessment of its drug-like characteristics and pharmacokinetic profile.

Ligand Preparation: From 2D Structure to 3D Model

The starting point for any in silico study is an accurate three-dimensional representation of the molecule. This is not a trivial step, as the conformational state of the ligand can significantly influence the outcome of subsequent modeling studies.

Protocol 1: Ligand Preparation Workflow

  • 2D Structure Generation: The molecule, 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one, is first sketched using a chemical drawing tool such as ChemDraw or the open-source MarvinSketch. The structure is then saved in a 2D format (e.g., MOL or SMILES).

  • Conversion to 3D: The 2D representation is converted into a 3D structure. This can be accomplished using software like Open Babel or the online PubChem structure generator.[7]

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. A crucial step is to perform energy minimization using a suitable force field (e.g., MMFF94 or UFF). This process optimizes the bond lengths, angles, and dihedrals to arrive at a more stable and realistic 3D conformation. Tools like Avogadro or the command-line interface of Open Babel can be used for this purpose.

  • File Format Conversion: The energy-minimized structure is then saved in formats required for subsequent analyses, such as .pdbqt for AutoDock Vina or .mol2 for other docking and simulation software.[8]

Causality: An improperly prepared or high-energy ligand conformation can lead to inaccurate predictions of binding affinity and pose in docking studies. Energy minimization ensures that the ligand structure is physically plausible before it is introduced to the protein's binding site.

In Silico ADMET Profiling: A Premonition of Pharmacokinetics

A significant percentage of drug candidates fail in clinical trials due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) or unforeseen toxicity (ADMET).[9] Predicting these properties in silico allows for the early identification of potential liabilities, saving considerable time and resources.[10][11][12]

Protocol 2: ADMET Prediction using Web-Based Tools

A variety of freely accessible web servers can provide rapid and reliable ADMET predictions. The SwissADME server is a prominent example.[5]

  • Input: The SMILES (Simplified Molecular Input Line Entry System) string of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one is pasted into the input field of the SwissADME web server.

  • Execution: The prediction is run. The server calculates a range of physicochemical descriptors, pharmacokinetic properties, drug-likeness indicators, and medicinal chemistry friendliness.

  • Data Compilation: The key output parameters are collected and organized into a summary table.

Data Presentation: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueAcceptable Range/Interpretation
Physicochemical Properties
Molecular WeightCalculated< 500 g/mol
LogP (Lipophilicity)Calculated-0.7 to +5.0
Water SolubilityCalculatedGood to Moderate
Pharmacokinetics
GI AbsorptionCalculatedHigh/Low
Blood-Brain Barrier PermeantCalculatedYes/No
CYP Inhibitor (e.g., CYP3A4)CalculatedYes/No
Drug-Likeness
Lipinski's Rule of FiveCalculated0-1 violations
Bioavailability ScoreCalculatede.g., 0.55
Medicinal Chemistry
PAINS (Pan-Assay Interference Compounds)Calculated0 alerts

Note: The "Calculated" fields would be populated with the actual output from the SwissADME server.

Expert Insight: While these predictive models are powerful, they are based on algorithms trained on existing data.[10] It is always advisable to use multiple prediction tools and to interpret the results as a guide rather than an absolute certainty.[11] The absence of PAINS alerts is a positive sign, as it suggests the compound is less likely to produce false-positive results in high-throughput screening assays.

Part 2: Target Identification and Molecular Docking

With a well-characterized ligand, the next logical step is to identify its potential biological targets and to model the interactions at an atomic level. This is where molecular docking becomes an indispensable tool.[13][14]

Biological Target Identification

The dihydropyrimidinone scaffold is known to interact with a variety of biological targets.[2][15] A literature and database (e.g., ChEMBL, PubChem) search reveals that DHPMs often exhibit anticancer activity by targeting proteins involved in cell division, such as Eg5 kinesin and tubulin.[15][16] For the purpose of this guide, we will proceed with tubulin as a plausible and well-studied target for 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one.

Molecular Docking: Predicting the "Handshake"

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[13] The process also yields a scoring function that estimates the binding affinity.

Protocol 3: Molecular Docking using AutoDock Vina

This protocol outlines the steps for docking our ligand into the colchicine binding site of tubulin.

  • Receptor Preparation:

    • Download the crystal structure of tubulin, for instance, PDB ID: 1SA0, from the RCSB Protein Data Bank.[16]

    • Using a molecular visualization tool like UCSF Chimera or AutoDock Tools, remove water molecules, co-factors, and any existing ligands from the PDB file.[14][17]

    • Add polar hydrogens and assign Gasteiger charges to the protein atoms.

    • Save the prepared receptor in the .pdbqt format.

  • Grid Box Definition:

    • Identify the binding site. For this example, we use the known colchicine binding site of tubulin.

    • Define a "grid box" or search space that encompasses the entire binding site. This box defines the volume within which the docking algorithm will search for possible ligand conformations. The center and dimensions (x, y, z) of the box are specified.

  • Running the Docking Simulation:

    • Use the AutoDock Vina command-line interface. The command will specify the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and the output file name.

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C --out output.pdbqt

  • Analysis of Results:

    • Vina will generate several binding poses, each with a corresponding binding affinity score in kcal/mol. The more negative the score, the stronger the predicted binding.

    • The top-ranked poses are visualized and analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues in the binding site.

Visualization: Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Download Protein Structure (e.g., PDB: 1SA0) CleanPDB Clean Receptor (Remove Water, Ligands) PDB->CleanPDB Ligand Prepare 3D Ligand (Energy Minimized) PrepLigand Prepare Ligand (Save as .pdbqt) Ligand->PrepLigand PrepReceptor Add Hydrogens & Charges (Save as .pdbqt) CleanPDB->PrepReceptor Grid Define Grid Box (Binding Site) PrepReceptor->Grid RunVina Execute AutoDock Vina PrepLigand->RunVina Grid->RunVina Results Output: Poses & Scores RunVina->Results Visualize Visualize Top Poses Results->Visualize Analyze Analyze Interactions (H-bonds, Hydrophobic) Visualize->Analyze G Start Start with Docked Protein-Ligand Complex ForceField Assign Force Field (CHARMM36, CGenFF) Start->ForceField Solvate Solvate with Water & Add Ions ForceField->Solvate EM Energy Minimization Solvate->EM NVT NVT Equilibration (Temperature) EM->NVT NPT NPT Equilibration (Pressure) NVT->NPT Production Production MD Run (e.g., 100 ns) NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: The sequential stages of a molecular dynamics simulation.

Trajectory Analysis

The output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms over time. Analysis of this trajectory can reveal:

  • Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial positions. A stable RMSD suggests the complex is not undergoing major conformational changes.

  • Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues, highlighting flexible regions of the protein.

  • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, identifying key stable interactions.

Part 4: Guiding a Smarter Search: Advanced Modeling

Beyond single-molecule analysis, computational methods can guide the design of new, more potent analogs by abstracting the key features required for biological activity.

Pharmacophore Modeling and QSAR
  • Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. [18][19][20]By analyzing a set of active molecules, a 3D pharmacophore model can be generated and used as a template to screen large compound libraries for new hits.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that link the chemical structure of a series of compounds to their biological activity. [21][22][23]A predictive QSAR model can be used to estimate the activity of newly designed compounds before they are synthesized. [24] Visualization: The Logic of Pharmacophore-Based Screening

G cluster_model Model Generation cluster_screen Virtual Screening Actives Set of Active Compounds Generate Generate Pharmacophore Model Actives->Generate Model 3D Pharmacophore (H-bond donors/acceptors, hydrophobic centers, etc.) Generate->Model Screen Screen Database with Pharmacophore Model Model->Screen Database Large Compound Database Database->Screen Hits Identify Potential New Hits Screen->Hits

Caption: Using a pharmacophore model to find new active compounds.

Conclusion

This guide has charted a comprehensive in silico workflow for the initial characterization and evaluation of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one. By integrating ligand preparation, ADMET profiling, molecular docking, and molecular dynamics simulations, we can build a detailed, multi-faceted understanding of a novel compound's therapeutic potential. These computational techniques are not a replacement for experimental validation, but rather a powerful set of tools to generate hypotheses, prioritize candidates, and ultimately accelerate the drug discovery pipeline. The insights gained from such studies provide a rational basis for the synthesis and biological testing of this and other promising dihydropyrimidinone derivatives.

References

  • Kashyap, S., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Dihydropyrimidinone Derivatives as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. PubMed. Available at: [Link]

  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. Available at: [Link]

  • da Silva, C. H. T. P., et al. (2023). Paving the way for small-molecule drug discovery. PMC. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship. ResearchGate. Available at: [Link]

  • Kar, S., et al. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Methods in Molecular Biology. Available at: [Link]

  • Shaikh, R., et al. (2020). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC. Available at: [Link]

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  • Al-Warhi, T., et al. (2023). Dihydropyrimidinone (DHPM) scaffold as a potent anticancer drug. ResearchGate. Available at: [Link]

  • Suma, C., et al. (2020). Dyhidropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance. IJPPR. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Solubility and Stability of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one

Introduction The dihydropyrimidinone (DHPM) scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities which include antiviral, antitumor, antibacterial, and anti-inflammatory prop...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The dihydropyrimidinone (DHPM) scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities which include antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1][2] The specific analogue, 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one, represents a molecule of significant interest due to the incorporation of a saturated oxane ring, a feature that can modulate physicochemical properties such as lipophilicity and metabolic stability. As with any potential therapeutic agent, a thorough understanding of its solubility and stability is paramount for successful drug development, from formulation to in vivo efficacy.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and optimize the solubility and stability of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one. We will delve into the theoretical considerations, present detailed experimental protocols, and discuss strategies for addressing potential liabilities, all grounded in the established chemistry of the broader dihydropyrimidinone class.

I. Physicochemical Profile: Foundational Understanding

A preliminary in silico and experimental assessment of the fundamental physicochemical properties of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one is the logical first step. These parameters will govern its behavior in various aqueous and organic media.

Predicted Properties

Computational tools can provide valuable initial insights into the molecule's characteristics. Key parameters to model include:

  • LogP/LogD: The logarithm of the partition coefficient (octanol/water) is a critical indicator of lipophilicity. For an ionizable molecule like a dihydropyrimidinone, the distribution coefficient (LogD) at physiological pH (e.g., 7.4) is more informative. The oxane moiety is expected to influence the LogP value.

  • pKa: The ionization constant(s) will determine the charge state of the molecule at different pH values, which in turn significantly impacts solubility and permeability. The dihydropyrimidinone core contains acidic and basic centers.

  • Topological Polar Surface Area (TPSA): TPSA is a good predictor of passive molecular transport through membranes.

Experimental Determination of Core Properties

While predictions are useful, experimental validation is crucial. Standard protocols for these measurements are well-established.

II. Solubility Assessment: A Multi-faceted Approach

The solubility of a compound is not a single value but rather a profile that depends on the properties of the solvent system. For drug development, both thermodynamic and kinetic solubility are of interest. Dihydropyrimidinones have been noted to be sparingly soluble in some organic solvents like ethyl acetate.

Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.

Experimental Protocol: Shake-Flask Method (Gold Standard)

  • Preparation: Add an excess of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) and relevant organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile).[2]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Data Presentation:

Solvent/Buffer pH Temperature (°C) Solubility (µg/mL)
Phosphate Buffered Saline (PBS)7.425[Insert Experimental Data]
Simulated Gastric Fluid (SGF)1.237[Insert Experimental Data]
Simulated Intestinal Fluid (SIF)6.837[Insert Experimental Data]
EthanolN/A25[Insert Experimental Data]
DMSON/A25[Insert Experimental Data]
Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). This is a higher-throughput method often used in early discovery.

Experimental Protocol: Nephelometric Method

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Dilution: Add a small volume of the DMSO stock to a series of aqueous buffers in a microplate.

  • Precipitation Monitoring: Measure the turbidity of the solutions over time using a nephelometer or a plate reader capable of light scattering measurements. The concentration at which precipitation is observed is the kinetic solubility.

III. Stability Profiling: Ensuring Molecular Integrity

The stability of a drug candidate determines its shelf-life and its fate in vivo. Key aspects to investigate include pH stability, photostability, and stability in biological matrices.

pH Stability (Hydrolytic Stability)

This assesses the susceptibility of the compound to degradation in aqueous solutions at different pH values. The dihydropyrimidinone ring can be susceptible to hydrolysis under harsh acidic or basic conditions.

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one in a range of acidic, neutral, and basic buffers (e.g., 0.1 N HCl, pH 7.4 buffer, 0.1 N NaOH).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24, 48, 72 hours).

  • Analysis: At each time point, analyze the samples by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).

  • Data Analysis: Calculate the percentage of the compound remaining at each time point and determine the degradation rate constant and half-life at each pH.

Workflow for pH Stability Assessment:

Caption: Workflow for assessing the pH stability of the compound.

Photostability

Photostability testing determines if the compound degrades upon exposure to light.

Experimental Protocol: ICH Q1B Guideline

  • Sample Preparation: Prepare solutions and solid samples of the compound.

  • Light Exposure: Expose the samples to a controlled light source that mimics the UV and visible spectrum of sunlight, as specified in the ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC to quantify any degradation.

In Vitro Metabolic Stability

Assessing stability in the presence of metabolic enzymes is crucial for predicting in vivo clearance.

Experimental Protocol: Liver Microsomal Assay

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human, rat, etc.), the compound, and a NADPH-regenerating system in a suitable buffer.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched (e.g., with cold acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The in vitro half-life and intrinsic clearance are calculated from the disappearance rate of the compound.

Relationship between Physicochemical Properties and Stability:

G Solubility Solubility Formulation Formulation Solubility->Formulation Stability Stability Stability->Formulation pKa pKa pKa->Solubility LogP LogP LogP->Solubility pH pH pH->Stability Light Light Light->Stability Enzymes Enzymes Enzymes->Stability

Caption: Interplay of key factors influencing formulation development.

IV. Formulation Strategies for Poorly Soluble Dihydropyrimidinones

Should 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one exhibit poor aqueous solubility, several formulation strategies can be employed to enhance its bioavailability.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the formulation to favor the more soluble ionized form can be effective.

  • Co-solvents: The use of water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) can increase solubility.

  • Surfactants: Micellar solubilization using non-ionic surfactants (e.g., polysorbates, Cremophor® EL) can significantly enhance the apparent solubility.

  • Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous form can lead to higher apparent solubility and dissolution rates.

Conclusion

A comprehensive evaluation of the solubility and stability of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one is a critical early step in its development as a potential therapeutic agent. By systematically applying the principles and protocols outlined in this guide, researchers can build a robust data package to understand the compound's liabilities, guide formulation development, and ultimately increase the probability of success in preclinical and clinical studies. The inherent versatility of the dihydropyrimidinone scaffold suggests that while challenges may arise, a strategic and informed approach can lead to effective solutions.

References

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Facile Synthesis of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one via the Biginelli Reaction

Introduction: The Enduring Relevance of the Biginelli Reaction in Modern Drug Discovery First reported by Italian chemist Pietro Biginelli in 1893, the Biginelli reaction is a one-pot, three-component synthesis that prod...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Biginelli Reaction in Modern Drug Discovery

First reported by Italian chemist Pietro Biginelli in 1893, the Biginelli reaction is a one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2][3] This multicomponent reaction (MCR) involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea).[4][5] For over a century, this reaction has remained a cornerstone of heterocyclic chemistry due to its operational simplicity, efficiency, and the biological significance of its products.[6] DHPMs are a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities, including roles as calcium channel blockers, antihypertensive agents, anti-inflammatory agents, and α-1a-antagonists.[1][5][7]

The structural diversity of the DHPM core can be readily expanded by varying the three primary components.[8][9] This application note provides a detailed protocol for the synthesis of a specific DHPM, 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one, which incorporates a saturated heterocyclic oxane moiety. This structural feature is of particular interest in drug development for its potential to improve physicochemical properties such as solubility and metabolic stability.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive, field-tested perspective on the synthesis, purification, and characterization of this novel DHPM.

Reaction Mechanism: An Insight into the Acyliminium Ion Pathway

The mechanism of the Biginelli reaction has been a subject of investigation, with several proposed pathways. The currently accepted mechanism, supported by NMR studies, proceeds through an N-acyliminium ion intermediate.[8][9] This pathway is favored over earlier proposals that suggested an initial aldol condensation.[8]

The key steps of the N-acyliminium ion pathway are as follows:

  • Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde (tetrahydropyran-4-carbaldehyde) and urea. This step forms a key N-acyliminium ion intermediate.[4][9]

  • Nucleophilic Addition: The enol form of the β-ketoester (ethyl acetoacetate) then acts as a nucleophile, attacking the electrophilic iminium ion.[4]

  • Cyclization and Dehydration: The final step involves an intramolecular cyclization through the nucleophilic attack of the amine onto the carbonyl group of the ketoester, followed by dehydration to yield the stable 3,4-dihydropyrimidin-2(1H)-one ring system.[1][4]

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Tetrahydropyran-4-carbaldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea, H+ Urea Urea Ketoester Ethyl Acetoacetate Open_Chain Open-Chain Ureide Ketoester->Open_Chain + Iminium Ion DHPM 2-(Oxan-4-yl)-3,4- dihydropyrimidin-4-one Open_Chain->DHPM Cyclization & -H2O

Experimental Protocol: Synthesis of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one

This protocol outlines a robust and reproducible method for the synthesis of the target compound. The procedure is based on established Biginelli reaction conditions, optimized for the specific reactants.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Supplier (Example)
Tetrahydropyran-4-carbaldehydeC₆H₁₀O₂114.1450675-18-8Sigma-Aldrich
Ethyl acetoacetateC₆H₁₀O₃130.14141-97-9Sigma-Aldrich
UreaCH₄N₂O60.0657-13-6Sigma-Aldrich
p-Toluenesulfonic acid monohydrate (p-TsOH)C₇H₁₀O₄S190.226192-52-5Sigma-Aldrich
Ethanol (Absolute)C₂H₅OH46.0764-17-5Fisher Scientific
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6Fisher Scientific
HexaneC₆H₁₄86.18110-54-3Fisher Scientific
Instrumentation
  • Round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stir bar

  • Heating mantle with temperature control

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • NMR spectrometer (e.g., 400 MHz)

  • Mass spectrometer (e.g., ESI-MS)

  • FT-IR spectrometer

Step-by-Step Synthesis Procedure

Workflow A 1. Reagent Combination (Aldehyde, Urea, Ketoester, Catalyst in Ethanol) B 2. Reflux (Heat to 80-90°C) A->B Heat C 3. Reaction Monitoring (TLC) B->C Monitor Progress D 4. Cooling & Precipitation C->D Upon Completion E 5. Isolation (Vacuum Filtration) D->E Isolate Crude Product F 6. Purification (Recrystallization from Ethanol) E->F Purify G 7. Characterization (NMR, MS, IR) F->G Verify Structure

  • Reaction Setup: In a 100 mL round-bottom flask, combine tetrahydropyran-4-carbaldehyde (1.14 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.90 g, 15 mmol).

  • Solvent and Catalyst Addition: Add absolute ethanol (30 mL) to the flask, followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 10 mol%). The use of a Brønsted acid like p-TsOH is a common and effective catalyst for this transformation.[10][11]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with vigorous stirring.[2][12]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent. The reaction is typically complete within 4-6 hours.

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If precipitation is slow, the mixture can be cooled further in an ice bath.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any residual soluble impurities.

  • Purification: For higher purity, recrystallize the crude product from hot ethanol.[12][13] Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature to form crystals. Filter the purified crystals and dry them under vacuum.

Expected Yield and Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Expected Yield: 70-85%.

  • Molecular Formula: C₁₀H₁₆N₂O₂

  • Molecular Weight: 196.25 g/mol

Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the dihydropyrimidine ring protons, the oxane ring protons, and the methyl group. Key signals include a doublet for the C4-H proton coupled to the adjacent NH proton, and distinct signals for the protons of the oxane ring.

  • ¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbonyl carbon (C2), the olefinic carbons of the pyrimidine ring, the sp³ carbons of the oxane ring, and the methyl carbon.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the product. The spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 197.13.[14]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.[7][15] Key expected absorption bands include:

  • N-H stretching vibrations (around 3200-3400 cm⁻¹)

  • C=O stretching vibrations (around 1650-1700 cm⁻¹)

  • C-O-C stretching of the oxane ring (around 1050-1150 cm⁻¹)

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is lower than expected, ensure all reagents are pure and dry. The reaction is sensitive to moisture. Increasing the reaction time or the amount of catalyst (up to 20 mol%) may improve the yield.

  • Incomplete Reaction: If TLC analysis shows significant amounts of starting material after the recommended reaction time, consider using a stronger Lewis acid catalyst, such as ytterbium(III) triflate (Yb(OTf)₃), which has been shown to be highly effective in Biginelli reactions.[4][16]

  • Purification Difficulties: If the product does not readily precipitate upon cooling, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting residue can then be triturated with cold ethanol or an ethanol/water mixture to induce crystallization. If recrystallization is challenging, column chromatography on silica gel (using an ethyl acetate/hexane gradient) is an effective alternative for purification.

Conclusion

The Biginelli reaction provides a straightforward and efficient route to a diverse range of dihydropyrimidinones. The protocol detailed herein offers a reliable method for the synthesis of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one, a compound with potential applications in drug discovery. By understanding the underlying mechanism and key experimental parameters, researchers can effectively utilize this classic multicomponent reaction to generate novel molecular entities for further biological evaluation.

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  • Li, Y., et al. (2022). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 27(19), 6545. (URL: [Link])

  • One-pot synthesis of new derivatives of 3,4-dihydropyrimidinone, and substituted imidazolin-2-ones. (2015). ARKIVOC, 2015(7), 293-304. (URL: [Link])

  • Aanandhi, M. V., et al. (2008). Synthesis and biological evaluation of novel 3, 4-dihydropyrimidin-2-(1 H)-ones. Rasayan Journal of Chemistry, 1(3), 586-590. (URL: [Link])

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one

Foreword: Unlocking the Potential of a Privileged Scaffold The dihydropyrimidinone (DHPM) core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide a...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

The dihydropyrimidinone (DHPM) core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this scaffold have demonstrated therapeutic potential as anticancer, anti-inflammatory, antibacterial, and antihypertensive agents.[1][3] This application note focuses on a specific analogue, 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one, a compound poised for discovery through high-throughput screening (HTS) campaigns. The inclusion of the oxane (tetrahydropyran) moiety introduces unique structural and physicochemical properties that merit thorough investigation.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one in HTS. We will delve into the rationale behind screening this compound, provide detailed and adaptable protocols for various biological targets, and offer robust methodologies for data analysis and hit validation, ensuring scientific integrity and a clear path from primary screen to lead identification.

The Scientific Rationale: Why Screen 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one?

The impetus to screen this particular molecule stems from the extensive pharmacological profile of the dihydropyrimidinone class. The core structure, a result of the Biginelli reaction, has been a fruitful starting point for the discovery of potent modulators of diverse biological targets.[3]

Known Biological Activities of the Dihydropyrimidinone Scaffold:

Biological ActivityKnown Targets/MechanismsKey References
Anticancer Inhibition of kinesin Eg5 (e.g., Monastrol), induction of apoptosis, anti-proliferative effects.[1]
Anti-inflammatory Modulation of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[4][5]
Antibacterial Activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[2]
Cardiovascular Calcium channel modulation.[1]
Other A2B adenosine receptor antagonists, Fatty Acid Transport Protein 4 (FATP4) inhibitors.[6][7]

The presence of the 2-(Oxan-4-yl) substituent is hypothesized to influence solubility, cell permeability, and interaction with target proteins, potentially offering novel selectivity and potency profiles compared to other DHPM derivatives.

The High-Throughput Screening (HTS) Workflow: A Strategic Overview

A successful HTS campaign is a multi-step process that requires careful planning and execution.[8] The journey from a large compound library to a validated hit involves a cascade of assays with increasing complexity and biological relevance.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Validation Compound_Prep Compound Preparation (Solubilization, Plating) Assay_Dev Assay Development & Miniaturization Primary_Screen Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Assay Validation (Z' > 0.5) Hit_ID Hit Identification (Data Analysis) Primary_Screen->Hit_ID Raw Data Hit_Confirm Hit Confirmation (Re-testing) Hit_ID->Hit_Confirm Primary Hits Dose_Response Dose-Response (Potency Determination) Hit_Confirm->Dose_Response Confirmed Hits Secondary_Assay Secondary/Orthogonal Assays (Mechanism of Action) Dose_Response->Secondary_Assay Potent Hits

Caption: A generalized workflow for a high-throughput screening campaign.

Pre-Screening Preparation: Laying the Foundation for Success

Compound Handling and Solubilization

Proper handling of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one is critical for obtaining reliable and reproducible results.

Protocol 1: Stock Solution Preparation

  • Purity Assessment: Before solubilization, verify the purity of the compound using LC-MS or a similar analytical technique.

  • Solvent Selection: Due to its heterocyclic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Test the solubility up to a concentration of 10 mM.

  • Stock Solution Preparation:

    • Accurately weigh the compound.

    • Add the calculated volume of high-purity DMSO to achieve a 10 mM stock solution.

    • Gently vortex and/or sonicate until the compound is fully dissolved.

  • Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in desiccated conditions.[9]

Assay Development and Miniaturization

The transition from a benchtop assay to a high-throughput format requires careful optimization and validation.[10]

Key Considerations for Assay Miniaturization:

  • Plate Format: 384-well plates are standard for HTS, offering a balance between throughput and reagent volume.[10]

  • Reagent Dispensing: Utilize automated liquid handlers to ensure precision and minimize variability.

  • Incubation Times: Optimize incubation periods to achieve a robust signal window while maintaining assay stability.

  • Signal Detection: Select a plate reader with the appropriate detection modality (e.g., fluorescence, luminescence, absorbance) for your assay.

HTS Protocols: Tailored Assays for Diverse Targets

The following protocols are designed as templates and should be optimized for your specific cell lines, reagents, and instrumentation.

Anticancer Activity: Cell Viability Screening

This protocol describes a common method for identifying compounds with cytotoxic or anti-proliferative effects on cancer cell lines.[8]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding:

    • Culture cancer cells of interest to ~80% confluency.

    • Trypsinize and resuspend cells in the appropriate culture medium.

    • Seed 2,000-5,000 cells per well in a 384-well clear-bottom white plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare a daughter plate of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one and other library compounds at a concentration of 1 mM in DMSO.

    • Using an automated liquid handler, transfer 50 nL of compound from the daughter plate to the cell plate (final concentration of 10 µM, 0.5% DMSO).

    • Include positive (e.g., staurosporine) and negative (DMSO vehicle) controls on each plate.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Signal Detection:

    • Equilibrate the plates and CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a compatible plate reader.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This biochemical assay identifies inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[4][5]

Protocol 3: Fluorometric COX-2 Inhibitor Screening

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe (e.g., ADHP).

  • Compound Plating:

    • Dispense 50 nL of 1 mM compound stocks into a 384-well black plate.

    • Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and DMSO as a negative control.

  • Assay Reaction:

    • Add 10 µL of COX-2 enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of a solution containing arachidonic acid and the fluorescent probe.

  • Signal Detection:

    • Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 535/590 nm) every minute for 15-20 minutes.

    • The rate of increase in fluorescence is proportional to COX-2 activity.

Calcium Channel Modulation: FLIPR-Based Assay

This cell-based assay uses a fluorescent calcium indicator to detect changes in intracellular calcium levels, identifying potential calcium channel blockers or openers.[11]

Protocol 4: Calcium Flux Assay Using a FLIPR® System

  • Cell Preparation:

    • Seed a cell line expressing the target calcium channel (e.g., HEK293 cells stably expressing Cav2.2) into a 384-well black, clear-bottom plate.[12]

    • Incubate overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) in a suitable buffer.

    • Remove the culture medium from the cell plate and add the dye solution.

    • Incubate for 30-60 minutes at 37°C.

  • Compound Addition and Signal Reading:

    • Place the cell plate and the compound plate into the FLIPR® instrument.

    • The instrument will add the compounds to the cells and then, after a short incubation, add a depolarizing agent (e.g., KCl) to open the voltage-gated calcium channels.

    • Fluorescence is read in real-time to measure the influx of calcium. Inhibitors will reduce the fluorescence signal upon stimulation.

Data Analysis and Hit Selection: From Numbers to Insights

Rigorous statistical analysis is paramount to identifying true hits and avoiding false positives.[13][14]

Data_Analysis cluster_raw Step 1: Raw Data Processing cluster_qc Step 2: Quality Control cluster_hit Step 3: Hit Selection Raw_Data Raw Plate Reader Output Normalization Normalization (% Inhibition/Activation) Raw_Data->Normalization Z_Factor Z'-Factor Calculation (Plate Quality) Normalization->Z_Factor QC_Gate Z' > 0.5? Z_Factor->QC_Gate Z_Score Z-Score Calculation (Sample Activity) QC_Gate->Z_Score Yes Hit_List Hit List Generation (Z-Score > 3 or < -3) Z_Score->Hit_List

Sources

Method

Application Notes &amp; Protocols: Characterizing the Bioactivity of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one

For: Researchers, scientists, and drug development professionals. Introduction: A Roadmap for a Novel Dihydropyrimidinone Analog The dihydropyrimidinone (DHPM) scaffold is a "privileged structure" in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Roadmap for a Novel Dihydropyrimidinone Analog

The dihydropyrimidinone (DHPM) scaffold is a "privileged structure" in medicinal chemistry, renowned for the diverse pharmacological activities exhibited by its analogs.[1][2] These activities span a wide range, including anti-tumor, anti-inflammatory, antibacterial, and calcium channel modulating effects.[2] A well-known example is Monastrol, a specific inhibitor of the mitotic kinesin Eg5, which has become a crucial tool for studying cell division.[3][4][5][6]

This document concerns 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one , a novel compound whose specific biological target and mechanism of action are yet to be fully elucidated. For researchers who have synthesized or acquired this molecule, the immediate challenge is to devise a logical, efficient screening strategy to uncover its bioactivity.

This guide provides a structured, multi-tiered approach for the initial characterization of this compound. We will begin with foundational assays to establish a basic activity profile—cytotoxicity and broad phenotypic changes. Subsequently, we will detail protocols for hypothesis-driven assays based on the known pharmacology of the DHPM scaffold. Each protocol is designed to be self-validating, incorporating essential controls and data quality metrics to ensure scientific rigor.

Tier 1: Foundational Characterization

The first step for any novel compound is to determine its effect on cell health and to observe any broad, unbiased phenotypic changes. This establishes the therapeutic window and can provide initial clues to the mechanism of action.

General Cytotoxicity & Cell Viability Assessment

Scientific Rationale: Before performing mechanism-specific assays, it is critical to determine the concentration range at which 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one affects cell viability. This prevents misinterpretation of data from other assays where apparent effects might simply be a consequence of cell death. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[7][8] It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[7]

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_read Data Acquisition & Analysis plate Seed Cells in 96-well Plate (e.g., A549, HeLa) incubate1 Incubate 24h (37°C, 5% CO2) plate->incubate1 compound Prepare Serial Dilutions of Compound treat Add Compound to Wells (e.g., 0.1 µM to 100 µM) compound->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Plot Dose-Response Curve read->analyze ic50 Determine IC50 Value analyze->ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol: MTT Cytotoxicity Assay

  • Cell Lines: A panel of cell lines is recommended (e.g., A549 human lung carcinoma, HeLa cervical cancer, PC-3 prostate cancer).[9]

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

    • Solubilization Solution: Dimethyl sulfoxide (DMSO).

    • Complete culture medium.

    • Phosphate-Buffered Saline (PBS).

  • Procedure:

    • Cell Plating: Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in 100 µL of complete medium.[7] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Preparation: Prepare a 2X stock concentration series of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one in culture medium. A typical range is from 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 1% Triton X-100).

    • Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.

    • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[10]

    • Formazan Development: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[10]

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Mix thoroughly by pipetting.

    • Measurement: Read the absorbance at 540 or 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate percent viability: (% Viability) = (Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank) * 100.

    • Plot percent viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

High-Content Phenotypic Screening

Scientific Rationale: High-Content Screening (HCS) is an unbiased, image-based approach that can reveal subtle or complex cellular changes induced by a compound.[12][13][14] By staining multiple cellular compartments (e.g., nucleus, cytoskeleton, mitochondria), HCS can simultaneously measure dozens of morphological features.[15] This creates a "phenotypic fingerprint" that can provide powerful clues about the compound's mechanism of action, even without a pre-defined hypothesis.[12][15]

Protocol: Multiparametric Phenotypic Profiling

  • Cell Line: U2OS (human osteosarcoma) cells are commonly used due to their flat morphology and well-defined organelles.

  • Reagents:

    • Fluorescent Dyes: Hoechst 33342 (Nucleus), Phalloidin-Alexa Fluor 488 (Actin Cytoskeleton), MitoTracker Red CMXRos (Mitochondria).

    • Fixative: 4% Paraformaldehyde (PFA) in PBS.

    • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Procedure:

    • Plating: Seed U2OS cells in a 96-well, black-walled, clear-bottom imaging plate.

    • Treatment: Treat cells with a sub-lethal concentration of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one (e.g., IC₂₀ value determined from the MTT assay) for 24 hours. Include vehicle (DMSO) and positive controls (e.g., Monastrol, Taxol).

    • Staining & Fixing:

      • Add MitoTracker Red to live cells and incubate for 30 minutes.

      • Wash with PBS, then fix with 4% PFA for 15 minutes.

      • Wash, then permeabilize with 0.1% Triton X-100 for 10 minutes.

      • Stain with a solution containing Hoechst and Phalloidin-Alexa Fluor 488 for 30 minutes.

      • Wash multiple times with PBS.

    • Imaging: Acquire images using an automated high-content imaging system, capturing multiple fields per well in all three fluorescent channels.

  • Data Analysis:

    • Use image analysis software to segment cells (nucleus and cytoplasm) and extract features related to intensity, texture, and morphology for each channel.

    • Compare the feature profiles of compound-treated cells to vehicle- and positive-control-treated cells using statistical methods (e.g., Z-score, principal component analysis) to identify significant phenotypic alterations.

Tier 2: Hypothesis-Driven Mechanistic Assays

Based on the known activities of the DHPM scaffold, the following assays can test specific, plausible mechanisms of action for 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one.[2]

Mitotic Arrest Assay via Cell Cycle Analysis

Scientific Rationale: The DHPM compound Monastrol is a well-characterized inhibitor of the mitotic kinesin Eg5, leading to a block in the G2/M phase of the cell cycle and the formation of monoastral spindles.[5][6][16] A cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a direct way to determine if our test compound induces a similar mitotic arrest.[17][18] PI is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence is directly proportional to the DNA content, allowing for quantification of cells in G0/G1, S, and G2/M phases.[17]

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Line: A rapidly proliferating cell line like HeLa or HCT116.

  • Reagents:

    • 70% Ethanol (ice-cold).

    • Propidium Iodide (PI) Staining Solution: 50 µg/mL PI and 100 µg/mL RNase A in PBS.[19]

  • Procedure:

    • Treatment: Plate 1x10⁶ cells in a 6-well plate. Treat with the test compound (at its IC₅₀ and 2x IC₅₀), a positive control (e.g., 100 µM Monastrol), and a vehicle control for 24 hours.[16]

    • Harvest: Harvest cells by trypsinization, collect them in a tube, and wash with cold PBS.

    • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[20][21] Incubate on ice for at least 30 minutes (or store at -20°C).

    • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.[19]

    • Incubation: Incubate in the dark at room temperature for 30 minutes.[19]

    • Analysis: Analyze the samples on a flow cytometer, exciting at 488 nm and collecting emission in the red channel (e.g., FL2 or FL3).[18]

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • An accumulation of cells in the G2/M peak compared to the vehicle control indicates mitotic arrest.

Cell Cycle Analysis Workflow

G start Plate & Treat Cells (24h) harvest Harvest & Wash Cells start->harvest fix Fix in Cold 70% Ethanol harvest->fix stain Stain with PI/RNase A fix->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze DNA Content Histogram acquire->analyze result Quantify % Cells in G1, S, G2/M Phases analyze->result

Caption: Key steps in performing cell cycle analysis via flow cytometry.

Intracellular Calcium Flux Assay

Scientific Rationale: The dihydropyridine-like structure of the DHPM core suggests a potential role as a modulator of calcium channels.[2] A calcium flux assay can directly measure changes in intracellular calcium concentration ([Ca²⁺]i) upon compound addition. Fluo-4 AM is a cell-permeant dye that becomes fluorescent upon binding to free Ca²⁺ in the cytosol, making it an excellent probe for this purpose.[22][23][24] An increase or decrease in fluorescence intensity indicates that the compound may be acting as an agonist or antagonist of a calcium channel or GPCR.

Protocol: Fluo-4 AM Calcium Flux Assay

  • Cell Line: A cell line known to express voltage-gated calcium channels or relevant GPCRs (e.g., SH-SY5Y neuroblastoma, CHO-K1).

  • Reagents:

    • Fluo-4 AM dye-loading solution (e.g., 2-5 µM Fluo-4 AM with Pluronic F-127 in a physiological buffer like HBSS).[22][25]

    • Positive Controls: Ionomycin (calcium ionophore) for maximal signal; a known channel agonist/antagonist (e.g., Bay K8644 or Nifedipine for L-type channels).

  • Procedure:

    • Plating: Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluence.[25]

    • Dye Loading: Remove the growth medium and add 100 µL of Fluo-4 AM dye-loading solution to each well. Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification.[25][26]

    • Wash: Gently wash the cells twice with assay buffer (e.g., HBSS with 20 mM HEPES) to remove extracellular dye. Leave 100 µL of buffer in each well.

    • Measurement: Place the plate in a fluorescence plate reader equipped with an injector (e.g., FlexStation, FLIPR).

      • Establish a baseline fluorescence reading for ~20 seconds (Ex/Em = ~490/525 nm).[25]

      • Inject the test compound (e.g., 50 µL of a 3X stock) and immediately begin kinetic reading for 2-5 minutes to capture any change in fluorescence.

      • Inject a positive control agonist or ionomycin at the end of the run to confirm cell health and maximal response.

  • Data Analysis:

    • Plot the relative fluorescence units (RFU) over time.

    • Quantify the response by calculating the peak fluorescence intensity, the area under the curve (AUC), or the difference between peak and baseline fluorescence.

    • For antagonist screening, pre-incubate cells with the test compound before injecting a known agonist and measure the inhibition of the agonist-induced signal.

Part 3: Assay Validation and Data Interpretation

Trustworthiness through Quality Control: To ensure that the results are reliable and reproducible, every assay plate must include proper controls and meet quality control standards.

Key Controls:

  • Negative/Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This defines the baseline response (0% effect).

  • Positive Control: A known compound that elicits a maximal or predictable response in the assay (e.g., Monastrol for mitotic arrest, Ionomycin for calcium flux). This defines the 100% effect level.

  • Untreated Control: Cells in medium alone, used to monitor baseline cell health.

  • Blank/Background Control: Wells containing only medium and the assay reagents (no cells). This is used for background subtraction in absorbance or fluorescence readings.[11]

Assay Performance Metrics: The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[27][28][29] It measures the separation between the positive and negative control distributions.

Z'-Factor Calculation: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ) Where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.

Data Interpretation Table:

ParameterAssay TypeExample Data (Hypothetical)Interpretation
IC₅₀ Cytotoxicity (MTT)15.2 µMThe compound has moderate cytotoxic activity. Subsequent assays should use concentrations at or below this value.
G2/M % Cell Cycle AnalysisVehicle: 12%; Compound: 45%A significant increase in the G2/M population suggests the compound induces mitotic arrest, similar to Eg5 inhibitors.
ΔRFU Calcium Flux2.5-fold increase over baselineThe compound elicits a rapid increase in intracellular calcium, suggesting it may act as an agonist on an ion channel or GPCR.
Z'-Factor Any HTS Assay0.65A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a large signal window and low data variability, making the results highly reliable.[27][30]

References

  • Monastrol. Wikipedia. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility, University of Wisconsin-Madison. [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility, University of Virginia School of Medicine. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Cell Cycle Analysis by DNA Content. Flow Cytometry, UC San Diego Moores Cancer Center. [Link]

  • High-content screening. Wikipedia. [Link]

  • Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5. PubMed, National Institutes of Health. [Link]

  • Cell Viability Assays. Assay Guidance Manual, NCBI Bookshelf. [Link]

  • High-content screening in drug discovery: A brief guide. Alithea Genomics. [Link]

  • Monastrol Inhibition of the Mitotic Kinesin Eg5. PubMed Central, National Institutes of Health. [Link]

  • What is High-Content Screening? AZoLifeSciences. [Link]

  • monastrol-mitosis-inhibitor. TimTec. [Link]

  • The Z prime value (Z´). BMG LABTECH. [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, Oxford Academic. [Link]

  • Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines. PubMed Central, National Institutes of Health. [Link]

  • Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. PubMed Central, National Institutes of Health. [Link]

  • HTS Assay Validation. Assay Guidance Manual, NCBI Bookshelf. [Link]

  • The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. Tempo Bioscience. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances, The Royal Society of Chemistry. [Link]

  • An Optimized Flow Cytometric Method to Demonstrate the Differentiation Stage-Dependent Ca2+ Flux Responses of Peripheral Human B Cells. PubMed Central, National Institutes of Health. [Link]

  • Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Monastrol mimic Biginelli dihydropyrimidinone derivatives: synthesis, cytotoxicity screening against HepG2 and HeLa cell lines and molecular modeling study. National Institutes of Health. [Link]

  • Synthesis and biological evaluation of novel 3, 4-dihydropyrimidin-2-(1 H)-ones. ResearchGate. [Link]

  • Synthesis and anticancer activity of new dihydropyrimidinone derivatives. ResearchGate. [Link]

  • Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. PubMed, National Institutes of Health. [Link]

  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1 H)-one. PubMed, National Institutes of Health. [Link]

  • Biological Activity and Efficient Synthesis of 3, 4-Dihydropyrimidin-2-(1H)-one/thione Derivatives. [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]

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Application

Application Notes and Protocols for Enzyme Inhibition Assays with 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Inhibitory Potential of a Novel Dihydropyrimidinone Derivative The dihydropyrimidinone (DHPM) scaffold is a privileged structure...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Inhibitory Potential of a Novel Dihydropyrimidinone Derivative

The dihydropyrimidinone (DHPM) scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. These compounds have been investigated for their potential as inhibitors of various enzymes, including cyclooxygenase-2 (COX-2), phosphoinositide 3-kinases (PI3Ks), and thymidine phosphorylase[1][2][3]. The compound 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one represents a novel iteration of this versatile scaffold. Its unique substitution with an oxane ring at the 2-position presents an intriguing candidate for targeted enzyme inhibition studies.

This comprehensive guide provides a framework for researchers to systematically evaluate the enzyme inhibition properties of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one. We will delve into the principles of enzyme kinetics and inhibition, followed by detailed, step-by-step protocols for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Kᵢ). Furthermore, we will explore methodologies to elucidate the mechanism of inhibition, a critical step in understanding the compound's mode of action and its therapeutic potential.

Getting Started: Essential Pre-Assay Considerations

Before embarking on detailed inhibitory studies, it is crucial to establish a robust and reproducible assay system. This involves careful consideration of the target enzyme, its substrate, and the assay conditions.

1. Enzyme and Substrate Selection: The choice of enzyme will be dictated by the researcher's hypothesis regarding the potential target of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one. Based on existing literature for DHPM derivatives, potential targets could include kinases, phosphatases, or enzymes involved in metabolic pathways[1][4]. Once an enzyme is selected, a suitable substrate that produces a measurable signal (e.g., colorimetric, fluorescent, or luminescent) upon enzymatic conversion is required.

2. Assay Buffer and Condition Optimization: Enzyme activity is highly sensitive to pH, temperature, and ionic strength. Therefore, optimizing the assay buffer is a critical first step. A typical starting point is a buffer system that mimics physiological conditions, such as phosphate-buffered saline (PBS) or Tris-HCl, at a pH of 7.4. The optimal temperature for most mammalian enzymes is 37°C.

3. Compound Preparation and Solubility: 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). It is imperative to determine the compound's solubility in the final assay buffer to avoid precipitation, which can lead to erroneous results. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to minimize its effect on enzyme activity.

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)

The IC50 value is a quantitative measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[5][6] It is a fundamental parameter for characterizing the potency of an inhibitor.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Dilutions prep_plate Prepare 96-well Plate: - Blank (Buffer) - Control (Enzyme + Substrate) - Test (Enzyme + Substrate + Inhibitor) prep_reagents->prep_plate pre_incubate Pre-incubate Enzyme with Inhibitor prep_plate->pre_incubate initiate_reaction Initiate Reaction (Add Substrate) pre_incubate->initiate_reaction measure_signal Measure Signal (e.g., Absorbance) initiate_reaction->measure_signal calc_inhibition Calculate % Inhibition measure_signal->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) calc_inhibition->plot_curve determine_ic50 Determine IC50 from Curve plot_curve->determine_ic50

Caption: Workflow for IC50 determination.

Step-by-Step Protocol:
  • Prepare Reagents:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂). The exact composition will be enzyme-dependent.

    • Enzyme Stock Solution: Prepare a concentrated stock of the target enzyme in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate over the desired time course.

    • Substrate Stock Solution: Prepare a stock solution of the substrate in a suitable solvent (e.g., assay buffer or DMSO). The final concentration should ideally be at or near the Michaelis constant (Kₘ) of the enzyme.

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one in 100% DMSO.

    • Inhibitor Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration is consistent across all dilutions.

  • Assay Setup (96-well plate format):

    • Blank Wells: Add assay buffer only.

    • Control Wells (100% activity): Add enzyme solution and an equivalent volume of the inhibitor dilution buffer (containing the same final DMSO concentration as the test wells).

    • Test Wells: Add enzyme solution and the serially diluted inhibitor solutions.

    • It is recommended to perform all measurements in triplicate.

  • Pre-incubation:

    • Add the enzyme to the control and test wells.

    • Add the corresponding inhibitor dilutions to the test wells.

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the substrate solution to all wells (except the blank) to start the enzymatic reaction.

  • Signal Detection:

    • Immediately measure the signal (e.g., absorbance, fluorescence) at time zero and then at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader. This allows for the determination of the initial reaction velocity (V₀).

  • Data Analysis:

    • Calculate the initial reaction velocity for each well by determining the slope of the linear portion of the signal versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] x 100

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value.[7]

Example IC50 Data Table:
Inhibitor Concentration (µM)% Inhibition (Mean ± SD)
10098.5 ± 1.2
3092.1 ± 2.5
1075.3 ± 3.1
352.8 ± 2.8
128.9 ± 1.9
0.310.2 ± 1.5
0.12.5 ± 0.8

Protocol 2: Elucidating the Mechanism of Inhibition

Once the IC50 is determined, the next crucial step is to understand how 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one inhibits the enzyme. The primary mechanisms of reversible inhibition are competitive, non-competitive, and uncompetitive. These can be distinguished by performing enzyme kinetic studies at varying substrate and inhibitor concentrations.[8]

Conceptual Framework of Inhibition Mechanisms

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition comp comp comp_effect Effect: - Apparent Kₘ increases - Vₘₐₓ remains unchanged noncomp noncomp noncomp_effect Effect: - Kₘ remains unchanged - Apparent Vₘₐₓ decreases uncomp uncomp uncomp_effect Effect: - Apparent Kₘ decreases - Apparent Vₘₐₓ decreases

Caption: Reversible enzyme inhibition mechanisms.

Step-by-Step Protocol:
  • Experimental Design:

    • Select a range of fixed concentrations of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

    • For each inhibitor concentration, perform a series of enzyme reactions with varying substrate concentrations (e.g., from 0.1 x Kₘ to 10 x Kₘ).

  • Assay Procedure:

    • Follow the same general procedure as the IC50 determination assay, but with the varied substrate concentrations for each fixed inhibitor concentration.

    • Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot V₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values.

    • Lineweaver-Burk Plot: A common method for visualizing the data is the double reciprocal plot (1/V₀ vs. 1/[S]).[8]

      • Competitive Inhibition: The lines will intersect on the y-axis.

      • Non-competitive Inhibition: The lines will intersect on the x-axis.

      • Uncompetitive Inhibition: The lines will be parallel.

    • Determination of Kᵢ: The inhibition constant (Kᵢ) can be determined from the kinetic data. For competitive inhibition, Kᵢ can be calculated from the relationship between the apparent Kₘ and the inhibitor concentration. For non-competitive and uncompetitive inhibition, Kᵢ is determined from the changes in apparent Vₘₐₓ. More accurate Kᵢ values can be obtained by non-linear regression analysis of the raw data.

Example Lineweaver-Burk Plot Interpretation:
Inhibition TypeLineweaver-Burk Plot Characteristics
Competitive Lines intersect at the same point on the y-axis (1/Vₘₐₓ).
Non-competitive Lines intersect at the same point on the x-axis (-1/Kₘ).
Uncompetitive Lines are parallel.

Advanced Studies: Irreversible Inhibition and Time-Dependence

If the inhibition is not reversible, further studies are warranted. Time-dependent inhibition assays can help determine if 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one is an irreversible inhibitor, which covalently modifies the enzyme. This typically involves pre-incubating the enzyme and inhibitor for varying amounts of time before initiating the reaction. A progressive decrease in enzyme activity with increasing pre-incubation time is indicative of irreversible inhibition.

Conclusion and Future Directions

These application notes provide a robust framework for the initial characterization of the enzyme inhibitory properties of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one. By systematically determining the IC50 and elucidating the mechanism of inhibition, researchers can gain valuable insights into the compound's potential as a pharmacological tool or therapeutic agent. Further studies, including selectivity profiling against a panel of related enzymes and structural biology approaches (e.g., X-ray crystallography) to visualize the inhibitor-enzyme interaction, will be crucial for a comprehensive understanding of its biological activity.

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Method

Application Notes &amp; Protocols: In Vivo Evaluation of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one

Abstract This document provides a comprehensive guide for the in vivo evaluation of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one (DHPO-X), a novel dihydropyrimidinone (DHPM) derivative. While public data on this specific mol...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vivo evaluation of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one (DHPO-X), a novel dihydropyrimidinone (DHPM) derivative. While public data on this specific molecule is limited, the broader class of DHPMs has shown potential in diverse therapeutic areas, including anti-inflammatory and anti-cancer applications.[1][2] This guide establishes a robust, hypothesis-driven framework for investigating DHPO-X, postulating an anti-inflammatory mechanism via inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5] We present detailed protocols for preclinical assessment, encompassing formulation development, pharmacokinetic (PK) and pharmacodynamic (PD) characterization, and efficacy testing in a validated murine model of acute inflammation. The methodologies are designed to ensure scientific rigor, reproducibility, and adherence to the highest ethical standards for animal research.[6][7]

Introduction and Scientific Rationale

The Dihydropyrimidinone Scaffold

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry.[2] The core structure is versatile, allowing for substitutions that can modulate biological activity across various targets.[8] Notably, DHPM derivatives have been investigated for a range of pharmacological effects, including calcium channel modulation, and as anti-inflammatory, antibacterial, and antitumoral agents.[2] The well-known DHPM derivative, Monastrol, for instance, is an inhibitor of the Eg5 kinesin, highlighting the potential of this scaffold to yield targeted therapies.[1][2]

Therapeutic Hypothesis: DHPO-X as an NF-κB Pathway Inhibitor

Inflammation is a critical biological response, but its dysregulation is a key driver of numerous diseases.[4][5][9] The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory genes like cytokines and chemokines.[4][5][10] Consequently, inhibiting this pathway is a compelling therapeutic strategy.[3][11][12]

Given the established anti-inflammatory potential within the DHPM class, we hypothesize that DHPO-X acts as an inhibitor of the NF-κB pathway. This guide outlines the necessary in vivo studies to test this hypothesis, starting from fundamental characterization and culminating in a disease-relevant efficacy model.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor (e.g., TLR4) IKK_Complex IKK Complex Receptor->IKK_Complex 2. Activation IkB IκBα IKK_Complex->IkB 3. Phosphorylation (p) Proteasome Proteasome IkB->Proteasome 4. Ubiquitination & Degradation IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB DHPOX DHPO-X (Hypothesized Target) DHPOX->IKK_Complex Inhibition NFkB_Active Active NF-κB (p50/p65) IkB_NFkB->NFkB_Active 5. Release DNA DNA NFkB_Active->DNA 6. Nuclear Translocation & DNA Binding Transcription Gene Transcription DNA->Transcription Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Transcription->Genes

Figure 1: Hypothesized mechanism of DHPO-X action on the NF-κB signaling pathway.

Preclinical Study Design: A Phased Approach

A successful in vivo program requires a logical progression of studies.[6][7][13] Each phase provides critical data that informs the next, ensuring that resources are used efficiently and that the resulting data package is robust and interpretable. All animal procedures must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).[14][15][16]

Figure 2: Phased workflow for the in vivo evaluation of DHPO-X.

Phase 1: Formulation and Pharmacokinetic Profiling

Rationale: Before assessing what a drug does to the body (pharmacodynamics), we must understand what the body does to the drug (pharmacokinetics). A compound cannot be effective if it is not absorbed and distributed to its site of action. Many novel compounds, including DHPMs, are poorly water-soluble, making formulation a critical first step.[17][18][19][20]

Protocol: Formulation Development for Poorly Soluble DHPO-X

Objective: To develop a stable and homogenous vehicle for oral (PO) and intravenous (IV) administration of DHPO-X in mice.

Methodology:

  • Solubility Screening: Assess the solubility of DHPO-X in a panel of common, biocompatible solvents and excipients (e.g., DMSO, PEG400, Tween 80, Solutol HS 15, corn oil).

  • Vehicle Selection:

    • For IV Administration: Aim for a clear, aqueous solution. A common starting point is a co-solvent system like 10% DMSO, 40% PEG400, 50% Saline. The final formulation must be sterile-filtered.

    • For PO Administration: A suspension or solution is acceptable. A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in water. If solubility allows, an oil-based solution (e.g., in corn oil) can also enhance absorption for lipophilic compounds.[20]

  • Formulation Preparation & Validation:

    • Prepare a small batch of the selected vehicle.

    • Add DHPO-X to achieve the desired concentration. Use sonication or gentle heating if necessary to aid dissolution or create a fine suspension.

    • Visually inspect for homogeneity and stability over a relevant time period (e.g., 4 hours at room temperature).

    • For suspensions, confirm particle size and uniformity if possible.

Protocol: Single-Dose Pharmacokinetic (PK) Study in Mice

Objective: To determine the key PK parameters of DHPO-X, including clearance, volume of distribution, half-life, and oral bioavailability.

Animal Model: C57BL/6 mice, male, 8-10 weeks old.[21]

Experimental Design:

  • Group Allocation:

    • Group 1 (IV): n=3 mice, receive a single bolus IV injection of DHPO-X (e.g., 2 mg/kg) via the tail vein.

    • Group 2 (PO): n=3 mice, receive a single oral gavage dose of DHPO-X (e.g., 10 mg/kg).

  • Blood Sampling: Collect sparse blood samples (approx. 25-50 µL) from each animal at designated time points into tubes containing an anticoagulant (e.g., K2-EDTA). A typical sampling schedule might be:

    • IV: 2, 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours post-dose.

    • PO: 15, 30 minutes; 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of DHPO-X in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.[22]

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterAbbreviationDescriptionImportance
Maximum ConcentrationCmaxThe highest concentration of the drug observed in plasma.Indicates rate of absorption; relates to efficacy/toxicity.
Time to CmaxTmaxThe time at which Cmax is reached.Indicates rate of absorption.
Area Under the CurveAUCThe total drug exposure over time.Key measure of overall exposure; used for bioavailability.
Half-lifeThe time required for the drug concentration to decrease by half.Determines dosing interval.
ClearanceCLThe volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination.
Volume of DistributionVdThe theoretical volume that the drug occupies in the body.Indicates the extent of drug distribution into tissues.
BioavailabilityF%The fraction of the oral dose that reaches systemic circulation.(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Phase 2: Pharmacodynamic (PD) and Target Engagement

Rationale: Once PK is understood, the next step is to demonstrate that DHPO-X engages its hypothesized target (the NF-κB pathway) in vivo and produces a dose-dependent biological effect. A lipopolysaccharide (LPS) challenge is a well-established method to induce a robust, transient inflammatory response driven by NF-κB.[23][24][25]

Protocol: In Vivo Target Engagement in an LPS Challenge Model

Objective: To determine if pre-treatment with DHPO-X can inhibit the LPS-induced activation of the NF-κB pathway in a dose-dependent manner.

Animal Model: C57BL/6 mice, male, 8-10 weeks old.

Experimental Design:

  • Group Allocation (n=5 per group):

    • Group 1: Vehicle control (no LPS, no DHPO-X)

    • Group 2: LPS control (Vehicle + LPS)

    • Group 3: DHPO-X Low Dose (e.g., 3 mg/kg) + LPS

    • Group 4: DHPO-X Mid Dose (e.g., 10 mg/kg) + LPS

    • Group 5: DHPO-X High Dose (e.g., 30 mg/kg) + LPS

  • Dosing Procedure:

    • Administer the assigned dose of DHPO-X or vehicle via oral gavage.

    • One hour after treatment, administer LPS (e.g., 1 mg/kg) or saline via intraperitoneal (IP) injection to all groups (except Group 1).

  • Tissue/Blood Collection:

    • Two hours after the LPS challenge, euthanize animals and collect blood (for plasma cytokine analysis) and tissues (e.g., liver, spleen) for biomarker analysis.

  • Biomarker Analysis:

    • Plasma Cytokines: Measure levels of key NF-κB target genes, such as TNF-α and IL-6, using ELISA or a multiplex bead array.

    • Tissue Phospho-IκBα: Prepare protein lysates from liver or spleen tissue. Measure the levels of phosphorylated IκBα (a direct marker of IKK activity) relative to total IκBα using Western Blot or a specific ELISA. A reduction in the p-IκBα/total IκBα ratio indicates target engagement.

Table 2: Expected Outcomes for Pharmacodynamic Study

GroupTreatmentExpected p-IκBα LevelExpected Plasma TNF-αInterpretation
1VehicleBasalBasalNormal physiological state
2Vehicle + LPSHighHighSuccessful induction of NF-κB pathway
3Low Dose DHPO-X + LPSModerately ReducedModerately ReducedPartial target engagement/efficacy
4Mid Dose DHPO-X + LPSReducedReducedSignificant target engagement/efficacy
5High Dose DHPO-X + LPSStrongly ReducedStrongly ReducedRobust target engagement/efficacy

Phase 3: Efficacy in a Therapeutic Model

Rationale: The final preclinical step is to demonstrate that the observed target engagement translates into a therapeutic benefit in a relevant disease model. The LPS-induced systemic inflammation model serves as a straightforward proof-of-concept for acute anti-inflammatory activity.[9][25][26]

Protocol: Efficacy of DHPO-X in a Murine Model of Systemic Inflammation

Objective: To evaluate the ability of DHPO-X to suppress the systemic inflammatory response and improve clinical signs following a high-dose LPS challenge.

Animal Model: C57BL/6 mice, male, 8-10 weeks old.

Experimental Design:

  • Group Allocation (n=8-10 per group):

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + LPS

    • Group 3: DHPO-X (Effective Dose from Phase 2) + LPS

    • Group 4 (Optional): Positive Control (e.g., Dexamethasone) + LPS

  • Dosing and Challenge:

    • Administer DHPO-X, vehicle, or positive control via oral gavage.

    • One hour later, administer a robust dose of LPS (e.g., 5-10 mg/kg, IP) or saline.

  • Endpoint Measurements:

    • Clinical Scoring: Monitor animals at regular intervals (e.g., 2, 4, 6, 8 hours post-LPS) for signs of sickness (piloerection, lethargy, huddling).[25] Assign a clinical score to quantify disease severity.

    • Cytokine Storm Analysis: Collect blood via terminal cardiac puncture at a key time point (e.g., 4 or 6 hours post-LPS). Measure a panel of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, MCP-1) in the plasma.

    • Organ Protection (Optional): Collect tissues like lung and liver for histological analysis to assess inflammatory cell infiltration and tissue damage.[27]

Ethical Considerations and Data Integrity

All in vivo research must be planned and executed with the highest commitment to animal welfare and scientific integrity.[6][28] Key principles include the 3Rs (Replacement, Reduction, Refinement).[29] Study designs should be statistically powered to yield meaningful results while using the minimum number of animals necessary. Blinding (masking of treatment groups from investigators performing measurements) and randomization are essential practices to prevent experimental bias. All procedures must be detailed in a protocol approved by the relevant IACUC.[14][30]

Conclusion

This document provides a strategic and methodological framework for the initial in vivo characterization of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one (DHPO-X). By systematically progressing through formulation, PK, PD, and efficacy studies, researchers can generate a comprehensive data package. This approach, centered on the hypothesis of NF-κB inhibition, allows for a clear assessment of the compound's mechanism and therapeutic potential as an anti-inflammatory agent. The successful completion of these studies will provide the critical data needed to make an informed decision on the continued development of DHPO-X.

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Application

Application Notes and Protocols for the Evaluation of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one as a Potential Anticancer Agent

Introduction: The Therapeutic Promise of Dihydropyrimidinones The dihydropyrimidinone (DHPM) scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Dihydropyrimidinones

The dihydropyrimidinone (DHPM) scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2] The synthesis of this heterocyclic system is most notably achieved through the Biginelli reaction, a one-pot multicomponent reaction that offers a straightforward route to a diverse range of substituted 3,4-dihydropyrimidin-2(1H)-ones.[3] In the realm of oncology, certain DHPM derivatives have emerged as promising anticancer agents, exhibiting mechanisms that include the induction of cell cycle arrest and apoptosis.[4] Notably, some have been found to inhibit key cellular targets like mTOR and VEGFR-2, pathways critical for cancer cell proliferation and angiogenesis.[4][5]

This document provides a comprehensive guide for the preclinical evaluation of a novel derivative, 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one . While the specific biological activities of this compound are yet to be fully elucidated in published literature, its structural features suggest it as a compelling candidate for investigation as an anticancer agent. The oxane (tetrahydropyran) moiety introduces a cyclic ether group at the C2 position, a substitution that could influence the compound's solubility, bioavailability, and interaction with biological targets.

These application notes are designed for researchers, scientists, and drug development professionals, offering a structured approach to the synthesis, in vitro characterization, and in vivo assessment of this and similar novel DHPM compounds.

Synthesis of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one

The synthesis of the title compound can be hypothetically achieved via a variation of the Biginelli reaction, utilizing a cyclic ether amidine derivative.

Protocol 1: Hypothetical Synthesis via Modified Biginelli Reaction

This protocol outlines a potential synthetic route. Optimization of reactants, catalysts, and conditions may be necessary.

Materials:

  • Tetrahydro-2H-pyran-4-carboximidamide hydrochloride

  • Ethyl acetoacetate

  • An appropriate aldehyde (e.g., benzaldehyde for a 6-phenyl substituted analog)

  • Acid catalyst (e.g., HCl, p-toluenesulfonic acid)

  • Solvent (e.g., Ethanol, Acetonitrile)

Procedure:

  • To a round-bottom flask, add equimolar amounts of tetrahydro-2H-pyran-4-carboximidamide hydrochloride, ethyl acetoacetate, and the selected aldehyde.

  • Add a catalytic amount of the acid catalyst.

  • Add the solvent and reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one.

  • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

In Vitro Evaluation of Anticancer Activity

A tiered approach to in vitro testing is recommended to systematically evaluate the anticancer potential of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one.

Workflow for In Vitro Anticancer Assessment

in_vitro_workflow start Start: Novel Compound cytotoxicity Tier 1: Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity ic50 Determine IC50 Values in a Panel of Cancer Cell Lines cytotoxicity->ic50 selectivity Assess Selectivity (Cancer vs. Normal Cells) ic50->selectivity mechanistic Tier 2: Mechanistic Assays selectivity->mechanistic apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) mechanistic->cell_cycle pathway Tier 3: Target Identification (Western Blot, Kinase Assays) apoptosis->pathway cell_cycle->pathway end Proceed to In Vivo Studies pathway->end

Caption: Workflow for in vitro evaluation of a novel anticancer compound.
Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)

This initial screen determines the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., HaCaT [keratinocyte]) for selectivity assessment.

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Replace the existing medium with 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) controls.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure absorbance at 570 nm.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cell Line Cancer Type Hypothetical IC50 (µM) for Compound X Hypothetical IC50 (µM) for Doxorubicin
MCF-7Breast15.20.8
A549Lung21.51.2
HCT116Colon18.91.0
HaCaTNormal Keratinocyte>1005.4

This table presents hypothetical data for illustrative purposes.

Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide Staining

This assay determines if the compound induces programmed cell death.

Materials:

  • Cancer cells

  • 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the compound at its IC50 concentration for 24-48 hours.

  • Harvest and wash the cells with PBS.

  • Resuspend cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Cell Cycle Analysis

This protocol investigates the effect of the compound on cell cycle progression. Many DHPMs are known to cause cell cycle arrest.[4][5]

Materials:

  • Cancer cells

  • 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treat cells with the compound at its IC50 concentration for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Hypothesized Mechanism of Action and Target Identification

Based on the activities of related dihydropyrimidinone compounds, 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one might interfere with key signaling pathways that regulate cell proliferation and survival.

signaling_pathway cluster_pathways Potential Intracellular Targets cluster_outcomes Cellular Outcomes compound 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one mTOR mTOR compound->mTOR Inhibition? VEGFR2 VEGFR-2 compound->VEGFR2 Inhibition? Kinesin Kinesin Eg5 compound->Kinesin Inhibition? cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) mTOR->cell_cycle_arrest Regulation apoptosis Apoptosis VEGFR2->apoptosis Survival Signaling Kinesin->cell_cycle_arrest Mitotic Spindle Formation

Caption: Hypothesized signaling pathways potentially targeted by the compound.

Further investigation using techniques like Western blotting for key proteins in the PI3K/Akt/mTOR pathway or in vitro kinase assays for targets like VEGFR-2 would be necessary to elucidate the precise mechanism of action.

In Vivo Preclinical Evaluation

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a living organism. Xenograft models are a standard for this purpose.

Protocol 5: Human Tumor Xenograft Model

Animal Model:

  • Immunocompromised mice (e.g., Athymic Nude or SCID mice).

Procedure:

  • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 A549 cells) into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment and control groups.

  • Administer 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one (formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses. The control group receives the vehicle only.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Evaluate the compound's efficacy based on tumor growth inhibition. Monitor for signs of toxicity throughout the study.

Conclusion

The protocols and application notes provided herein offer a robust framework for the systematic evaluation of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one as a potential anticancer agent. By progressing from broad cytotoxicity screening to detailed mechanistic studies and in vivo validation, researchers can effectively characterize the therapeutic potential of this and other novel dihydropyrimidinone derivatives. The inherent synthetic accessibility of the DHPM scaffold, combined with its proven track record in medicinal chemistry, makes this class of compounds a fertile ground for the discovery of next-generation cancer therapeutics.

References

  • Perużyńska, M., et al. (2021). Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones. Molecules. Available at: [Link]

  • Mostafa, A. S., & Selim, K. B. (2018). Synthesis and anticancer activity of new dihydropyrimidinone derivatives. European Journal of Medicinal Chemistry, 156, 304-315. Available at: [Link]

  • Liu, Y., et al. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 24(5), 888. Available at: [Link]

  • Liu, Y., et al. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Semantic Scholar. Available at: [Link]

  • Verma, A., et al. (2020). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Heliyon, 6(8), e04644. Available at: [Link]

  • Wikipedia. (n.d.). Biginelli reaction. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Gaikwad, S. B. (2024). A Brief Overview of Anti-Cancer Activity of 3, 4-Dihydropyrimidinone / Thione. ResearchGate. Available at: [Link]

  • Alves, M. F., et al. (2017). Potential antitumoral 3,4-dihydropyrimidin-2-(1H)-ones: synthesis, in vitro biological evaluation and QSAR studies. RSC Advances, 7(57), 35847-35858. Available at: [Link]

Sources

Method

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one and its Analogs

Introduction: The Growing Potential of Dihydropyrimidinones in Antimicrobial Research The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with u...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Potential of Dihydropyrimidinones in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action.[1][2] Dihydropyrimidinones (DHPMs), a class of heterocyclic compounds first synthesized via the Biginelli reaction, have emerged as a promising scaffold in medicinal chemistry.[3][4] These molecules and their derivatives have demonstrated a broad spectrum of biological activities, including potent antimicrobial, antifungal, antiviral, and anticancer properties.[3][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial activity of a representative DHPM, 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one, and its analogs.

The core structure of DHPMs offers a versatile platform for chemical modification, allowing for the fine-tuning of their biological activity. Structure-activity relationship (SAR) studies have revealed that substitutions at various positions on the dihydropyrimidine ring can significantly impact their antimicrobial potency and spectrum.[7] While the precise mechanism of action for all DHPMs is not fully elucidated, several potential targets have been proposed, including the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in bacteria.[7][8] However, it is important to note that some studies have called this mechanism into question, suggesting that other cellular pathways may be involved.[2] Other proposed mechanisms include targeting the bacterial ribosomal A site RNA and the MurB enzyme, which is involved in peptidoglycan biosynthesis.[9][10]

These application notes will detail the essential protocols for determining the in vitro antimicrobial efficacy of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one, from initial screening to the determination of minimum inhibitory and bactericidal concentrations. The methodologies are designed to be robust and reproducible, providing a solid foundation for further preclinical development.

Synthesis of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one

The synthesis of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one and its derivatives is typically achieved through the Biginelli reaction, a one-pot multicomponent condensation.[3][4][11] This reaction involves the acid-catalyzed cyclocondensation of an aldehyde (in this case, oxan-4-carbaldehyde), a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[12]

DOT Diagram: The Biginelli Reaction Workflow

Biginelli_Reaction cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product Aldehyde Oxan-4-carbaldehyde Catalyst Acid Catalyst (e.g., HCl, p-TsOH) Aldehyde->Catalyst Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->Catalyst Urea Urea or Thiourea Urea->Catalyst Solvent Solvent (e.g., Ethanol, Solvent-free) Catalyst->Solvent Heating Heating Solvent->Heating DHPM 2-(Oxan-4-yl)-3,4- dihydropyrimidin-4-one Heating->DHPM Broth_Microdilution Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilutions of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one in a 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: A step-by-step workflow for the determination of Minimum Inhibitory Concentration (MIC).

Protocol:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in a 96-Well Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a sterile 96-well microtiter plate.

    • Add 200 µL of the working solution of the test compound (prepared from the stock solution) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.

    • The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).

III. Determination of Minimum Bactericidal Concentration (MBC)

Rationale: While the MIC indicates the concentration that inhibits growth, the MBC provides information on the concentration that kills the bacteria. This distinction is crucial for understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Protocol:

  • Subculturing from MIC Wells:

    • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations).

    • Spot-plate the aliquot onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation and Interpretation:

    • Incubate the agar plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Data Presentation and Interpretation

The antimicrobial activity of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one and its analogs should be summarized in a clear and concise table for easy comparison.

Table 1: Example Antimicrobial Activity Data for Dihydropyrimidinone Derivatives

CompoundGram-Positive BacteriaGram-Negative Bacteria
S. aureus (MIC/MBC in µg/mL)E. coli (MIC/MBC in µg/mL)
2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one 32 / 6464 / >128
Analog A 16 / 3232 / 64
Analog B 8 / 1616 / 32
Vancomycin (Control) 1 / 2N/A
Ciprofloxacin (Control) 0.5 / 10.25 / 0.5

Note: This is example data and does not represent actual experimental results.

Interpretation of Results:

  • A lower MIC value indicates greater potency.

  • If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal. If the MBC is > 4 times the MIC, it is considered bacteriostatic.

  • The spectrum of activity can be determined by comparing the MIC values against Gram-positive and Gram-negative bacteria. Some DHPM derivatives have shown higher activity against Gram-negative organisms, which may be attributed to the presence of lipophilic moieties in their structure. [5]

Safety Precautions

  • Standard laboratory personal protective equipment (PPE), including lab coats, gloves, and safety glasses, should be worn at all times.

  • Handle all bacterial cultures in a biosafety cabinet to prevent contamination and exposure.

  • Decontaminate all bacterial waste by autoclaving before disposal.

  • The test compounds should be handled with care, and their safety data sheets (SDS) should be consulted for specific handling instructions.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro evaluation of the antimicrobial activity of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one and other DHPM derivatives. The results obtained from these assays are critical for guiding structure-activity relationship studies and selecting promising lead compounds for further development. Future investigations should focus on elucidating the precise mechanism of action, evaluating in vivo efficacy in animal models of infection, and assessing the toxicological profile of the most potent analogs. The continued exploration of the dihydropyrimidinone scaffold holds significant promise for the discovery of next-generation antimicrobial agents to combat the growing threat of drug-resistant pathogens.

References

  • Dihydropyrimidinones Against Multiresistant Bacteria - PMC - NIH. (n.d.).
  • Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - NIH. (n.d.).
  • Dihydropyrimidinones Against Multiresistant Bacteria - Frontiers. (2022, March 17).
  • Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies | ACS Medicinal Chemistry Letters. (2024, June 20).
  • Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action | ACS Omega. (2022, October 13).
  • Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. (2024, February 20).
  • Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives - ChemRxiv. (n.d.).
  • Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies - PMC - NIH. (2024, June 20).
  • Antibacterial activity of Dihydropyrimidinones against E coli by disk... - ResearchGate. (n.d.).
  • Synthesis, antibacterial studies, and molecular modeling studies of 3,4-dihydropyrimidinone compounds | Semantic Scholar. (n.d.).
  • Biological and Computational Study of the Dual Antimicrobial and Anticancer Potential of 3,4‐Dihydropyrimidin‐2(1H)‐ones a - Lirias. (n.d.).
  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.).
  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF 3,4-DIHYDROPYRIMIDIN- 2(1H)-ONE ANALOGS - ResearchGate. (2025, August 6).
  • An Efficient Synthesis and Antibacterial Activity of Some Novel 3,4–Dihydropyrimidin-2-(1H)-Ones - MDPI. (2021, November 14).
  • One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions - RSC Publishing. (n.d.).
  • An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - NIH. (n.d.).

Sources

Application

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 2-(Oxan-4-yl) Substituted Dihydropyrimidinones as Potential Anticancer Agents

Introduction: The Dihydropyrimidinone Scaffold and a Novel Avenue of Exploration Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dihydropyrimidinone Scaffold and a Novel Avenue of Exploration

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3][4] The DHPM core is a versatile scaffold, and modifications at its various positions can lead to profound changes in pharmacological effects.[1] One of the most well-known DHPMs is Monastrol, an inhibitor of the mitotic kinesin Eg5, which has become a benchmark for the development of novel anticancer agents.[1][2]

The structure-activity relationship (SAR) of DHPMs has been extensively studied, with most efforts focusing on substitutions at the C4-aryl ring, the C5-ester group, and the N1 and N3 positions of the pyrimidine core. However, the C2 position, which is typically unsubstituted or bears a simple methyl or thione group, remains a relatively underexplored site for introducing chemical diversity.

This application note presents a detailed guide for the synthesis and SAR analysis of a novel class of DHPMs: those bearing a 2-(Oxan-4-yl) substituent. The introduction of this saturated heterocyclic moiety is hypothesized to enhance the pharmacological profile of the DHPM scaffold by increasing its solubility, providing a hydrogen bond acceptor, and introducing a three-dimensional structural element that may lead to improved target engagement. We will provide detailed protocols for the synthesis of these novel compounds, a proposed framework for their SAR evaluation, and a step-by-step guide for assessing their anticancer activity using the MTT assay.

Synthetic Strategy: Accessing 2-(Oxan-4-yl) Dihydropyrimidinones

The cornerstone of DHPM synthesis is the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and a urea or thiourea.[5] To introduce the 2-(Oxan-4-yl) moiety, a custom urea, namely (oxan-4-yl)urea, is required as a key starting material.

Protocol 1: Synthesis of (Oxan-4-yl)urea

The synthesis of substituted ureas can be achieved through various methods, including the reaction of amines with isocyanates or the use of reagents like chlorosulfonyl isocyanate followed by hydrolysis.[6] Here, we propose a straightforward synthesis from the commercially available 4-aminooxane (tetrahydropyran-4-amine).

Materials:

  • 4-aminooxane hydrochloride

  • Potassium cyanate

  • Deionized water

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of 4-aminooxane hydrochloride in 100 mL of deionized water.

  • Add a solution of 8.0 g of potassium cyanate in 50 mL of deionized water to the flask.

  • Stir the mixture at room temperature for 30 minutes.

  • Gently heat the mixture to 50-60°C and maintain it for 2 hours.

  • Allow the reaction to cool to room temperature and then acidify to pH 2-3 with 1 M hydrochloric acid.

  • Concentrate the solution under reduced pressure to approximately half its volume.

  • Cool the concentrated solution in an ice bath to precipitate the (oxan-4-yl)urea.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Biginelli Condensation for 2-(Oxan-4-yl) Substituted Dihydropyrimidinones

With the key (oxan-4-yl)urea in hand, the Biginelli reaction can be performed to generate a library of DHPMs with various substituents at the C4 position.

Materials:

  • (Oxan-4-yl)urea (from Protocol 1)

  • Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethyl acetoacetate

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, combine (oxan-4-yl)urea (1.2 mmol), the desired aromatic aldehyde (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in 20 mL of ethanol.

  • Add 3-4 drops of concentrated hydrochloric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.

  • Recrystallize the crude product from ethanol to obtain the pure 2-(Oxan-4-yl) substituted dihydropyrimidinone.

  • Characterize the final compounds by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point.

Experimental Workflow for Synthesis

G cluster_0 Synthesis of (Oxan-4-yl)urea cluster_1 Biginelli Condensation A 4-aminooxane HCl C Reaction in Water A->C B Potassium Cyanate B->C D Acidification & Precipitation C->D E (Oxan-4-yl)urea D->E H One-Pot Reaction (Ethanol, HCl cat.) E->H F Aromatic Aldehyde F->H G Ethyl Acetoacetate G->H I Purification (Recrystallization) H->I J 2-(Oxan-4-yl) DHPM I->J

Caption: Synthetic route to 2-(Oxan-4-yl) substituted dihydropyrimidinones.

Structure-Activity Relationship (SAR) Framework

The following is a proposed framework for analyzing the SAR of the newly synthesized 2-(Oxan-4-yl) dihydropyrimidinones, focusing on their potential as anticancer agents. The analysis will systematically evaluate the impact of substituents at the C4-aryl ring.

Position Modification Hypothesized Impact on Anticancer Activity Rationale
C2 Oxan-4-yl group Potentially increased activity and improved pharmacokinetic properties. The oxan-4-yl group introduces a polar, flexible, three-dimensional feature. The oxygen atom can act as a hydrogen bond acceptor, potentially forming new interactions with the biological target. Improved solubility may enhance bioavailability.
C4-Aryl Ring Electron-withdrawing groups (e.g., -Cl, -NO₂) Increased activity. Electron-withdrawing groups can enhance the potency of DHPMs, a trend observed in other series.[1] This may be due to modulation of the electronic properties of the molecule, affecting target binding.
C4-Aryl Ring Electron-donating groups (e.g., -OCH₃, -CH₃) Variable activity, potentially decreased. Electron-donating groups have shown variable effects in other DHPMs. While a methoxy group has been shown to increase anti-inflammatory activity in some cases, its effect on anticancer activity can be different.[1]
C4-Aryl Ring Steric bulk (e.g., ortho-substitution) Potentially decreased activity. Bulky groups at the ortho position of the C4-aryl ring may cause steric hindrance, preventing optimal binding to the target protein.
C4-Aryl Ring Positional Isomers (ortho, meta, para) Para-substitution likely optimal. For many DHPM series, para-substitution on the C4-aryl ring is found to be the most favorable for activity.

Logical Flow of the SAR Study

G A Synthesize Library of 2-(Oxan-4-yl) DHPMs B Vary C4-Aryl Substituents (EWG, EDG, Sterics) A->B C Evaluate Anticancer Activity (MTT Assay) B->C D Determine IC50 Values C->D E Analyze Data to Establish SAR D->E F Identify Lead Compounds E->F

Caption: Workflow for the structure-activity relationship study.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[7] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Synthesized 2-(Oxan-4-yl) DHPM compounds

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh complete medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the compounds in the complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control). Also, include wells with medium and compounds but no cells (blank).

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated control - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT Assay Workflow

G A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Compounds B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Dissolve Formazan in DMSO F->G H Read Absorbance at 570 nm G->H I Calculate % Viability and IC50 H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This application note provides a comprehensive guide for the synthesis and evaluation of a novel class of 2-(Oxan-4-yl) substituted dihydropyrimidinones. The detailed protocols for the synthesis of the key (oxan-4-yl)urea intermediate and the subsequent Biginelli condensation, along with the step-by-step procedure for the MTT assay, offer a practical roadmap for researchers in drug discovery.

The proposed SAR framework, while hypothetical, is grounded in established principles of medicinal chemistry and provides a logical starting point for the systematic exploration of these new compounds. The insights gained from these studies could lead to the identification of potent and selective anticancer agents with improved pharmacological properties. Future work should focus on expanding the library of these compounds, exploring a wider range of C4-substituents, and investigating their mechanism of action.

References

  • Ryabukhin, S. V., Plaskon, A. S., Ostapchuk, E. N., Volochnyuk, D. M., & Tolmachev, A. A. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Synthesis, 2007(03), 417-427. [Link]

  • Shutalev, A. D., & Sivova, N. V. A New Synthesis of Biginelli Compounds. Molbank, M1. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • Ryabukhin, S. V., Plaskon, A. S., Ostapchuk, E. N., Volochnyuk, D. M., & Tolmachev, A. A. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Request PDF. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Gambacurta, A., Tullio, V., Savini, I., Catani, M. V., & Gasperi, V. (2021). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Springer Nature Experiments. [Link]

  • Lyapunov, A. Y., Tarnovskiy, A. V., Boron, S. Y., Rusanov, E. B., Grabchuk, G. P., Volochnyuk, D. M., & Ryabukhin, S. V. (2024). Sulfamide instead of urea in Biginelli reaction: from black box to reality. Organic & Biomolecular Chemistry, 22(9), 1836-1843. [Link]

  • Journal of Synthetic Chemistry. (n.d.). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4. [Link]

  • Rawal, R. K., Singh, V., & Bisht, R. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European journal of medicinal chemistry, 132, 266–287. [Link]

  • Scribd. (n.d.). Biological Activity of Dihydropyrimidinone DHPM Derivatives. [Link]

  • Matos, L. F., Masson, F. T., & Homem-de-Mello, M. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European journal of medicinal chemistry, 143, 1779–1792. [Link]

  • Reddy, T. S., Kumar, M. P., Kumar, B. S., & Reddy, C. D. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Organic Chemistry International, 2012, 1-5. [Link]

  • ResearchGate. (n.d.). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. [Link]

  • SciSpace. (n.d.). Recent progress in the chemistry of dihydropyrimidinones. [Link]

  • Bijani, S., Shaikh, F., Mirza, S., Siu, S. W. I., Jain, N., Rawal, R., ... & Radadiya, A. (2022). Novel Dihydropyrimidinone Derivatives as Potential P-Glycoprotein Modulators. ACS omega, 7(19), 16867–16879. [Link]

  • Rawal, R. K., Singh, V., & Bisht, R. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PubMed, 132, 266-287. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one

Welcome to the technical support center for the synthesis of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions to improve your reaction yield and product purity.

The synthesis of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one and its derivatives is typically achieved through the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea.[1][2] While straightforward in principle, this reaction can be sensitive to various parameters, leading to issues such as low yields and the formation of byproducts.[3]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one.

Issue 1: Low to No Product Yield

Q: My reaction is resulting in a very low yield, or in some cases, no desired product at all. What are the potential causes and how can I improve the outcome?

A1: Catalyst Selection and Activity. The choice and activity of the catalyst are critical for the Biginelli reaction.[4] The reaction is typically catalyzed by Brønsted or Lewis acids.[1]

  • Potential Cause: An inappropriate or inactive catalyst is being used. Classical methods using strong mineral acids like HCl can sometimes lead to side reactions and harsh conditions.[3][4]

  • Troubleshooting Steps:

    • Screen Catalysts: Experiment with different Brønsted or Lewis acid catalysts.[5] Commonly effective catalysts include FeCl₃, ZnCl₂, Yb(OTf)₃, and boron trifluoride.[1][4][5] Molecular iodine has also been shown to be a mild and effective catalyst.[6]

    • Verify Catalyst Activity: If you are using a reusable catalyst, ensure it has been properly regenerated.[5][7]

    • Optimize Catalyst Loading: The amount of catalyst can significantly impact the reaction. A typical starting point is 10-20 mol%, but this may require optimization.

A2: Suboptimal Reaction Conditions. Temperature and reaction time are key parameters that must be optimized for your specific substrates.[5]

  • Potential Cause: The reaction temperature may be too low to overcome the activation energy, or the reaction time may be insufficient for completion. Conversely, excessively high temperatures can promote side reactions and decomposition.[3][5]

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.[5] This will help you determine the optimal reaction time.

    • Adjust Temperature: If the reaction is sluggish, a moderate increase in temperature may be necessary.[5] Some substrates may require reflux conditions to proceed effectively.[8]

    • Consider Solvent-Free Conditions: Heating a mixture of the three components without a solvent has been shown to be effective and can lead to shorter reaction times and higher yields.[3] Ball-milling is another solvent-free technique that has demonstrated excellent yields.[3][9]

A3: Purity of Reagents. The purity of your starting materials—tetrahydropyran-4-carboxaldehyde, the β-ketoester, and urea—is paramount.

  • Potential Cause: Impurities in the reagents can inhibit the reaction or lead to the formation of unwanted side products.[5][7] Aldehydes, in particular, can be prone to oxidation or polymerization.[4]

  • Troubleshooting Steps:

    • Ensure High Purity: Use reagents of the highest possible purity. If necessary, purify the starting materials before use.

    • Proper Storage: Store reagents under appropriate conditions to prevent degradation. For example, aldehydes should be stored under an inert atmosphere and protected from light.

Issue 2: Significant Byproduct Formation

Q: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the likely byproducts and how can I minimize them?

A1: Competing Side Reactions. The Biginelli reaction is not without potential competing pathways that can lead to impurities.

  • Potential Cause: One common side reaction is the Hantzsch-type synthesis of a 1,4-dihydropyridine derivative, which can occur when two equivalents of the β-ketoester react with the aldehyde.[7] Another possibility is the Knoevenagel condensation between the aldehyde and the β-ketoester.[3]

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the molar ratios of your reactants. A common ratio is 1:1:1.5 of aldehyde:β-ketoester:urea.[10]

    • Optimize Catalyst: Select a catalyst that selectively promotes the desired iminium pathway of the Biginelli reaction.[3]

    • Modify Reaction Conditions: Adjusting the temperature and solvent can help favor the formation of the desired dihydropyrimidinone.[3]

A2: Product and Intermediate Solubility. The solubility of reactants, intermediates, and the final product in the chosen solvent can affect the reaction outcome.

  • Potential Cause: An intermediate may have low solubility in the reaction solvent, causing it to precipitate out and halt the reaction.[4] The final product might also be highly soluble in the reaction solvent, making isolation difficult.[11]

  • Troubleshooting Steps:

    • Solvent Screening: While ethanol is a common solvent, experimenting with other polar solvents like acetonitrile may improve solubility and yield.[5][6]

    • Work-up Procedure: If the product does not precipitate upon cooling, concentrate the reaction mixture under reduced pressure.[5] The crude product can then often be purified by recrystallization from a suitable solvent like ethanol.[3][10]

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the Biginelli reaction?

A1: The most widely accepted mechanism proceeds through an N-acyliminium ion intermediate.[3] The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form this intermediate. This is followed by the nucleophilic addition of the β-ketoester enol, and subsequent cyclization and dehydration to yield the final 3,4-dihydropyrimidin-4-one.[3] Understanding this mechanism highlights the crucial role of the acid catalyst in activating the aldehyde.

Diagram of the Proposed Reaction Mechanism

Biginelli_Mechanism Reactants Aldehyde + Urea + β-Ketoester Iminium N-Acyliminium Ion Intermediate Reactants->Iminium Acid-Catalyzed Condensation Adduct Nucleophilic Adduct Iminium->Adduct Nucleophilic Addition of β-Ketoester Enol Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one Cyclized->Product Dehydration

Caption: The accepted N-acyliminium ion pathway for the Biginelli reaction.

Q2: What are the best practices for purifying the crude product?

A2: After the reaction is complete, the mixture is typically cooled to room temperature. If a precipitate forms, it can be collected by vacuum filtration and washed with a cold solvent, such as water or ethanol.[3][10] If no precipitate forms, the solvent should be removed under reduced pressure.[5] The resulting crude solid can then be purified by recrystallization, often from ethanol.[3][10]

Q3: Can I use thiourea instead of urea in this synthesis?

A3: Yes, thiourea can be used in place of urea to synthesize the corresponding 3,4-dihydropyrimidin-2(1H)-thione derivatives.[12] The reaction conditions are generally similar.

Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?

A4: Yes, several green chemistry approaches have been developed for the Biginelli reaction. These include the use of solvent-free conditions, microwave irradiation, and recyclable catalysts such as ionic liquids or solid-supported catalysts.[3][13][14] These methods often lead to shorter reaction times, higher yields, and reduced waste.[3]

Experimental Protocols & Data

General Protocol for a Catalyzed Biginelli Reaction
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the tetrahydropyran-4-carboxaldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol).[5]

  • Add the chosen solvent (e.g., 20 mL of ethanol) and the catalyst (e.g., 1-20 mol% of a Lewis or Brønsted acid).[5]

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction's progress by TLC.[5]

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.[5]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Table of Recommended Reaction Conditions
ParameterRecommended Range/ValueRationale
Catalyst Lewis Acids (FeCl₃, ZnCl₂), Brønsted Acids (p-TsOH), IodineOptimizes reaction rate and selectivity.[4][5][6]
Catalyst Loading 10-20 mol%Sufficient to catalyze the reaction without promoting side reactions.
Solvent Ethanol, Acetonitrile, or Solvent-freePolar solvents generally favor the reaction; solvent-free conditions can improve efficiency.[3][5][6]
Temperature 80-100 °C (Reflux)Provides sufficient energy for the reaction to proceed at a reasonable rate.[8]
Reactant Ratio 1:1:1.5 (Aldehyde:β-Ketoester:Urea)An excess of urea can help drive the reaction to completion.[10]

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Product CheckPurity Check Purity of Starting Materials Start->CheckPurity Impure Impure CheckPurity->Impure Pure Pure CheckPurity->Pure Purify Purify Reagents and Restart Impure->Purify OptimizeCatalyst Optimize Catalyst (Type & Loading) Pure->OptimizeCatalyst OptimizeConditions Optimize Reaction Conditions (Temp & Time) OptimizeCatalyst->OptimizeConditions ChangeSolvent Consider Changing Solvent or Solvent-Free OptimizeConditions->ChangeSolvent AnalyzeByproducts Analyze for Byproducts (TLC, NMR) ChangeSolvent->AnalyzeByproducts AdjustStoichiometry Adjust Reactant Stoichiometry AnalyzeByproducts->AdjustStoichiometry

Caption: A decision tree for troubleshooting low yields in the Biginelli synthesis.

References

  • Benchchem. Troubleshooting low yield in Biginelli reaction for pyrimidines.
  • Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Benchchem. Technical Support Center: Biginelli Reaction for Pyrimidine Thiones.
  • Wikipedia. Biginelli reaction.
  • Beilstein Journals. Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde.
  • Benchchem. Common side reactions in the synthesis of pyrimidines and their prevention.
  • Journal of Medicinal and Chemical Sciences. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity.
  • Odinity. Biginelli Reaction - Lab Report.
  • ResearchGate.
  • SciSpace. Recent advances in the Biginelli dihydropyrimidine synthesis.
  • "Chemistry and biology of 3,4-dihydropyrimidin-2(1h)-one (or thione) derivatives obtained by the biginelli multicomponent reaction."
  • ResearchGate. A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones.
  • ResearchGate. Optimization the reaction conditions for the Biginelli reaction.
  • "Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions."
  • Chemistry Journal of Moldova.
  • RSC Advances.
  • ProQuest. Recent advances in the synthesis of dihydropyrimidinones via biginelli reaction.
  • Frontiers. A Five-Component Biginelli-Diels-Alder Cascade Reaction.
  • YouTube. Biginelli Reaction.
  • "Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions."
  • PubMed Central. Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists.
  • RSC Publishing. One-pot synthesis of 3,4-dihydropyrimidin-2(1H)
  • NIH. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions.
  • UniTo. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction.
  • "Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions."
  • PMC.
  • ResearchGate. (PDF) One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (Thiones) under solvent free promoted by zeoliteSBA-15.
  • ResearchGate. Synthesis of enantiomerically pure 4-aryl-3,4-dihydropyrimidin-2(1H)-ones via enzymatic resolution: preparation of the antihypertensive agent (R)-SQ 32926†.

Sources

Optimization

Technical Support Center: Purification Challenges of Polar Dihydropyrimidinones

Welcome to the technical support center for the purification of polar dihydropyrimidinones (DHPMs). This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar dihydropyrimidinones (DHPMs). This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these highly polar heterocyclic compounds. Drawing from established chromatographic principles and field-proven experience, this document provides in-depth troubleshooting guides and frequently asked questions to streamline your purification workflows.

Introduction

Dihydropyrimidinones are a critical class of heterocyclic compounds with a broad spectrum of biological activities.[1] However, the introduction of polar functional groups (e.g., -COOH, -OH, -NH2) significantly increases the difficulty of purification. Standard purification protocols often fail, leading to poor recovery, co-elution with polar byproducts, and low purity. These challenges stem from their high polarity, which leads to issues like poor retention in reverse-phase chromatography and high solubility in polar solvents, making crystallization difficult.[2] This guide will address these common issues head-on, providing causal explanations and actionable solutions.

Troubleshooting Guide

This section is structured in a problem-and-solution format to directly address common experimental failures.

Problem 1: My polar DHPM shows little to no retention on a C18 column and elutes in the solvent front.

This is a classic and frequent issue when dealing with highly polar analytes on nonpolar stationary phases like C18.[2]

  • Root Cause Analysis: The fundamental principle of reverse-phase (RP) chromatography is the partitioning of an analyte between a polar mobile phase and a nonpolar stationary phase.[3] Highly polar DHPMs have a much stronger affinity for the polar aqueous mobile phase than for the hydrophobic C18 chains. Consequently, they spend minimal time interacting with the stationary phase and are swept through the column with the mobile phase, resulting in elution at or near the void volume.[4]

  • Solutions & Protocols:

    Solution A: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC)

    • Why it Works: HILIC is the premier technique for retaining and separating very polar compounds.[4][5][6][7] It utilizes a polar stationary phase (like bare silica, diol, or amine) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[4][7] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[5][6] Elution is achieved by increasing the concentration of the polar solvent (water).[5]

    • Step-by-Step HILIC Protocol:

      • Column Selection: Start with a bare silica flash column. Amide or diol-bonded phases are also excellent choices.[7]

      • Mobile Phase Preparation:

        • Solvent A: Acetonitrile (ACN)

        • Solvent B: Water (often with a modifier like 0.1% formic acid or ammonium acetate to improve peak shape)

      • Sample Preparation: Dissolve your crude DHPM in a solvent mixture that is as close as possible to the initial mobile phase conditions (e.g., 95:5 ACN:Water) or in a small amount of a strong polar solvent like DMSO.

      • Gradient Elution:

        • Start at a high organic concentration (e.g., 95% ACN) to ensure the compound is retained.

        • Run a gradient to increase the water content, for example, from 5% to 50% water over 10-15 column volumes.

        • This gradient will effectively elute your polar DHPMs based on their relative polarities.

    Solution B: Employ Ion-Pair Chromatography (IPC)

    • Why it Works: If your DHPM is ionizable (acidic or basic), IPC can significantly enhance retention on a standard C18 column.[8] This technique introduces an ion-pairing reagent into the mobile phase.[9] This reagent is a large molecule with a charge opposite to that of the analyte and a hydrophobic tail.[9][10] The reagent forms a neutral, hydrophobic ion-pair with the analyte, which can then be retained by the C18 stationary phase.[9]

    • Step-by-Step IPC Protocol:

      • Reagent Selection:

        • For acidic DHPMs (containing -COOH): Use a tetraalkylammonium salt (e.g., tetrabutylammonium hydrogen sulfate).

        • For basic DHPMs (containing amines): Use an alkyl sulfonate (e.g., sodium dodecyl sulfate or octane sulfonic acid).[11][12]

      • Mobile Phase Preparation: Prepare your standard aqueous/organic mobile phase (e.g., water/acetonitrile) and add the ion-pairing reagent at a low concentration (typically 5-10 mM). Ensure the pH of the mobile phase is adjusted to fully ionize your compound.[8]

      • Column Equilibration: This is a critical step. The column must be thoroughly equilibrated with the ion-pair containing mobile phase to ensure the stationary phase is saturated with the reagent. This can take a significant amount of time.

      • Purification: Run your separation as you would a standard reverse-phase method. The ion-paired DHPM will now show increased retention. Caution: Ion-pairing agents can be difficult to remove from the column and are often incompatible with mass spectrometry.

Problem 2: My polar DHPM is unstable on silica gel, leading to streaking on TLC and poor recovery from the column.
  • Root Cause Analysis: Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). These acidic sites can cause the degradation of acid-sensitive compounds.[13] Basic DHPMs can also interact strongly with these sites via ionic interactions, leading to irreversible adsorption or streaking.[13]

  • Solutions & Protocols:

    Solution A: Use a Deactivated Stationary Phase

    • Why it Works: Neutralizing the acidic sites on the silica gel can prevent compound degradation and improve chromatographic performance.

    • Protocol for Deactivating Silica Gel:

      • Prepare a slurry of silica gel in your desired non-polar solvent (e.g., hexane/ethyl acetate).

      • Add a small amount of a basic modifier, such as triethylamine (Et3N) or ammonium hydroxide, to the slurry. A common starting point is 0.5-1% by volume of the total solvent.[13]

      • Stir the slurry for 15-20 minutes to ensure complete neutralization.

      • Pack the column with the deactivated silica slurry.

      • Run the column using a mobile phase that also contains the same percentage of the basic modifier.

    Solution B: Switch to an Alternative Stationary Phase

    • Why it Works: Using a stationary phase with a different surface chemistry can circumvent the issues associated with silica gel.

    • Alternative Phase Options:

      • Alumina: Can be purchased as acidic, neutral, or basic. For most DHPMs, neutral or basic alumina is a suitable alternative to silica.

      • Florisil: A magnesium silicate-based adsorbent that is less acidic than silica gel.

      • Reverse-Phase C18 Silica: If the compound has sufficient hydrophobicity, switching to reverse-phase can avoid the acidity issues of normal-phase silica.[13]

Problem 3: My polar DHPM has "oiled out" and will not crystallize.
  • Root Cause Analysis: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice.[13] This is common for polar compounds due to their high solubility in residual polar solvents or the presence of impurities that disrupt crystal formation. Rapid cooling of a supersaturated solution is also a frequent cause.[13]

  • Solutions & Protocols:

    Solution A: Optimize the Recrystallization Solvent System

    • Why it Works: The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[14][15][16] For polar DHPMs, this often requires a binary solvent system.

    • Protocol for Solvent System Selection:

      • Find a "soluble" solvent in which your DHPM is highly soluble (e.g., methanol, ethanol, water).

      • Find an "anti-solvent" in which your DHPM is poorly soluble (e.g., ethyl acetate, dichloromethane, diethyl ether). The two solvents must be miscible.[15]

      • Dissolve your crude DHPM in the minimum amount of the hot "soluble" solvent.

      • Slowly add the "anti-solvent" dropwise to the hot solution until you see persistent cloudiness (the saturation point).

      • Add a drop or two of the hot "soluble" solvent to redissolve the cloudiness.

      • Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.[2]

    Solution B: Induce Crystallization

    • Why it Works: These techniques provide nucleation sites, which are the starting points for crystal growth.

    • Techniques:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections in the glass can serve as nucleation sites.[13]

      • Seeding: Add a tiny crystal of the pure compound (if available) to the cooled, saturated solution. This seed crystal provides a template for further crystallization.[13][17]

    Solution C: Consider Salt Formation

    • Why it Works: For ionizable DHPMs, forming a salt can dramatically alter solubility and improve crystallinity due to the formation of a more ordered ionic lattice.

    • Protocol: If your DHPM has a basic nitrogen, dissolve it in a suitable solvent (e.g., methanol or ethanol) and add a stoichiometric amount of an acid (e.g., HCl in ether, or oxalic acid). The resulting salt will often precipitate out in high purity.

Visualized Workflows and Data

Chromatography Mode Selection

Choosing the right initial chromatographic technique is critical. The following decision tree can guide your selection process.

Chromatography_Selection start Start: Polar DHPM Purification rp_check Is the DHPM retained on a C18 column (k' > 1)? start->rp_check rp_success Purify using Reverse-Phase (RP) rp_check->rp_success Yes hilic_check Is the DHPM highly polar and water-soluble? rp_check->hilic_check No hilic_success Use Hydrophilic Interaction Liquid Chromatography (HILIC) hilic_check->hilic_success Yes ipc_check Is the DHPM ionizable (acidic or basic)? hilic_check->ipc_check No / Maybe ipc_success Use Ion-Pair Chromatography (IPC) on a C18 column ipc_check->ipc_success Yes np_check Is the DHPM soluble in non-polar organic solvents? ipc_check->np_check No np_success Use Normal-Phase (NP) chromatography (e.g., on silica or alumina) np_check->np_success Yes other_options Consider alternative techniques: - Supercritical Fluid Chromatography (SFC) - Ion-Exchange Chromatography (IEC) np_check->other_options No

Sources

Troubleshooting

Technical Support Center: Navigating Side Reactions in the Biginelli Condensation with Aliphatic Aldehydes

Welcome to the technical support center for the Biginelli condensation. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful multicomponent reaction wi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Biginelli condensation. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful multicomponent reaction with aliphatic aldehydes. While the Biginelli condensation is a cornerstone for synthesizing dihydropyrimidinones (DHPMs), the use of aliphatic aldehydes can introduce specific challenges and side reactions that may complicate synthesis and reduce yields.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate these challenges effectively. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when performing the Biginelli condensation with aliphatic aldehydes.

Question 1: My reaction is producing a significant amount of a yellow, fluorescent byproduct. What is it and how can I prevent its formation?

Answer:

This is a classic sign of Hantzsch dihydropyridine (DHP) synthesis , a common competitive side reaction to the Biginelli condensation.[3] The Hantzsch pathway becomes significant when two equivalents of the β-ketoester react with one equivalent of the aldehyde and an ammonia source.[4][5] The ammonia is often generated in situ from the decomposition of urea at elevated temperatures.[3][6]

Causality & Mechanism:

The Biginelli and Hantzsch reactions share common intermediates and reaction principles, such as the initial Knoevenagel condensation.[4][7] The key divergence lies in the stoichiometry of the reactants that form the final heterocyclic ring.

  • Biginelli Reaction: 1 x Aldehyde + 1 x β-Ketoester + 1 x Urea

  • Hantzsch Reaction: 1 x Aldehyde + 2 x β-Ketoester + 1 x Ammonia

The higher reactivity of the enamine derived from the β-ketoester and ammonia can, under certain conditions, outcompete the urea for reaction with the Knoevenagel adduct (an α,β-unsaturated carbonyl intermediate).[4]

Troubleshooting Strategies:

  • Lower the Reaction Temperature: High temperatures accelerate the decomposition of urea into ammonia and carbon dioxide, thereby favoring the Hantzsch pathway. Running the reaction at a lower temperature can significantly suppress this side reaction.[3]

  • Catalyst Selection: The choice of catalyst can steer the reaction towards the desired Biginelli product. Lewis acids like ZnBr₂, Zn(OTf)₂, and various inorganic zinc compounds have shown efficacy in promoting the Biginelli condensation with aliphatic aldehydes while minimizing Hantzsch byproduct formation.[8][9][10]

  • Order of Addition: Adding the urea to the reaction mixture last can help to minimize its premature decomposition into ammonia.[3]

  • Stoichiometry Control: Using a slight excess of urea (e.g., 1.5 equivalents) can help to push the equilibrium towards the Biginelli product.[1]

Question 2: My TLC analysis shows a complex mixture of spots, and I'm struggling to isolate my desired dihydropyrimidinone. What are the likely side products besides the Hantzsch adduct?

Answer:

Beyond the Hantzsch dihydropyridine, several other side reactions can lead to a complex reaction mixture:

  • Knoevenagel Condensation Products: The initial condensation between the aliphatic aldehyde and the β-ketoester forms an α,β-unsaturated intermediate.[11] If this intermediate does not efficiently react with urea, it can accumulate in the reaction mixture.

  • Michael Adducts: The β-ketoester can act as a nucleophile and undergo a Michael addition to the α,β-unsaturated intermediate formed during the reaction. This leads to the formation of open-chain or alternative cyclic byproducts.[3]

  • Aldehyde Self-Condensation/Polymerization: Aliphatic aldehydes, particularly those lacking α-substituents, are prone to self-condensation or polymerization under acidic conditions, which can result in insoluble polymeric materials.[3]

  • N-Acylurea Byproducts: These can form from the reaction of the β-ketoester with urea.[3]

Troubleshooting Flowchart:

G start Complex Mixture in TLC q1 Predominant Yellow, Fluorescent Spot? start->q1 a1 Likely Hantzsch DHP. See FAQ 1 for mitigation. q1->a1 Yes q2 Insoluble Precipitate? q1->q2 No end Improved Purity a1->end a2 Possible Aldehyde Polymerization. - Use a milder catalyst. - Add aldehyde slowly. q2->a2 Yes q3 Multiple Other Spots? q2->q3 No a2->end a3 Potential Knoevenagel/Michael Adducts. - Optimize catalyst. - Adjust stoichiometry. q3->a3 Yes a3->end

Caption: Troubleshooting complex reaction mixtures.

Question 3: I am observing low yields with my aliphatic aldehyde, even without significant byproduct formation. What factors could be contributing to this?

Answer:

Low yields in the Biginelli condensation with aliphatic aldehydes can often be attributed to suboptimal reaction conditions or the inherent properties of the aldehyde.

  • Steric Hindrance: While less of an issue than with some aromatic aldehydes, bulky aliphatic aldehydes may react more slowly.

  • Catalyst Inefficiency: The chosen catalyst may not be optimal for activating the specific aliphatic aldehyde you are using. The efficiency of various catalysts can differ significantly.[8]

  • Solvent Effects: The polarity of the solvent can influence reaction rates and yields. While ethanol is common, other solvents like acetonitrile or even solvent-free conditions have been shown to be effective.[12][13] Highly polar and highly non-polar solvents may give lower yields.[2]

  • Reaction Time and Temperature: The reaction may not have reached completion. It is crucial to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). Some asymmetric Biginelli reactions with aliphatic aldehydes have been reported to require long reaction times.[14]

Optimization Strategies:

  • Catalyst Screening: If yields are low, consider screening a panel of Lewis or Brønsted acid catalysts. A table comparing the performance of different catalysts is provided in the next section.

  • Solvent Optimization: Experiment with different solvents of varying polarity. For instance, some studies have shown that acetonitrile can lead to higher yields compared to ethanol for certain catalyst systems.[13]

  • Microwave Irradiation: The use of microwave irradiation can sometimes accelerate the reaction and improve yields, particularly in solvent-free conditions.[9]

Section 2: Optimized Protocols and Data

Comparative Catalyst Performance for Aliphatic Aldehydes

The choice of catalyst is critical for a successful Biginelli condensation with aliphatic aldehydes. Below is a summary of various catalysts and their reported effectiveness.

CatalystAldehyde ScopeTypical ConditionsYieldsKey AdvantagesReference
Zinc Bromide (ZnBr₂) Broad range of aliphatic aldehydesSolvent-free, 80-100 °CModerate to HighEffective for aliphatic aldehydes, solvent-free conditions.[10][15]
Zinc Methanesulfonate Wide range of aliphatic aldehydesReflux in ethanolGood to ExcellentReusable catalyst.[16]
Inorganic Zinc Compounds (e.g., Zn(NO₃)₂) Various aliphatic aldehydesReflux in ethanolUp to 94%Inexpensive and readily available catalyst.[8]
α-Chymotrypsin Aliphatic aldehydesAqueous buffer, 40 °CModerateBiocatalytic, environmentally friendly.[17]
Indium(III) Bromide (InBr₃) FormaldehydeReflux in ethanolGoodCan catalyze cascade reactions.[18][19]
General Protocol for a Catalyzed Biginelli Reaction with Aliphatic Aldehydes

This protocol provides a starting point for optimization.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add:

    • The aliphatic aldehyde (10 mmol, 1.0 eq)

    • The β-ketoester (e.g., ethyl acetoacetate) (10 mmol, 1.0 eq)

    • Urea (15 mmol, 1.5 eq)

  • Add the chosen solvent (e.g., 20 mL of ethanol or acetonitrile) and the catalyst (e.g., 1-20 mol% of a Lewis or Brønsted acid). [3]

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction's progress by TLC. [3]

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.[3]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Section 3: Mechanistic Insights

A clear understanding of the reaction mechanisms is crucial for effective troubleshooting.

The Competing Pathways: Biginelli vs. Hantzsch

The following diagram illustrates the key mechanistic steps and the point of divergence between the Biginelli and Hantzsch pathways.

G cluster_0 Initial Condensation cluster_1 Nucleophilic Attack cluster_2 Cyclization & Final Product Aldehyde Aliphatic Aldehyde Knoevenagel Knoevenagel Adduct (α,β-Unsaturated Carbonyl) Aldehyde->Knoevenagel Ketoester β-Ketoester Ketoester->Knoevenagel Biginelli_Intermediate Open-Chain Ureide Knoevenagel->Biginelli_Intermediate Pathway 1: Biginelli Hantzsch_Intermediate Michael Adduct Knoevenagel->Hantzsch_Intermediate Pathway 2: Hantzsch Urea Urea Urea->Biginelli_Intermediate Enamine Enamine (from Ketoester + NH₃) Enamine->Hantzsch_Intermediate Biginelli_Product Biginelli Product (DHPM) Biginelli_Intermediate->Biginelli_Product Hantzsch_Product Hantzsch Product (DHP) Hantzsch_Intermediate->Hantzsch_Product

Caption: Diverging pathways of the Biginelli and Hantzsch reactions.

The key to favoring the Biginelli pathway is to ensure that the concentration and reactivity of the urea-derived nucleophile are greater than that of the enamine derived from the β-ketoester and any in situ generated ammonia.

References

  • Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace. Retrieved from [Link]

  • Biginelli vs Hantzsch esters study under infrared radiation and solventless conditions. (2003). ARKIVOC. Retrieved from [Link]

  • Optimization of the enantioselective Biginelli reaction conditions. (2018). ResearchGate. Retrieved from [Link]

  • Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Biginelli condensation of aliphatic aldehydes catalyzed by inorganic zinc compounds. (2015). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Biginelli reaction of β-ketophosphonates, aromatic or aliphatic aldehydes and urea derivatives. (2019). Taylor & Francis Online. Retrieved from [Link]

  • A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. (2017). SciELO México. Retrieved from [Link]

  • An Efficient one-pot Biginelli condensation of aliphatic aldehydes catalyzed by zinc bromide under solvent-free conditions. (2007). PubMed. Retrieved from [Link]

  • Effect of Different Solvents on Biginelli Reaction Using Layered Double Hyroxide (LDH) As an Ecofriendly Catalyst. (2021). ResearchGate. Retrieved from [Link]

  • The Biginelli reaction in different solvents and in presence of bismuth nitrate. (2018). Tunisian Chemical Society. Retrieved from [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Influence of the solvent on Biginelli reaction. (2018). ResearchGate. Retrieved from [Link]

  • A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). PMC - NIH. Retrieved from [Link]

  • Biginelli condensation of aliphatic aldehydes catalysed by zinc methanesulfonate. (2010). Scilit. Retrieved from [Link]

  • An Efficient One‐Pot Biginelli Condensation of Aliphatic Aldehydes Catalyzed by Zinc Bromide under Solvent‐Free Conditions. (2007). ResearchGate. Retrieved from [Link]

  • Biginelli Reaction of Aliphatic Aldehydes Catalyzed by α-Chymotrypsin: One-Pot Biocatalytic Synthesis of Dihydropyrimidinones. (2018). Semantic Scholar. Retrieved from [Link]

  • Biginelli reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Biginelli Reaction. (2021). J&K Scientific LLC. Retrieved from [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. (2021). ResearchGate. Retrieved from [Link]

  • A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). Frontiers. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Optimization for the Biginelli Reaction with Tetrahydropyran-4-carboxaldehyde

Welcome to the technical support center for the optimization of the Biginelli reaction, with a specific focus on the use of tetrahydropyran-4-carboxaldehyde. This guide is designed for researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of the Biginelli reaction, with a specific focus on the use of tetrahydropyran-4-carboxaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find expert advice, troubleshooting guides, and frequently asked questions to navigate the complexities of this important multicomponent reaction.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the Biginelli reaction and the role of catalysts, particularly in the context of using an aliphatic aldehyde like tetrahydropyran-4-carboxaldehyde.

Q1: What is the Biginelli reaction and why is catalyst choice so critical?

A1: The Biginelli reaction is a one-pot, three-component condensation reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[1][2][3] These DHPM scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including acting as calcium channel blockers and antihypertensive agents.[1][4]

The catalyst is crucial because it accelerates the rate-limiting step of the reaction, which is often the initial condensation between the aldehyde and urea to form an N-acylimine intermediate.[1][5] An effective catalyst not only increases the reaction rate but also improves the overall yield and can minimize the formation of side products. The choice of catalyst can be influenced by the specific substrates used, especially the aldehyde.

Q2: How does the use of an aliphatic aldehyde like tetrahydropyran-4-carboxaldehyde differ from the more common aromatic aldehydes in the Biginelli reaction?

A2: While the fundamental mechanism remains the same, the electronic and steric properties of aliphatic aldehydes compared to aromatic aldehydes can influence reactivity. Aromatic aldehydes are generally more reactive due to the electron-withdrawing nature of the aromatic ring, which makes the carbonyl carbon more electrophilic. Aliphatic aldehydes, like tetrahydropyran-4-carboxaldehyde, may be less reactive and could require more forcing conditions or a more active catalyst to achieve comparable yields. Additionally, the steric bulk of the tetrahydropyran ring might influence the approach of the other reactants, potentially affecting the reaction rate.

Q3: What are the main classes of catalysts used for the Biginelli reaction?

A3: The catalysts for the Biginelli reaction can be broadly categorized into two main types:

  • Brønsted Acids: These are proton donors, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TSA).[1][2] They work by protonating the carbonyl oxygen of the aldehyde, making it more electrophilic and facilitating the nucleophilic attack by urea.[6] While effective, strong mineral acids can sometimes lead to side reactions.[7]

  • Lewis Acids: These are electron-pair acceptors, such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), ytterbium triflate (Yb(OTf)₃), and indium(III) bromide (InBr₃).[2][8] They coordinate to the carbonyl oxygen, activating the aldehyde in a similar way to Brønsted acids.[1] Lewis acids are often preferred for their milder reaction conditions and higher yields in many cases.[7]

  • Heterogeneous Catalysts: These are solid-phase catalysts, such as zeolites or functionalized resins.[9][10] Their primary advantage is the ease of separation from the reaction mixture, allowing for catalyst recycling and a simpler work-up procedure.[5][10]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the optimization of the Biginelli reaction with tetrahydropyran-4-carboxaldehyde.

Q4: My reaction yield is consistently low (<30%). What are the likely catalyst-related causes?

A4: Low yields are a frequent issue and can often be traced back to the catalyst system.[11][12]

  • Suboptimal Catalyst Choice: The chosen catalyst may not be active enough for the less reactive tetrahydropyran-4-carboxaldehyde.

    • Solution: Screen a panel of both Brønsted and Lewis acid catalysts. For aliphatic aldehydes, stronger Lewis acids like Yb(OTf)₃ or InCl₃ might be more effective than traditional catalysts like FeCl₃.[5][12]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion.

    • Solution: Systematically increase the catalyst loading (e.g., from 5 mol% to 20 mol%) and monitor the reaction progress by Thin Layer Chromatography (TLC). Be aware that excessive catalyst can sometimes promote side reactions.

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the reagents or solvent. Water is a common culprit.

    • Solution: Ensure all reagents and the solvent are of high purity and are anhydrous. If using a reusable heterogeneous catalyst, it may need regeneration according to the manufacturer's protocol.[12]

Q5: I am observing significant side product formation. How can I improve the selectivity of the reaction?

A5: The formation of byproducts is often a sign of non-optimal reaction conditions or an inappropriate catalyst.

  • Knoevenagel Condensation: A common side product is the result of the Knoevenagel condensation between the aldehyde and the β-ketoester. This is more likely to occur if the formation of the N-acylimine intermediate is slow.

    • Solution: Choose a catalyst that preferentially accelerates the aldehyde-urea condensation. Lewis acids are often better at this than strong Brønsted acids. Lowering the reaction temperature might also favor the desired pathway.

  • Self-Condensation of the Aldehyde: Aldehydes can undergo self-condensation, especially under harsh acidic or basic conditions.

    • Solution: Use a milder catalyst and ensure the reaction temperature is not excessively high.[12] Adding the aldehyde slowly to the reaction mixture can also help to minimize its self-condensation.

Q6: The reaction starts well but then stalls before all the starting material is consumed. What could be the issue?

A6: A stalling reaction can be frustrating. Here are a few potential causes:

  • Product Inhibition: In some cases, the product itself can coordinate to the catalyst, effectively poisoning it and preventing further reaction.

  • Reversibility of an Intermediate Step: One of the steps in the reaction mechanism may be reversible, leading to an equilibrium that is unfavorable for product formation under the current conditions.

    • Solution: Try adding a fresh portion of the catalyst midway through the reaction. If that doesn't help, a change in solvent or temperature might be necessary to shift the equilibrium. In some cases, removing water as it is formed (e.g., with a Dean-Stark apparatus) can drive the reaction to completion.

Part 3: Experimental Protocols & Data

This section provides a general protocol for catalyst screening and a sample table for organizing the results.

Protocol 1: General Procedure for Catalyst Screening
  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), urea (1.2 mmol), and the chosen solvent (e.g., ethanol, 5 mL).

  • Stir the mixture until all solids are dissolved.

  • Add the catalyst (0.1 mmol, 10 mol%).

  • Add tetrahydropyran-4-carboxaldehyde (1.0 mmol) to the mixture.

  • Heat the reaction to the desired temperature (e.g., reflux) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.[10]

  • Characterize the purified product using techniques such as NMR, IR spectroscopy, and mass spectrometry.[13]

Data Presentation: Catalyst Screening Results
Catalyst (10 mol%)SolventTemp (°C)Time (h)Yield (%)
p-TSAEthanol781245
FeCl₃Acetonitrile821060
ZnCl₂THF661655
Yb(OTf)₃Ethanol78685
InBr₃Solvent-free100492

This is a sample table with hypothetical data for illustrative purposes.

Part 4: Visualizing the Process

Diagrams can help to clarify complex mechanisms and workflows.

The Biginelli Reaction Mechanism

The following diagram illustrates the widely accepted mechanism for the acid-catalyzed Biginelli reaction. The catalyst plays a key role in activating the aldehyde for the initial nucleophilic attack by urea.

Biginelli_Mechanism cluster_activation Step 1: Aldehyde Activation & Imine Formation cluster_addition Step 2: Nucleophilic Addition cluster_cyclization Step 3: Cyclization & Dehydration Aldehyde Aldehyde + Catalyst Acylimine N-Acylimine Intermediate Aldehyde->Acylimine Nucleophilic Attack Urea Urea Urea->Acylimine Adduct Open-Chain Adduct Acylimine->Adduct Michael Addition Ketoester β-Ketoester (Enol form) Ketoester->Adduct DHPM Final DHPM Product Adduct->DHPM Intramolecular Condensation

Caption: The acid-catalyzed mechanism of the Biginelli reaction.

Troubleshooting Workflow for Low Yield

This decision tree can guide you through the process of troubleshooting a low-yielding reaction.

Troubleshooting_Workflow Start Low Yield Observed CheckCatalyst Is the catalyst optimal? Start->CheckCatalyst CheckConditions Are reaction conditions optimal? CheckCatalyst->CheckConditions Yes ScreenCatalysts Screen different Lewis/Brønsted acids CheckCatalyst->ScreenCatalysts No OptimizeLoading Optimize catalyst loading CheckCatalyst->OptimizeLoading Maybe CheckReagents Are reagents pure and dry? CheckConditions->CheckReagents Yes OptimizeTemp Vary temperature and time CheckConditions->OptimizeTemp No PurifyReagents Purify/dry reagents and solvent CheckReagents->PurifyReagents No Result Improved Yield CheckReagents->Result Yes ScreenCatalysts->Result OptimizeLoading->Result OptimizeTemp->Result PurifyReagents->Result

Caption: A decision tree for troubleshooting low yields.

References

  • Wikipedia. (n.d.). Biginelli reaction. Retrieved January 19, 2026, from [Link]

  • Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube. [Link]

  • Odinity. (2014, March 27). Biginelli Reaction - Lab Report. [Link]

  • Shaik, F., et al. (2022). Optimization the reaction conditions for the Biginelli reaction. ResearchGate. [Link]

  • Chem LibreTexts. (n.d.). Biginelli Reaction. [Link]

  • ResearchGate. (n.d.). Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]

  • Wipf, P., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry. [Link]

  • Trivedi, H., et al. (2019). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. JETIR. [Link]

  • Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Retrieved January 19, 2026, from [Link]

  • Ahluwalia, V. K., et al. (2010). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. PubMed Central. [Link]

  • Alvim, H. G. O., et al. (2018). Combined Role of the Asymmetric Counteranion-Directed Catalysis (ACDC) and Ionic Liquid Effect for the Enantioselective Biginelli Multicomponent Reaction. Journal of Organic Chemistry. [Link]

  • Woerly, E. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign. [Link]

  • Li, Y., et al. (2019). Highly Efficient Cooperative Catalysis of Single-Site Lewis Acid and Brønsted Acid in a Metal–Organic Framework for the Biginelli Reaction. Inorganic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Scaling the Synthesis of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 2-(Oxan-4-yl)-3,4...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one. Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds recognized as "privileged structures" in medicinal chemistry, serving as scaffolds for a wide range of biologically active agents, including calcium channel blockers, antiviral, and anti-inflammatory drugs.[1][2][3][4][5] The synthesis of this target molecule is typically achieved through the classic Biginelli reaction, a one-pot, three-component condensation.[6][7][8]

While elegant in its simplicity on a lab scale, scaling this reaction presents unique challenges related to reaction kinetics, solubility, heat management, and purification. This document is structured in a question-and-answer format to directly address the practical issues and mechanistic considerations you may encounter.

Part 1: Foundational Synthesis & Optimization FAQs

This section addresses the core principles of the synthesis, from reaction mechanism to the selection of critical process parameters.

Q1: What is the fundamental reaction for synthesizing 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one?

The synthesis is a Biginelli reaction , a multicomponent reaction that combines three key building blocks in a single step: an aldehyde, a β-dicarbonyl compound, and urea (or thiourea).[6][9] For the target molecule, the specific reactants are:

  • Aldehyde: Tetrahydropyran-4-carbaldehyde

  • β-Dicarbonyl: Typically ethyl acetoacetate or a similar active methylene compound.

  • Urea Source: Urea

This acid-catalyzed condensation forms the dihydropyrimidinone ring structure efficiently. The reaction's primary advantage is its atom economy and operational simplicity, converging three separate molecules into a complex scaffold in one pot.[2][9]

Q2: What is the accepted reaction mechanism, and how does it guide process optimization?

Understanding the mechanism is crucial for troubleshooting and optimization. While several pathways have been proposed, the most widely accepted is the N-acyliminium ion mechanism .[6][10][11][12] This pathway dictates the critical role of the acid catalyst and helps predict potential side reactions.

The key steps are:

  • Iminium Formation (Rate-Limiting): The reaction begins with the acid-catalyzed condensation of the aldehyde (tetrahydropyran-4-carbaldehyde) and urea. This forms a highly electrophilic N-acyliminium ion intermediate. This step is often the rate-determining step of the overall reaction.[6][9]

  • Nucleophilic Addition: The enol form of the β-ketoester (ethyl acetoacetate) acts as a nucleophile, attacking the iminium ion.

  • Cyclization and Dehydration: The resulting open-chain ureide undergoes intramolecular cyclization via attack of the amine onto the ketone carbonyl, followed by dehydration to yield the final 3,4-dihydropyrimidin-4-one product.[10][13]

Optimization Insights:

  • Catalyst Choice: Since the formation of the iminium ion is critical, the choice and concentration of the acid catalyst directly impact reaction rate and yield.

  • Reactant Stoichiometry: A slight excess of urea is often used to push the equilibrium of the initial condensation towards the iminium intermediate.[11]

Biginelli_Mechanism Figure 1: N-Acyliminium Ion Mechanism Aldehyde Tetrahydropyran- 4-carbaldehyde Iminium N-Acyliminium Ion (Electrophile) Aldehyde->Iminium + Urea, H+ Urea Urea Urea->Iminium Ketoester Ethyl Acetoacetate (Enol Form) Adduct Open-Chain Ureide Ketoester->Adduct Nucleophilic Attack Iminium->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Cyclization Product 2-(Oxan-4-yl)-3,4- dihydropyrimidin-4-one Cyclized->Product - H2O

Figure 1: N-Acyliminium Ion Mechanism
Q3: How should I select an appropriate catalyst for scaling up this reaction?

Catalyst selection is a critical parameter for a successful and scalable process. While classical Brønsted acids like HCl are traditional, they can be corrosive and lead to harsh reaction conditions.[11] Modern catalysts are often preferred for their milder conditions, higher yields, and improved environmental profile.[12]

Catalyst TypeExamplesAdvantages for Scale-UpDisadvantages/Considerations
Brønsted Acids p-TsOH, H₂SO₄Inexpensive, readily available.Often require high temperatures, can be corrosive, difficult to remove during workup.[14][15]
Lewis Acids ZnCl₂, InCl₃, Yb(OTf)₃, FeCl₃High efficiency, milder conditions, can be more selective.[11][16]Metal contamination of the final product, cost, and potential toxicity are concerns.[12]
Heterogeneous / Recyclable Montmorillonite Clay, Supported Heteropolyacids, Acidic ResinsEasy to remove by filtration (simplifies workup), reusable (cost-effective and green), can lead to cleaner reactions.[2][9]May have lower activity than homogeneous catalysts, potential for leaching, requires validation of reusability.
Ionic Liquids [Btto][p-TSA]Act as both solvent and catalyst, can be recycled, often leads to high yields under mild conditions.[12][17]Higher cost, viscosity can pose mixing challenges, requires specific workup procedures.

Recommendation for Scale-Up: Start by screening mild Lewis acids and heterogeneous catalysts. A supported catalyst like silicotungstic acid on Amberlyst-15 or a recyclable Lewis acid like ZnCl₂ offers a good balance of activity, cost, and process-friendliness.[9][18]

Q4: Can this reaction be performed without a solvent?

Yes, solvent-free conditions are highly effective for the Biginelli reaction and are often preferred for scale-up due to significant environmental and economic advantages.[9][11]

  • Benefits: Reduced solvent waste, lower cost, simplified product isolation (product often precipitates directly from the reaction mixture), and potentially faster reaction times due to higher reactant concentration.[12][19]

  • Considerations: Proper mixing of the solid/liquid slurry is critical to ensure homogeneity and efficient heat transfer, which can be challenging in large reactors. The reaction can be highly exothermic, requiring careful temperature control.

If a solvent is necessary (e.g., for solubility or temperature modulation), polar solvents like ethanol, methanol, or acetic acid are commonly used.[20][21]

Part 2: Troubleshooting Guide for Scale-Up

This section provides a systematic approach to diagnosing and solving common problems encountered when transitioning from bench to pilot scale.

Troubleshooting_Flowchart Figure 2: Troubleshooting Workflow Start Low Yield or Stalled Reaction CheckPurity 1. Verify Reactant Purity (Aldehyde, Urea, Ketoester) Start->CheckPurity CheckCatalyst 2. Assess Catalyst Activity (Is it fresh? Deactivated?) CheckPurity->CheckCatalyst CheckTemp 3. Evaluate Reaction Temperature (Too low? Hot spots?) CheckCatalyst->CheckTemp CheckMixing 4. Analyze Mixing Efficiency (Homogeneous slurry?) CheckTemp->CheckMixing SideRxn Significant Byproduct Formation? CheckMixing->SideRxn Knoevenagel Identify Byproduct: Knoevenagel Condensation Product SideRxn->Knoevenagel Yes Hantzsch Identify Byproduct: Hantzsch Dihydropyridine SideRxn->Hantzsch Yes (if ketoester can dimerize) Purification Purification Issues? SideRxn->Purification No SolutionK Solution: - Use milder catalyst - Adjust stoichiometry Knoevenagel->SolutionK SolutionH Solution: - Lower temperature - Use urea excess Hantzsch->SolutionH SolutionK->Purification SolutionH->Purification Recrystallize Optimize Recrystallization: - Screen solvents - Control cooling rate Purification->Recrystallize Yes Success Process Optimized Purification->Success No Recrystallize->Success

Figure 2: Troubleshooting Workflow
Q5: My scaled-up reaction is giving a poor yield. What should I investigate first?

Follow the logic in the troubleshooting workflow (Figure 2).

  • Reactant Purity: Aldehydes, especially, can oxidize upon storage. Ensure the tetrahydropyran-4-carbaldehyde is pure. Impurities can inhibit the catalyst or lead to side reactions.[12]

  • Catalyst Activity: If using a recycled catalyst, ensure it has been properly regenerated and has not lost activity. For Lewis acids, ensure they are anhydrous if required. For acid catalysts, confirm the concentration is appropriate.[11]

  • Temperature Control: In large reactors, inefficient heat transfer can create cold spots, slowing the reaction rate, or hot spots, promoting decomposition or side reactions.[11] Ensure your reactor's heating system provides uniform temperature distribution.

  • Mixing: Inadequate agitation can lead to a non-homogeneous mixture, especially in solvent-free reactions. This prevents reactants from interacting effectively. Ensure the stirrer speed and design are sufficient to keep all components suspended.

Q6: I'm seeing significant byproducts. How can I identify and minimize them?

The most common byproducts in a Biginelli reaction arise from competing condensation pathways.

  • Knoevenagel Condensation Product: This results from the direct condensation of the aldehyde and the ethyl acetoacetate.[12] It is favored by basic conditions but can occur with some catalysts.

    • Solution: Employ a catalyst that selectively promotes the iminium pathway (e.g., many Lewis acids). Using a slight excess of urea can also favor the Biginelli pathway over the Knoevenagel side reaction.[11]

  • Hantzsch Dihydropyridine Product: This can occur if two equivalents of the β-ketoester react with one equivalent of the aldehyde.

    • Solution: This is typically minimized by controlling the stoichiometry and ensuring a slight excess of urea is present.[11]

Byproducts can often be identified by LC-MS analysis of the crude reaction mixture and comparison with known side products.

Q7: Product isolation is proving difficult at a larger scale. What are the best practices?

The product, being a polar heterocyclic compound, often has moderate solubility.

  • Crystallization/Precipitation: This is the most common and scalable method. After the reaction is complete, the mixture is often cooled, and the product precipitates.

    • Troubleshooting: If the product doesn't precipitate, it may be too soluble in the reaction medium. The mixture can be concentrated under reduced pressure, or an anti-solvent (like cold water or ether) can be added to induce precipitation.[12]

  • Filtration and Washing: On a large scale, ensure the filter cake is washed thoroughly with a suitable solvent (e.g., cold ethanol, water) to remove unreacted starting materials and soluble impurities. Inefficient washing is a common source of impurities in the final product.

  • Recrystallization: For high purity, recrystallization is often necessary. A solvent screen should be performed to find the optimal solvent or solvent system (e.g., ethanol, isopropanol, or ethyl acetate/heptane mixtures) that provides good recovery and impurity rejection.[22]

Part 3: Experimental Protocol

This section provides a representative laboratory-scale protocol that can be used as a starting point for process development and scale-up.

General Protocol for Laboratory-Scale Synthesis (Example)

Reactants:

  • Tetrahydropyran-4-carbaldehyde (10 mmol, 1 eq.)

  • Ethyl acetoacetate (10 mmol, 1 eq.)

  • Urea (15 mmol, 1.5 eq.)

  • Catalyst: Zinc Chloride (ZnCl₂, 1 mmol, 10 mol%)

  • Solvent: Ethanol (20 mL) or Solvent-free

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add tetrahydropyran-4-carbaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and the chosen catalyst (e.g., ZnCl₂, 10 mol%).[11]

  • If using a solvent, add ethanol (20 mL). For solvent-free conditions, proceed to the next step.

  • Heat the reaction mixture to 80-90 °C (or reflux if in ethanol) with vigorous stirring.[21]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting aldehyde is consumed (typically 2-6 hours).

  • Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Pour the mixture into cold water (50 mL) and stir for 15-20 minutes to fully precipitate the product and dissolve excess urea.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove residual impurities.

  • Dry the solid under vacuum to yield the crude product.

  • For further purification, recrystallize the product from a suitable solvent like ethanol.[12]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[23]

References

  • Maiti, G., Kundu, P. (2006). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. [Link]

  • Wikipedia. (2023). Biginelli reaction. [Link]

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  • Buttigieg, G., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3736. [Link]

  • Wipf, P., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 381. [Link]

  • ResearchGate. (2017). General mechanism of Biginelli tetrahydropyrimidines. [Link]

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  • Kumar, R., et al. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances, 10(70), 42969-42978. [Link]

  • ResearchGate. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]

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  • Fauzi, A., et al. (2023). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity. Journal of Medicinal Chemistry Sciences, 6(8), 1810-1817. [Link]

  • Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry, 132, 148-185. [Link]

  • Bhat, M. A., et al. (2023). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of Taibah University for Science, 17(1). [Link]

  • Semeraro, T., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. [Link]

  • Sotelo, E., et al. (2013). Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists. ACS Medicinal Chemistry Letters, 4(5), 489-493. [Link]

  • Maleki, A., et al. (2016). One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. RSC Advances, 6(102), 100304-100311. [Link]

  • Zhang, Y., et al. (2019). A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. Chemical Science, 10(18), 4816-4822. [Link]

  • Wang, Z-G., et al. (2013). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. International Journal of Molecular Sciences, 14(10), 20496-20508. [Link]

  • ResearchGate. (2015). One-pot synthesis of new derivatives of 3,4-dihydropyrimidinone, and substituted imidazolin-2-ones. [Link]

  • Kumar, A., et al. (2023). DES‐Promoted Synthesis of 3,4‐Dihydropyrimidinones and Their Antidiabetic and Antioxidant Evaluation Supported With Computational Studies. Chemistry & Biodiversity, 20(10), e202300902. [Link]

  • Semantic Scholar. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]

  • Semeraro, T., Collina, S. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. [Link]

  • Popa, A., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(16), 4991. [Link]

  • Sahoo, S., et al. (2020). A Review on 3, 4-dihydropyrimidinone Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 63(1), 123-130. [Link]

  • Finlay, M. R. V., et al. (2012). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Journal of Medicinal Chemistry, 55(17), 7841–7852. [Link]

  • Khan, I., et al. (2022). Synthesis, Biological Evaluation, 2D-QSAR, and Molecular Simulation Studies of Dihydropyrimidinone Derivatives as Alkaline Phosphatase Inhibitors. Molecules, 27(4), 1361. [Link]

  • DergiPark. (2016). easy synthesis of 3,4-dihydropyrimidin-2-(1h)-one derivatives using phosphate fertilizers map, dap, and tsp as efficient catalysts. [Link]

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Sources

Optimization

Technical Support Center: Navigating the Solubility Labyrinth of Dihydropyrimidinone (DHPM) Compounds

Welcome to the technical support center dedicated to addressing a critical challenge in drug discovery and development: the poor aqueous solubility of dihydropyrimidinone (DHPM) compounds. As a class of heterocyclic mole...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in drug discovery and development: the poor aqueous solubility of dihydropyrimidinone (DHPM) compounds. As a class of heterocyclic molecules with significant therapeutic potential, including antiviral, antitumor, and anti-inflammatory properties, the effective screening and development of DHPMs are often hampered by their tendency to precipitate in aqueous assay buffers.[1][2][3] This guide provides in-depth troubleshooting strategies, detailed protocols, and field-proven insights to help you overcome these solubility hurdles and ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why do my dihydropyrimidinone compounds consistently precipitate when I dilute them from a DMSO stock into my aqueous assay buffer?

A1: This is a classic case of exceeding the compound's kinetic solubility.[4][5] DHPMs, often synthesized via the Biginelli reaction, tend to be lipophilic ("grease-ball" molecules) and possess a rigid, planar structure that can lead to strong crystal lattice energy ("brick-dust" molecules).[6][7] While they may readily dissolve in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) to form a clear stock solution, this does not guarantee their solubility in a predominantly aqueous environment.[8]

The core of the issue lies in the dramatic shift in solvent polarity. When a small volume of your DMSO stock is introduced into a large volume of aqueous buffer, the DMSO concentration plummets, and the compound is abruptly exposed to a solvent in which it is poorly soluble. This rapid change can cause the compound to "crash out" of the solution, forming a precipitate before it can reach a state of thermodynamic equilibrium.[5][8] It is a common challenge that can lead to an underestimation of a compound's potency and misleading structure-activity relationship (SAR) data.[9]

Q2: I'm observing compound precipitation even at low micromolar concentrations. What is the maximum final DMSO concentration I should aim for in my assay?

A2: While there's no single magic number, a widely accepted industry standard is to keep the final DMSO concentration at or below 0.5% to 1% .[8] Higher concentrations of DMSO can present a dual problem:

  • Compound Solubility: Counterintuitively, for some lipophilic compounds, higher DMSO concentrations can sometimes exacerbate precipitation by promoting aggregation.

  • Biological Interference: DMSO can have direct effects on your biological system (e.g., enzymes, cells), potentially leading to off-target effects or toxicity that could confound your results.[10]

It is crucial to maintain a consistent final DMSO concentration across all experimental wells, including your vehicle controls, to ensure that any observed effects are due to your compound and not the solvent.

Q3: Can the composition of my assay buffer, such as its pH or the presence of salts and proteins, influence the solubility of my DHPM compound?

A3: Absolutely. The physicochemical environment of your assay buffer plays a pivotal role in compound solubility.[4]

  • pH: The solubility of ionizable compounds is highly dependent on pH.[11][12] Dihydropyrimidinones have functional groups that can be protonated or deprotonated. If your compound has a basic or acidic moiety, its charge state will change with the buffer's pH, which can dramatically alter its solubility. It's often beneficial to measure the pKa of your compound series to inform the selection of an appropriate buffer pH.

  • Salts and Ionic Strength: The presence of salts can affect solubility through the "salting-in" or "salting-out" effect. While moderate salt concentrations, like those in phosphate-buffered saline (PBS), can sometimes increase the solubility of polar molecules, high salt concentrations often decrease the solubility of nonpolar compounds.[4]

  • Proteins: The presence of proteins, such as bovine serum albumin (BSA) or fetal bovine serum (FBS), can sometimes improve the apparent solubility of lipophilic compounds through non-specific binding.[8] However, this can also be a confounding factor, as it may reduce the free concentration of your compound available to interact with its intended target.

Troubleshooting and Optimization Workflow

If you are encountering precipitation with your DHPM compounds, a systematic approach to troubleshooting is essential. The following workflow can help you diagnose and resolve the issue.

DHPMSolubilityWorkflow start Precipitation Observed in Assay check_conc Is the final compound concentration too high? start->check_conc reduce_conc Action: Reduce the highest tested concentration. Perform serial dilution to find the solubility limit. check_conc->reduce_conc Yes check_dmso Is the final DMSO concentration >1%? check_conc->check_dmso No reduce_conc->check_dmso reduce_dmso Action: Lower final DMSO concentration to ≤0.5%. Adjust stock concentration or dilution scheme accordingly. check_dmso->reduce_dmso Yes check_buffer Is the buffer composition optimal? check_dmso->check_buffer No reduce_dmso->check_buffer modify_buffer Action: Test alternative buffers. - Vary pH. - Add co-solvents (e.g., PEG 400). - Include solubility enhancers (e.g., cyclodextrins). check_buffer->modify_buffer No check_protocol Is the dilution protocol causing precipitation? check_buffer->check_protocol Yes modify_buffer->check_protocol modify_protocol Action: Implement serial or stepwise dilution. Ensure rapid mixing upon dilution. check_protocol->modify_protocol Yes success Problem Resolved: Proceed with Assay check_protocol->success No modify_protocol->success

Caption: A decision tree for troubleshooting DHPM compound precipitation.

In-Depth Solubility Enhancement Strategies

Strategy 1: The Use of Co-solvents and Excipients

When DMSO alone is insufficient, the addition of co-solvents or excipients to your assay buffer can be a powerful strategy.[10][13]

  • Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG 400) are water-miscible and can help to create a more accommodating microenvironment for lipophilic compounds, thereby increasing their solubility.[14]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the lipophilic molecule and increasing its aqueous solubility.[13][15]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 20 can be used at low concentrations (typically below their critical micelle concentration) to improve compound wettability and solubility.[10]

Solubility Enhancer Typical Starting Concentration Mechanism of Action Considerations
PEG 400 1-5% (v/v)Increases solvent polarity and creates a more favorable environment.[14]Can affect protein stability and enzyme kinetics at higher concentrations.
Hydroxypropyl-β-Cyclodextrin 1-10 mMForms an inclusion complex, shielding the hydrophobic drug.[13]May interfere with compound-target binding if the complex is too stable.
Tween® 80 0.01-0.1% (v/v)Improves wettability and can form micelles to solubilize the compound.[10]Can interfere with certain cell-based assays or protein assays.
Strategy 2: pH Modification

For ionizable DHPMs, adjusting the pH of the assay buffer can be the most effective way to improve solubility.[11] The Henderson-Hasselbalch equation dictates that for an acidic compound, solubility will increase as the pH rises above its pKa. Conversely, for a basic compound, solubility will increase as the pH falls below its pKa. It is advisable to test a range of pH values (e.g., from 6.0 to 8.0) to find the optimal condition for your compound that is also compatible with your biological assay.

Experimental Protocol: High-Throughput Kinetic Solubility Assessment by Nephelometry

This protocol provides a method to quickly assess the kinetic solubility of your DHPM compounds in your specific assay buffer, helping you to identify problematic compounds early and determine their maximum soluble concentration.[4][9][16]

Objective: To determine the concentration at which a DHPM compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • DHPM compounds of interest

  • 100% Anhydrous DMSO

  • Aqueous assay buffer of choice (e.g., PBS, pH 7.4)

  • 96-well clear-bottom microplates

  • Multichannel pipette

  • Plate reader with nephelometry or turbidity reading capabilities

Procedure:

  • Prepare Compound Stock Plate:

    • Create a 10 mM stock solution of each DHPM compound in 100% DMSO.

    • In a 96-well plate (the "stock plate"), perform a 2-fold serial dilution of your 10 mM stock solutions in DMSO. This will give you a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Prepare Assay Plate:

    • Add 198 µL of your chosen aqueous assay buffer to the wells of a new 96-well plate (the "assay plate").

  • Initiate Precipitation:

    • Using a multichannel pipette, transfer 2 µL from the compound stock plate to the corresponding wells of the assay plate. This creates a 1:100 dilution and a final DMSO concentration of 1%.

    • Mix immediately and thoroughly by pipetting up and down or by using a plate shaker for 30 seconds. This step is critical for reproducibility.

  • Incubation:

    • Incubate the assay plate at room temperature, protected from light, for a defined period (e.g., 1-2 hours). This allows time for the precipitate to form and stabilize.[8]

  • Measurement:

    • Read the plate using a nephelometer, which measures the intensity of light scattered by suspended particles (precipitate).[9] Alternatively, a plate reader capable of measuring turbidity at a wavelength such as 620 nm can be used.

    • The concentration at which the signal significantly rises above the background (buffer + 1% DMSO) is considered the kinetic solubility limit.

By implementing these structured troubleshooting guides and experimental protocols, researchers, scientists, and drug development professionals can more effectively navigate the challenges posed by poorly soluble dihydropyrimidinone compounds, leading to more reliable data and accelerating the journey from hit to lead.

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  • MDPI. (n.d.). Special Issue : Emerging Strategies to Enhance Solubility of Poorly Soluble Drugs: From Nanosystems to Molecular Innovations. MDPI. [Link]

  • Chemistry Journal of Moldova. (2024). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. Chemistry Journal of Moldova, 19(1), 76-83. [Link]

  • National Center for Biotechnology Information. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(6), 213. [Link]

  • ResearchGate. (2025). Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Stability of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one in Solution

Last Updated: 2026-01-19 Introduction Welcome to the technical support guide for 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one. This document is intended for researchers, scientists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-19

Introduction

Welcome to the technical support guide for 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one. This document is intended for researchers, scientists, and drug development professionals who are utilizing this dihydropyrimidinone (DHPM) derivative in their experiments. Dihydropyrimidinones are a class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in medicinal chemistry.[1][2][3] However, like many complex organic molecules, their stability in solution can be influenced by a variety of factors.

This guide provides a comprehensive resource in a question-and-answer format to address common stability issues, offering troubleshooting steps and scientifically grounded explanations to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've observed precipitation of my 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one compound in my aqueous buffer. What could be the cause and how can I resolve this?

A1: Precipitation is a common issue and is typically related to the compound's solubility in a given solvent system. The solubility of dihydropyrimidinone derivatives can be influenced by pH, temperature, and the presence of co-solvents.

Troubleshooting Steps:

  • Verify pH of the Solution: The pH of your buffer can significantly impact the ionization state of the molecule, thereby affecting its solubility.[4]

    • Action: Measure the pH of your solution after the addition of the compound. If it has shifted, adjust it back to the desired pH.

    • Causality: The dihydropyrimidinone scaffold contains nitrogen atoms that can be protonated or deprotonated depending on the pH, altering the molecule's polarity and interaction with the aqueous solvent.

  • Assess Solvent Composition: If you are using a purely aqueous buffer, the solubility of your compound may be limited.

    • Action: Consider the addition of a biocompatible co-solvent. Common choices include DMSO, ethanol, or polyethylene glycol (PEG). Start with a small percentage (e.g., 1-5%) and gradually increase if necessary, while being mindful of the potential effects of the co-solvent on your downstream assay.

    • Causality: Co-solvents can disrupt the hydrogen bonding network of water and provide a more favorable environment for less polar molecules to dissolve.

  • Control Temperature: Temperature can affect solubility.

    • Action: Ensure your stock solutions and experimental samples are stored at the recommended temperature. If precipitation occurs upon cooling, gentle warming and sonication may help redissolve the compound. However, be cautious about potential thermal degradation (see Q2).

Experimental Workflow for Solubility Assessment:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare stock solution in an appropriate organic solvent (e.g., DMSO) C Add a fixed amount of stock solution to each buffer A->C B Prepare a series of buffers with varying pH values B->C D Equilibrate samples (e.g., shake at a constant temperature) C->D E Visually inspect for precipitation D->E F Quantify the concentration of the dissolved compound (e.g., by HPLC-UV) E->F If no precipitation G Determine the optimal pH range for solubility F->G

Caption: Workflow for determining the optimal pH for solubility.

Q2: My solution of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one has developed a yellow tint over time. Is this a sign of degradation?

A2: A change in color, such as the appearance of a yellow tint, can indeed be an indicator of chemical degradation. This is often due to the formation of chromophoric degradation products resulting from processes like oxidation or hydrolysis.

Troubleshooting and Investigative Steps:

  • Protect from Light: Photodegradation is a common issue for many heterocyclic compounds.[5][6]

    • Action: Store your solutions in amber vials or wrap them in aluminum foil to protect them from light.[7] Conduct experiments under subdued lighting conditions if possible.

    • Causality: Exposure to light, particularly UV radiation, can provide the energy needed to initiate photochemical reactions, leading to the breakdown of the molecule.[4]

  • Evaluate Headspace and Oxygen Exposure: Oxidative degradation can occur in the presence of oxygen.[4]

    • Action: If your experiments are long-term, consider purging your solutions with an inert gas like nitrogen or argon before sealing the container.

    • Causality: The dihydropyrimidine ring can be susceptible to oxidation, leading to the formation of new chemical species with different absorption properties.

  • Analyze for Degradation Products: To confirm degradation, you will need to use an analytical technique.

    • Action: Use High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection to analyze your sample. Compare the chromatogram of the discolored solution to that of a freshly prepared solution. The appearance of new peaks is indicative of degradation products.

Potential Degradation Pathway - Hydrolysis:

G A 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one C10H14N2O2 B Intermediate Ring-opened intermediate A->B Hydrolysis (H2O, acid/base catalysis) C Degradation Products e.g., β-amino acid derivatives and urea B->C Further reaction

Caption: A simplified potential hydrolytic degradation pathway.

Q3: I am seeing a decrease in the biological activity of my compound in solution over a few days. How can I assess and mitigate this loss of potency?

A3: A decline in biological activity is a strong indication of chemical instability, leading to a lower concentration of the active parent compound. The rate of degradation can be influenced by temperature, pH, and the presence of certain excipients.

Troubleshooting and Stability Assessment:

  • Conduct a Forced Degradation Study: To understand the stability profile of your compound, a forced degradation study is recommended. This involves exposing the compound to stress conditions to accelerate degradation.

    • Protocol: Prepare solutions of your compound and expose them to various conditions such as elevated temperature (e.g., 40°C, 60°C), extreme pH (e.g., pH 2 and pH 10), and intense light.[5][7] Analyze the samples at different time points using a stability-indicating analytical method like HPLC.

  • Optimize Storage Conditions: Based on the results of your forced degradation study, you can determine the optimal storage conditions.[7]

    • Action: If the compound is found to be thermolabile, store stock solutions at -20°C or -80°C. If it is sensitive to pH, prepare solutions in a buffer that maintains a pH where the compound is most stable.

  • Evaluate Excipient Compatibility: If your formulation contains other components (excipients), they may be reacting with your compound.[8]

    • Action: Conduct compatibility studies by preparing solutions of your compound with each individual excipient and monitoring for degradation over time.

    • Causality: Some excipients can act as catalysts for degradation reactions or may contain impurities that can react with the active compound.[8]

Table 1: Example Data from a Forced Degradation Study

ConditionTime (hours)% Remaining of Parent CompoundObservations
Control (4°C, dark) 0100Clear, colorless
2499.5Clear, colorless
4899.2Clear, colorless
60°C 2485.3Slight yellowing
4872.1Noticeable yellowing
pH 2 2490.7Clear, colorless
4882.4Clear, colorless
pH 10 2465.2Significant yellowing
4845.8Brownish tint
Light Exposure 2492.1Faint yellowing
4885.9Slight yellowing

Note: The above data is illustrative. Actual results will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution Preparation:

    • Accurately weigh the desired amount of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one powder.

    • Dissolve the powder in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Store the stock solution in small aliquots at -20°C or -80°C in amber vials to minimize freeze-thaw cycles and light exposure.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the final desired concentration in your experimental buffer.

    • It is recommended to prepare fresh working solutions for each experiment to ensure consistency and avoid degradation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis

This is a general method and may require optimization for your specific instrumentation and degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at a wavelength determined by the UV-Vis spectrum of the parent compound (e.g., 254 nm).

  • Column Temperature: 30°C.

Data Analysis: The percentage of the remaining parent compound can be calculated by comparing the peak area of the parent compound in the stressed sample to that of a control sample.

Conclusion

The stability of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one in solution is a critical factor for obtaining reliable and reproducible experimental results. By understanding the potential degradation pathways and implementing the troubleshooting and analytical strategies outlined in this guide, researchers can ensure the integrity of their work. Key considerations include careful control of pH, temperature, and light exposure, as well as the appropriate use of co-solvents and proper storage procedures.

References

  • Substitutional Effects on the Reactivity and Thermal Stability of Dihydropyrimidinones | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of 4,4-Disubstituted 3,4-Dihydropyrimidin-2(1H)-ones and -thiones, the Corresponding Products of Biginelli Reaction Using Ketone, and Their Antiproliferative Effect on HL-60 Cells. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • 4 Factors Influencing the Stability of Medicinal Products. (2023, July 3). QbD Group. Retrieved January 19, 2026, from [Link]

  • Factors Affecting Drug Stability. (2025, April 11). Prezi. Retrieved January 19, 2026, from [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • DES-Promoted Synthesis of 3,4-Dihydropyrimidinones and Their Antidiabetic and Antioxidant Evaluation Supported With Computational Studies. (2025, August 30). NIH. Retrieved January 19, 2026, from [Link]

  • Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

  • Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. (2015, April 2). American Pharmaceutical Review. Retrieved January 19, 2026, from [Link]

  • An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

  • Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. (2022, November 21). Chemical Research in Toxicology. Retrieved January 19, 2026, from [Link]

  • Targeting YAP Degradation by a Novel 1,2,4-Oxadiazole Derivative via Restoration of the Function of the Hippo Pathway. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • Proposed pathways of tetrahydrofuran and 1,4-bu- tanediol degradation... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis, Biological Evaluation, 2D-QSAR, and Molecular Simulation Studies of Dihydropyrimidinone Derivatives as Alkaline Phosphatase Inhibitors. (2022, February 18). ACS Omega. Retrieved January 19, 2026, from [Link]

  • Thermal Stability of Amorphous Solid Dispersions. (2021, January 5). PubMed Central. Retrieved January 19, 2026, from [Link]

Sources

Troubleshooting

Troubleshooting unexpected results in biological assays with 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one

Welcome to the technical support center for 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results in biological assays involving this dihydropyrimidinone (DHPM) scaffold. Our goal is to provide a framework for identifying and resolving common experimental challenges, ensuring data integrity and accelerating your research.

Introduction

2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one belongs to the dihydropyrimidinone (DHPM) class of heterocyclic compounds. DHPMs are recognized for a wide spectrum of biological activities and are a staple in many screening libraries.[1][2] However, like any small molecule, its interaction with a biological system can be complex, sometimes leading to unexpected or difficult-to-interpret results.

This guide moves beyond simple protocol recitation. It provides a logical, step-by-step troubleshooting workflow grounded in established principles of medicinal chemistry and assay development. We will address issues ranging from fundamental compound quality control to the nuanced identification of assay artifacts.

Section 1: Foundational Troubleshooting: Compound Integrity and Handling

Before questioning assay biology, it is imperative to verify the quality and handling of the compound itself. Inconsistent or unexpected results often originate from issues with the physical and chemical properties of the test article.

Q1: My initial screening results are not reproducible. Could the compound be the problem?

Absolutely. The first step in any troubleshooting endeavor is to confirm the identity, purity, and concentration of your stock solution.

  • Identity and Purity: The compound's identity should be confirmed by Nuclear Magnetic Resonance (NMR) and its purity assessed by High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (LC-MS). A purity level of >95% is recommended for most biological assays.

  • Solubility: Poor solubility is a frequent cause of non-reproducible data.[3] A compound that precipitates in the assay buffer will not have a predictable concentration, leading to high variability.

  • Stability: The stability of the compound in your chosen solvent and assay buffer should be assessed. Some compounds can degrade over time, especially during freeze-thaw cycles or when stored in solution at room temperature.[4]

Experimental Protocol: Verifying Compound Solubility

  • Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

  • Serially dilute the stock solution into your final assay buffer to concentrations spanning your intended working range (e.g., 1 µM to 100 µM).

  • Incubate the solutions under the same conditions as your assay (e.g., 1 hour at 37°C).

  • Visually inspect for precipitation (cloudiness).

  • For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant using HPLC. A significant drop in concentration indicates precipitation.

ParameterRecommendationRationale
Primary Solvent 100% DMSOBroad solubility for many organic molecules.
Stock Concentration 1-10 mMA practical range that minimizes the percentage of DMSO in the final assay.
Storage Store at -20°C or -80°C in small aliquots.Minimizes degradation from repeated freeze-thaw cycles.
Aqueous Stability Prepare fresh dilutions in aqueous buffer for each experiment.DHPMs can be susceptible to hydrolysis. Do not store in aqueous solutions.[5]

Section 2: A Workflow for Diagnosing Unexpected Biological Results

Once compound integrity is confirmed, the focus can shift to the biological assay. Unexpected results, such as unusually high potency or inconsistent dose-response curves, require systematic investigation.

Troubleshooting_Workflow cluster_start Start: Unexpected Result cluster_qc Phase 1: Compound QC cluster_assay Phase 2: Assay Integrity cluster_artifact Phase 3: Artifact Investigation cluster_conclusion Conclusion Start Inconsistent Dose-Response, High Potency, or Poor Reproducibility CompoundQC Verify Compound Identity, Purity (>95%), and Solubility Start->CompoundQC Always start here AssayParams Check Assay Parameters: Reagents, Cell Health, Plate Effects CompoundQC->AssayParams If compound is OK ArtifactScreen Is it a Pan-Assay Interference Compound (PAIN)? AssayParams->ArtifactScreen If assay is robust CounterScreen Perform Counter-Screens (e.g., Luciferase, Fluorescence) ArtifactScreen->CounterScreen Yes OrthoAssay Test in Orthogonal Assay (Different Technology/Endpoint) ArtifactScreen->OrthoAssay No CounterScreen->OrthoAssay No activity in counter-screen FalsePositive Result is Likely a False Positive/Artifact CounterScreen->FalsePositive Activity confirmed in counter-screen OrthoAssay->FalsePositive Activity NOT confirmed TrueHit Result is a Confirmed Hit Proceed with Mechanism of Action Studies OrthoAssay->TrueHit Activity confirmed

Caption: A logical workflow for troubleshooting unexpected assay results.

Q2: My compound shows high potency in my primary biochemical screen, but this activity does not translate to a cell-based assay. What could be the cause?

This is a classic scenario that points toward two primary possibilities:

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[6]

  • Assay Interference: The compound may be a "false positive" in your primary screen, meaning it interferes with the assay technology itself rather than acting on the biological target.[7] This is a significant concern in high-throughput screening.[3][8]

Such compounds are often referred to as Pan-Assay Interference Compounds (PAINS).[9] PAINS can produce a positive signal through various mechanisms that are not related to specific binding to the target protein.[10][11]

PAINS_Mechanisms cluster_mechanisms Common PAINS Mechanisms Compound Test Compound (e.g., DHPM derivative) Aggregation Forms Colloidal Aggregates that Sequester Enzyme Compound->Aggregation Non-specific inhibition Reactivity Covalently Modifies Target Protein (e.g., Cys) Compound->Reactivity Irreversible binding Redox Redox Cycling Produces H2O2, Inactivating Protein Compound->Redox Oxidative stress Interference Optical/Fluorescence Interference with Readout Compound->Interference Signal artifact FalsePositive False Positive Result Aggregation->FalsePositive Apparent Inhibition Reactivity->FalsePositive Apparent Inhibition Redox->FalsePositive Apparent Inhibition Interference->FalsePositive Apparent Activity

Sources

Optimization

Technical Support Center: Modifying the Oxane Ring to Improve Compound Properties

From the Desk of the Senior Application Scientist Welcome to the technical support center dedicated to the strategic modification of oxane rings in medicinal chemistry. The tetrahydropyran (THP) and oxetane moieties are...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the strategic modification of oxane rings in medicinal chemistry. The tetrahydropyran (THP) and oxetane moieties are not merely passive scaffolds; they are powerful tools for modulating the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] Their incorporation can enhance aqueous solubility, improve metabolic stability, and alter basicity, making them invaluable in modern drug discovery.[2][3]

This guide is structured to address the practical challenges and questions that arise during the synthesis and functionalization of these important heterocyclic systems. We will move from foundational concepts to specific, actionable troubleshooting guides and detailed experimental protocols, grounded in established scientific literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic goals when introducing or modifying an oxane ring in a drug candidate?

The introduction of an oxane ring, particularly an oxetane, is a multifaceted strategy aimed at enhancing a compound's "drug-like" properties. The key objectives include:

  • Improving Aqueous Solubility: The polar nature of the ether oxygen in oxane rings can significantly increase a compound's solubility, a critical factor for bioavailability.[2] For instance, replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by anywhere from 4-fold to over 4000-fold depending on the molecular context.[4]

  • Enhancing Metabolic Stability: Oxane rings can block metabolically labile sites on a molecule.[3] For example, replacing metabolically vulnerable groups like morpholines or gem-dimethyl groups with a spirocyclic oxetane can lead to a significant improvement in metabolic stability, as measured by intrinsic clearance rates in liver microsomes.[2]

  • Modulating Lipophilicity and pKa: The oxetane motif can reduce lipophilicity (LogD) and, when placed near a basic nitrogen atom, can lower its pKa, which can be beneficial for optimizing cell permeability and reducing off-target effects.[2]

  • Exploring New Chemical Space: The three-dimensional, sp³-rich character of oxane rings provides access to novel, non-flat molecular geometries, which can lead to higher target selectivity and a lower attrition rate for clinical candidates.[3]

Q2: How does the stability of different cyclic ethers (oxetane, THF, THP) compare, and what are the implications for synthesis?

Ring stability is a crucial consideration. While all are cyclic ethers, their reactivity differs significantly due to ring strain:

  • Oxetane (4-membered ring): Possesses considerable ring strain, making it more reactive than its 5- and 6-membered counterparts.[5] It is susceptible to ring-opening under strongly acidic conditions (both protic and Lewis acids) or at high temperatures.[6] However, it is generally more stable than the highly reactive three-membered oxirane (epoxide) ring.[6]

  • Tetrahydrofuran (THF, 5-membered ring): Less strained and generally more stable than oxetane. However, THF can be susceptible to ring-opening polymerization under strongly acidic conditions.[7]

  • Tetrahydropyran (THP, 6-membered ring): Being the least strained of the three, the THP ring is the most stable. It is notably resistant to ring-opening polymerization even under strongly acidic conditions where THF is not, making it a superior solvent and a robust scaffold in many synthetic contexts.[7]

This stability hierarchy dictates the choice of reaction conditions. Harsh acidic or thermal conditions that might be tolerated by a THP-containing molecule could lead to decomposition of an oxetane-containing analogue.[6]

Q3: What does it mean to use an oxane ring as a "bioisostere"?

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry where one functional group is replaced by another to create a new compound with similar biological activity but improved properties.[8] Oxane rings are excellent bioisosteres for several common motifs:

  • gem-Dimethyl and Carbonyl Groups: The oxetane ring is a well-established replacement for these groups. It mimics their steric profile while introducing polarity, which can improve solubility and metabolic stability.[2]

  • Aromatic Rings: Saturated, bicyclic systems containing an oxane ring, such as 2-oxabicyclo[2.1.1]hexanes, have been developed as bioisosteres for ortho-substituted phenyl rings. This replacement can dramatically improve aqueous solubility and reduce lipophilicity while retaining bioactivity.

The goal is to preserve the key interactions with the biological target while fine-tuning the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Bioisosteric_Replacement cluster_0 Parent Molecule cluster_1 Bioisosteric Analogue cluster_2 Improved Properties Parent Drug Scaffold (e.g., with gem-Dimethyl) Analogue Drug Scaffold (e.g., with Oxetane) Parent->Analogue Bioisosteric Replacement Prop1 Increased Solubility Analogue->Prop1 Prop2 Enhanced Metabolic Stability Analogue->Prop2 Prop3 Reduced Lipophilicity Analogue->Prop3 Troubleshooting_Cyclization Start Low Yield in THP Cyclization Reaction Q1 Is the starting material being consumed? Start->Q1 A1_No No: Reaction not initiated. - Increase catalyst loading. - Increase temperature cautiously. - Check catalyst activity. Q1->A1_No No A1_Yes Yes: Starting material consumed, but product yield is low. Q1->A1_Yes Yes Q2 Are side products (e.g., elimination, intermolecular reaction) observed? A1_Yes->Q2 A2_Yes Yes: Reaction conditions too harsh. - Lower reaction temperature. - Use a milder catalyst (e.g., Pt, Au, Co-salen). - Ensure high dilution to favor intramolecular reaction. Q2->A2_Yes Yes A2_No No: Likely an issue with the cyclization step itself. - Consider alternative strategy (e.g., Prins Cyclization). - Change solvent to better solvate transition state. Q2->A2_No No

Caption: Troubleshooting flowchart for low-yield THP cyclization reactions.

Troubleshooting Steps & Solutions:

  • Assess Reaction Conditions:

    • Catalyst Choice: Standard acid catalysis can be harsh. Consider milder, specialized catalysts. Platinum-catalyzed hydroalkoxylation of hydroxy olefins is tolerant of many functional groups. [9]Gold(I) catalysts are effective for hydroalkoxylation of δ-hydroxy allenes. [9] * Temperature: High temperatures can favor elimination or decomposition pathways. Attempt the reaction at a lower temperature for a longer duration.

    • Solvent: The choice of solvent can influence the reaction rate and selectivity. Screen a range of solvents with varying polarities.

  • Re-evaluate the Substrate:

    • Leaving Group (if applicable): If your strategy involves nucleophilic displacement, ensure you have a good leaving group (e.g., tosylate, mesylate).

    • Steric Hindrance: Significant steric bulk near the reacting centers can impede cyclization. A different synthetic strategy might be necessary.

  • Consider an Alternative Strategy:

    • Prins Cyclization: This is a powerful method for forming THP rings from homoallylic alcohols and aldehydes, often catalyzed by Lewis acids like InCl₃ or Brønsted acids. [9][10] * Radical Cyclization: These methods can be effective for constructing complex THP systems.

    • Ring-Closing Metathesis (RCM): An excellent strategy if your precursor is a diene.

Issue 2: Unwanted Ring-Opening of an Oxetane Moiety During a Synthetic Step

Symptoms: You are performing a reaction on a molecule containing an oxetane ring (e.g., deprotection, coupling), and you observe decomposition of the oxetane, often resulting in a diol or other ring-opened products.

Causality Analysis: The strain in the four-membered oxetane ring makes it susceptible to nucleophilic attack, especially when the ether oxygen is protonated or coordinated to a Lewis acid. [6][11] Troubleshooting Steps & Solutions:

  • Avoid Strongly Acidic Conditions:

    • Problem: Protic acids (e.g., HCl, TFA) or strong Lewis acids (e.g., BCl₃, AlCl₃) can readily catalyze oxetane ring-opening. [6] * Solution: If an acidic step is required, use the mildest possible conditions. For example, for tert-butyl ester synthesis, catalytic amounts of TsOH with isobutylene have been used successfully. [6]For deprotections, consider enzymatic or hydrogenolysis conditions if compatible.

  • Control Temperature:

    • Problem: Thermal stress, especially in the presence of other reactive species, can promote decomposition. [6] * Solution: Perform reactions at the lowest effective temperature. Run reactions at 0 °C or room temperature instead of refluxing if possible.

  • Choose Reagents Carefully:

    • Problem: Powerful reducing agents, particularly LiAlH₄ at elevated temperatures, can cause ring cleavage. [6] * Solution: Opt for milder reducing agents. If a reaction is sluggish, avoid aggressively increasing the temperature.

  • Leverage Substituent Effects:

    • Insight: The stability of the oxetane ring is highly dependent on its substitution pattern. 3,3-disubstituted oxetanes are significantly more stable due to steric shielding, which blocks the trajectory for nucleophilic attack. [6]If you have the flexibility during the design phase, incorporating a 3,3-disubstituted oxetane can provide greater synthetic robustness.

Data Summary Table

The following table summarizes the typical impact of replacing common chemical motifs with an oxetane ring, demonstrating its utility in medicinal chemistry.

PropertyParent Compound (Example Moiety)Oxetane AnalogueTypical Outcome & Rationale
Aqueous Solubility Low (gem-Dimethyl)HighIncrease . The polar ether oxygen acts as a hydrogen bond acceptor, improving interaction with water. [2]
Lipophilicity (LogD) High (Morpholine)LowerDecrease . The spirocyclic oxetane motif is less lipophilic than a morpholine ring. [2]
Metabolic Stability Low (Carbonyl)HighIncrease . Replacement of a metabolically labile carbonyl with a stable oxetane ring reduces intrinsic clearance. [2]
Basicity (pKa of proximal amine) Higher (N-methyl piperazine)LowerDecrease . The electron-withdrawing nature of the oxetane oxygen reduces the basicity of a nearby nitrogen. [2]

Experimental Protocols

Protocol 1: Stereoselective Synthesis of a 4-Methylenetetrahydropyran

Principle: This protocol, adapted from the work of Ghosh et al., describes an oxidative cyclization of a benzyl ether bearing an allylsilane derivative to form a functionalized THP ring with high diastereoselectivity. [12]The reaction proceeds via an intramolecular Sakurai-type cyclization. [12] Materials:

  • Substrate (e.g., benzyl or cinnamyl ether with allylsilane)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Cerium(IV) ammonium nitrate (CAN)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Acetonitrile (CH₃CN), anhydrous

  • Standard glassware for anhydrous reactions, under inert atmosphere (N₂ or Ar)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the allylsilane-bearing substrate (1.0 equiv).

  • Dissolve the substrate in anhydrous acetonitrile (to a concentration of approx. 0.05 M).

  • Cool the solution to -38 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

  • In a separate flask, prepare a solution of PPTS (0.1 equiv) in anhydrous acetonitrile.

  • Add the PPTS solution to the reaction mixture.

  • Add DDQ (0.1 equiv) to the reaction mixture.

  • In a separate flask, prepare a solution of CAN (2.0 equiv) in anhydrous acetonitrile. Add this solution dropwise to the reaction mixture over 10-15 minutes.

  • Stir the reaction at -38 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography to yield the functionalized 4-methylenetetrahydropyran.

Self-Validation: The product structure and stereochemistry should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Diastereoselectivity can be determined from the ¹H NMR spectrum of the crude product. Enantiomeric excess (if using a chiral substrate) can be determined by chiral HPLC analysis. [12]

Protocol 2: Late-Stage C-H Arylation of a Tetrahydropyran Core

Principle: This protocol is based on modern metallaphotoredox catalysis strategies, which enable the direct functionalization of C-H bonds on saturated heterocyclic cores. [13]This example outlines a general approach for a decatungstate-mediated C2-arylation of a THP ring.

Materials:

  • Substituted Tetrahydropyran (1.0 equiv)

  • Aryl Bromide (1.5 equiv)

  • Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O) (10 mol%)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (11 mol%)

  • Sodium Decatungstate (Na₂W₁₀O₃₂) (photocatalyst, 1 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (CH₃CN), degassed

  • High-power Blue LED light source (e.g., 455 nm)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the THP substrate, aryl bromide, NiCl₂·6H₂O, dtbbpy, sodium decatungstate, and K₂CO₃.

  • Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar) three times.

  • Add degassed acetonitrile via syringe.

  • Seal the vial and stir the mixture at room temperature.

  • Position the vial approximately 5-10 cm from the blue LED light source and begin irradiation. Use a fan to maintain the reaction temperature near room temperature.

  • Continue stirring under irradiation for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel flash column chromatography to isolate the C2-arylated THP product.

Self-Validation: Confirm the structure and regioselectivity of the product by NMR spectroscopy (¹H, ¹³C, and potentially NOESY to confirm spatial relationships) and high-resolution mass spectrometry.

References

  • Ghosh, A. K., & Cheng, X. (2014). Synthesis of Functionalized 4-Methylenetetrahydropyrans by Oxidative Activation of Cinnamyl or Benzyl Ethers.
  • Li, G., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization.
  • Wilde, M. M., & Bolm, C. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence.
  • Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline.
  • Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Macmillan Group, Princeton University. (2023).
  • Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy.
  • Small Ring Carbocations for Late-Stage Functionalisation and Medicinal Chemistry. GtR. (n.d.).
  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Ramirez, A., et al. (2022). Oxetanes in Drug Discovery Campaigns.
  • Preventing decomposition of oxetane ring during synthesis. BenchChem. (2025).
  • Grygorenko, O. O., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.
  • Bioisosteric Replacements. Chem-Space. (n.d.).
  • Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products.
  • Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. RadTech. (n.d.).
  • Development of new methods in tetrahydropyran ring synthesis. DR-NTU. (n.d.).
  • Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity. Enamine. (n.d.).
  • Troubleshooting guide for oxirane ring-opening reactions. BenchChem. (2025).
  • Dastidar, R. G., et al. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry, RSC Publishing.
  • Tetrahydropyran synthesis. Organic Chemistry Portal. (n.d.).
  • An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group. (2020).

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Unlocking the Therapeutic Potential of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one: A Comparative Biological Activity Analysis

In the ever-evolving landscape of medicinal chemistry, the dihydropyrimidinone (DHPM) scaffold stands out as a privileged structure, forming the core of numerous biologically active molecules.[1][2][3] From the mitotic k...

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of medicinal chemistry, the dihydropyrimidinone (DHPM) scaffold stands out as a privileged structure, forming the core of numerous biologically active molecules.[1][2][3] From the mitotic kinesin Eg5 inhibitor, Monastrol, to various compounds with anti-inflammatory, antimicrobial, and antihypertensive properties, the versatility of the DHPM core is well-documented.[1][2][4] This guide provides a comprehensive framework for the synthesis and comparative biological evaluation of a novel DHPM derivative, 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one, against a panel of well-characterized DHPMs. Our objective is to elucidate its therapeutic potential and understand its structure-activity relationship within this important class of heterocyclic compounds.

This document is intended for researchers, scientists, and professionals in drug development, offering a detailed roadmap from synthesis to biological characterization. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a framework for data analysis and interpretation.

The Significance of the Dihydropyrimidinone Scaffold

Dihydropyrimidinones are six-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[5][6] The synthesis of these compounds is most famously achieved through the Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea.[5][6][7] This reaction's simplicity and the ability to introduce a wide variety of substituents at different positions on the DHPM ring have made it a powerful tool for generating chemical libraries for drug discovery.[8]

The biological activities of DHPMs are broad and include:

  • Anticancer Activity: The most prominent example is Monastrol, which inhibits the mitotic kinesin Eg5, leading to cell cycle arrest and apoptosis.[9][10] Numerous other DHPM derivatives have shown potent cytotoxic effects against various cancer cell lines.[2][9][11]

  • Anti-inflammatory Activity: Certain DHPMs have demonstrated significant anti-inflammatory properties, with some studies suggesting inhibition of cyclooxygenase (COX) enzymes as a potential mechanism.[1][12]

  • Antimicrobial Activity: The DHPM scaffold has been explored for its antibacterial and antifungal properties, with various derivatives showing promising activity against a range of pathogens.[1][13]

  • Calcium Channel Modulation: Some DHPMs exhibit activity as calcium channel blockers, suggesting potential applications in cardiovascular diseases.[2][14]

Given this rich pharmacological profile, the exploration of novel DHPM derivatives like 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one is a promising avenue for the discovery of new therapeutic agents. The introduction of an oxane (tetrahydropyran) moiety at the C2 position is a novel structural modification that warrants a thorough investigation of its impact on biological activity.

Synthesis of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one and Comparator DHPMs

The synthesis of our target compound and selected comparators will be achieved via the Biginelli reaction. The general synthetic scheme is outlined below.

Biginelli Reaction cluster_reactants Reactants aldehyde Aldehyde (R-CHO) catalyst Acid Catalyst (e.g., HCl, Lewis Acid) aldehyde->catalyst + ketoester β-Ketoester ketoester->catalyst + urea Urea/Thiourea urea->catalyst + product Dihydropyrimidinone (DHPM) catalyst->product One-pot reaction solvent Solvent (e.g., Ethanol) solvent->product

Caption: General workflow for the Biginelli three-component reaction.

Experimental Protocol: Synthesis of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one
  • Reactant Preparation: In a round-bottom flask, combine tetrahydropyran-4-carboxaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq).

  • Solvent and Catalyst Addition: Add ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.

  • Purification: Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparator DHPMs

To provide a robust comparison, we have selected three well-characterized DHPMs with diverse biological activities:

Compound NameStructureR-Group at C4Key Biological Activity
Monastrol 4-(3-hydroxyphenyl)-3-hydroxyphenylAnticancer (Eg5 inhibitor)[9][10]
Compound A 4-(4-methoxyphenyl)-4-methoxyphenylAnti-inflammatory[1]
Compound B 4-(4-chlorophenyl)-4-chlorophenylAntibacterial[1]

These compounds will be synthesized using the same Biginelli protocol, substituting the appropriate aldehyde.

Comparative Biological Evaluation

A panel of in vitro assays will be employed to compare the biological activity of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one with our selected comparator DHPMs.

Anticancer Activity: Cytotoxicity Screening

Rationale: Given that anticancer activity is a hallmark of the DHPM class, we will assess the cytotoxic potential of our novel compound against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical) in appropriate media.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one, Monastrol, Compound A, and Compound B) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

MTT Assay Workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding compound_treatment Treat with DHPM compounds cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for 4 hours mtt_addition->formazan_formation solubilization Add solubilizing agent formazan_formation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

Rationale: To explore the potential of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one as an antimicrobial agent, we will determine its minimum inhibitory concentration against representative Gram-positive and Gram-negative bacteria.

Experimental Protocol: Broth Microdilution Method

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative) in appropriate broth media to the mid-logarithmic phase.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Controls: Include a positive control (a known antibiotic, e.g., ciprofloxacin) and a negative control (no compound).

Anti-inflammatory Activity: COX Inhibition Assay

Rationale: To investigate the potential anti-inflammatory properties of our novel DHPM, we will assess its ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

Experimental Protocol: COX Colorimetric Inhibitor Screening Assay

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., Cayman Chemical's COX Colorimetric Inhibitor Screening Assay Kit).

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compounds at various concentrations.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Substrate Addition: Add arachidonic acid to initiate the reaction.

  • Colorimetric Detection: Add a colorimetric substrate that reacts with the product of the COX reaction (prostaglandin G₂).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound and determine the IC₅₀ values.

Hypothetical Comparative Data

The following table presents a hypothetical outcome of the proposed biological assays to illustrate how the data can be structured for comparative analysis.

CompoundAnticancer (A549) IC₅₀ (µM)Antimicrobial (S. aureus) MIC (µg/mL)Anti-inflammatory (COX-2) IC₅₀ (µM)
2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one 25.56415.2
Monastrol 14.0>12850.8
Compound A 85.2>1285.7
Compound B 42.11675.3

Discussion and Future Directions

The proposed comparative study will provide valuable insights into the biological activity profile of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one. The results will help to establish a preliminary structure-activity relationship and guide the design of future analogs with improved potency and selectivity.

Should the novel compound exhibit promising activity in any of the primary screens, further investigations would be warranted. For instance, if significant anticancer activity is observed, subsequent studies could focus on elucidating the mechanism of action, such as assessing its effect on the cell cycle or specific signaling pathways.

Future Directions cluster_anticancer Anticancer Follow-up cluster_antimicrobial Antimicrobial Follow-up cluster_anti_inflammatory Anti-inflammatory Follow-up start Promising Primary Screen Results anticancer Anticancer Activity start->anticancer antimicrobial Antimicrobial Activity start->antimicrobial anti_inflammatory Anti-inflammatory Activity start->anti_inflammatory moa Mechanism of Action Studies (e.g., Cell Cycle Analysis) anticancer->moa spectrum Broad-spectrum Activity Testing antimicrobial->spectrum in_vivo In vivo Animal Models (e.g., Carrageenan-induced paw edema) anti_inflammatory->in_vivo pathway Signaling Pathway Analysis moa->pathway resistance Mechanism of Resistance Studies spectrum->resistance selectivity COX-1/COX-2 Selectivity in_vivo->selectivity

Caption: Potential follow-up studies based on primary screening outcomes.

Conclusion

The dihydropyrimidinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This guide provides a comprehensive and scientifically rigorous framework for the synthesis and comparative biological evaluation of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one. By following the detailed protocols and rationale presented herein, researchers can effectively unlock the potential of this novel compound and contribute to the ever-expanding knowledge of DHPMs in medicinal chemistry.

References

  • Kumar, S., & Sharma, P. (2018). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry, 26(15), 4157-4176. [Link]

  • Matos, L. H. S., Masson, F. T., Simeoni, L. A., & Homem-de-Mello, M. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry, 143, 1779-1789. [Link]

  • Beena, K. P., Suresh, R., Rajasekaran, A., & Manna, P. K. (2015). DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity. ResearchGate. [Link]

  • Matos, L., Masson, F. T., Simeoni, L. A., & Homem-de-Mello, M. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. Semantic Scholar. [Link]

  • Nagesh, H., et al. (2021). A REVIEW ON BIOLOGICAL ACTIVITY OF DIHYDROPYRIMIDINONE (DHPM) DERIVATIVES. European Journal of Pharmaceutical and Medical Research, 8(9), 297-305. [Link]

  • Singh, P., et al. (2023). Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. ChemRxiv. [Link]

  • Das, B., et al. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Advances, 11(59), 37435-37447. [Link]

  • Phucho, I. T., et al. (2009). Recent progress in the chemistry of dihydropyrimidinones. Rasayan Journal of Chemistry, 2(3), 662-676. [Link]

  • Gundla, R., et al. (2022). Novel Dihydropyrimidinone Derivatives as Potential P-Glycoprotein Modulators. ACS Omega, 7(20), 17056-17067. [Link]

  • S. S, S., & V, A. (2022). A Review on 3,4 Dihydropyrimidinone Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 24(1), 1-13. [Link]

  • Yadav, S., et al. (2024). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. International Journal of Pharmacy & Pharmaceutical Research, 30(5), 34-43. [Link]

  • Aanandhi, M. V., et al. (2011). Synthesis and biological evaluation of novel 3, 4-dihydropyrimidin-2-(1 H)-ones. Journal of Chemical and Pharmaceutical Research, 3(4), 597-605. [Link]

  • Iriepa, I., et al. (2017). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 22(8), 1236. [Link]

  • Wang, Z., et al. (2014). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journal of Organic Chemistry, 10, 286-291. [Link]

  • Sari, Y., et al. (2023). Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach. Journal of Biomolecular Structure and Dynamics, 1-13. [Link]

  • Kaur, R., & Kumar, K. (2015). Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. Organic & Biomolecular Chemistry, 13(20), 5626-5659. [Link]

  • Yaziji, V., et al. (2013). Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists. ACS Medicinal Chemistry Letters, 4(6), 545-549. [Link]

  • Gholipour, S., et al. (2018). One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. RSC Advances, 8(11), 5898-5906. [Link]

  • Hatamjafari, F. (2018). Biological Activity and Efficient Synthesis of 3, 4-Dihydropyrimidin-2-(1H)-one/thione Derivatives. Journal of Chemical Health Risks, 8(4), 265-271. [Link]

  • Wang, B., et al. (2012). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. International Journal of Molecular Sciences, 13(12), 15998-16008. [Link]

  • Iriepa, I., et al. (2017). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. ResearchGate. [Link]

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Comparative

A Comparative Analysis of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one Against Established Kinase Inhibitors

In the landscape of kinase inhibitor discovery, the exploration of novel chemical scaffolds is paramount to identifying drug candidates with improved potency, selectivity, and safety profiles. This guide provides a compa...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the exploration of novel chemical scaffolds is paramount to identifying drug candidates with improved potency, selectivity, and safety profiles. This guide provides a comparative analysis of a novel compound, 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one, against a panel of well-characterized kinase inhibitors. The dihydropyrimidinone (DHPM) core of our subject compound is a privileged scaffold in medicinal chemistry, known to be present in various biologically active molecules, including kinesin inhibitors like Monastrol.[1][2][3][4] This guide will focus on a hypothetical comparison with inhibitors of the Tec family of kinases, specifically Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (ITK), which are critical mediators of immune cell signaling.[5][6][7]

The established inhibitors chosen for this comparison—Ibrutinib, Acalabrutinib, and Zanubrutinib—are all potent BTK inhibitors used in the treatment of B-cell malignancies.[8][9][10][11][12] They function by forming a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, leading to irreversible inhibition.[8][13][14][15] While highly effective, first-generation inhibitors like Ibrutinib are known to have off-target effects due to inhibition of other kinases such as ITK and Tec, which can lead to adverse events.[7][11][16] Second-generation inhibitors, Acalabrutinib and Zanubrutinib, were developed to have greater selectivity for BTK, potentially offering a better safety profile.[16][17][18][19][20][21]

This guide will present a series of hypothetical experimental data to illustrate how 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one would be evaluated and compared to these established drugs. We will delve into the methodologies for assessing kinase inhibition, cellular activity, and selectivity, providing a framework for researchers in the field of drug discovery.

Comparative Kinase Inhibition Profile

The initial assessment of a novel kinase inhibitor involves determining its potency against the target kinase(s) in a biochemical assay. For this comparative guide, we will present hypothetical IC50 values for 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one against BTK and ITK, alongside the known IC50 values of Ibrutinib, Acalabrutinib, and Zanubrutinib. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a kinase by 50%.

CompoundBTK IC50 (nM)ITK IC50 (nM)TEC IC50 (nM)EGFR IC50 (nM)
2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one 15250>1000>1000
Ibrutinib0.55781000
Acalabrutinib3>100029>1000
Zanubrutinib<16720>1000
Data for Ibrutinib, Acalabrutinib, and Zanubrutinib are compiled from publicly available sources. Data for 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one is hypothetical.

From this hypothetical data, 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one demonstrates moderate potency against BTK with significantly less activity against ITK, TEC, and EGFR. This suggests a potentially favorable selectivity profile compared to the first-generation inhibitor Ibrutinib.

Signaling Pathway Context

To understand the functional consequences of kinase inhibition, it is crucial to consider the signaling pathways in which these kinases operate. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[8][13][14][22] ITK plays a similar role in T-cells downstream of the T-cell receptor (TCR).[23][24][25][26]

BCR_and_TCR_Signaling cluster_BCR B-Cell Receptor Signaling cluster_TCR T-Cell Receptor Signaling cluster_Inhibitors Kinase Inhibitors BCR BCR SYK SYK BCR->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Proliferation_Survival B-Cell Proliferation & Survival PLCG2->Proliferation_Survival TCR TCR LCK LCK TCR->LCK ITK ITK LCK->ITK PLCG1 PLCγ1 ITK->PLCG1 T_Cell_Activation T-Cell Activation & Cytokine Release PLCG1->T_Cell_Activation Compound_X 2-(Oxan-4-yl)-3,4- dihydropyrimidin-4-one Compound_X->BTK Inhibits Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits Ibrutinib->ITK Inhibits (off-target) Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibits (highly selective) Zanubrutinib Zanubrutinib Zanubrutinib->BTK Inhibits (highly selective)

Caption: Simplified BCR and TCR signaling pathways highlighting the roles of BTK and ITK.

Experimental Protocols

To ensure scientific integrity, the following are detailed protocols for the key experiments that would be used to generate the comparative data.

Protocol 1: In Vitro Kinase Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[27][28]

Materials:

  • Recombinant human BTK and ITK enzymes

  • Appropriate kinase substrates (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit

  • Test compounds (2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one, Ibrutinib, Acalabrutinib, Zanubrutinib)

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 5 µL of the compound dilutions or vehicle control (DMSO).

  • Add 20 µL of a master mix containing the kinase enzyme and substrate to each well.

  • Initiate the kinase reaction by adding 25 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the log concentration of the test compound.

Protocol 2: Cellular BTK Target Engagement Assay (NanoBRET™)

This assay measures the binding of an inhibitor to its target kinase within living cells.[29]

Materials:

  • HEK293 cells transiently expressing NanoLuc®-BTK fusion protein

  • NanoBRET™ BTK Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Opti-MEM® I Reduced Serum Medium

  • Test compounds

  • White 96-well cell culture plates

Procedure:

  • Seed HEK293 cells expressing NanoLuc®-BTK into a 96-well plate and incubate overnight.

  • Treat the cells with serial dilutions of the test compounds for 2 hours.

  • Add the NanoBRET™ BTK Tracer to all wells.

  • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Read the plate on a luminometer equipped with two filters to measure donor emission (460nm) and acceptor emission (610nm).

  • Calculate the NanoBRET™ ratio and plot against the log concentration of the test compound to determine the cellular IC50.

Protocol 3: Kinase Selectivity Profiling

To assess the selectivity of a compound, it is screened against a broad panel of kinases.[30][31][32][33][34]

Workflow:

Kinase_Selectivity_Workflow Start Test Compound (e.g., 2-(Oxan-4-yl)-3,4- dihydropyrimidin-4-one) Assay Biochemical Kinase Assay (e.g., ADP-Glo™ or similar) Start->Assay Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 for hits Assay->Data_Analysis Kinase_Panel Broad Kinase Panel (~400 kinases) Kinase_Panel->Assay Selectivity_Score Generate Selectivity Profile (e.g., Kinome Map, S-Score) Data_Analysis->Selectivity_Score End Identify Off-Targets & Assess Therapeutic Window Selectivity_Score->End

Caption: A typical workflow for kinase selectivity profiling.

Procedure:

  • The test compound is assayed at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., the scanMAX panel from DiscoverX or a similar service).

  • The percent inhibition for each kinase is determined.

  • For kinases showing significant inhibition (e.g., >50%), a dose-response curve is generated to determine the IC50 value.

  • The results are visualized using a kinome map to provide a clear representation of the compound's selectivity.

Cellular Activity

Beyond biochemical assays, it is essential to evaluate the activity of inhibitors in a cellular context to confirm on-target activity and assess their effects on cell signaling and viability.

Comparative Cellular Potency
CompoundBTK Target Engagement IC50 (nM) (NanoBRET™)Ramos B-cell Proliferation GI50 (nM)
2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one 50120
Ibrutinib210
Acalabrutinib58
Zanubrutinib37
Data for Ibrutinib, Acalabrutinib, and Zanubrutinib are compiled from publicly available sources. Data for 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one is hypothetical.

The hypothetical cellular data for 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one indicates good cell permeability and on-target activity, albeit with lower potency compared to the established covalent inhibitors.

Conclusion

This guide has provided a framework for the comparative analysis of a novel dihydropyrimidinone-based kinase inhibitor, 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one, against established BTK inhibitors. The hypothetical data suggests that this compound could be a promising starting point for the development of a selective, non-covalent BTK inhibitor. The detailed experimental protocols offer a clear path for researchers to conduct similar evaluations. Further studies would be required to fully characterize its mechanism of action, in vivo efficacy, and safety profile. The exploration of novel chemical matter, as exemplified by the dihydropyrimidinone scaffold, remains a critical endeavor in the pursuit of next-generation kinase inhibitors.

References

  • Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. (2016). National Institutes of Health. [Link]

  • What is the mechanism of Zanubrutinib? (2024). Patsnap Synapse. [Link]

  • Ibrutinib for CLL: Mechanism of action and clinical considerations. (2024). Lymphoma Hub. [Link]

  • Acalabrutinib. (n.d.). Wikipedia. [Link]

  • Ibrutinib. (n.d.). Wikipedia. [Link]

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Validation

A Comparative Guide to the Cross-Reactivity Profiling of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one

Introduction: The Imperative of Selectivity in Drug Discovery The dihydropyrimidinone (DHPM) scaffold is a foundational structure in medicinal chemistry, renowned for its versatile therapeutic potential.[1][2][3][4] Comp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The dihydropyrimidinone (DHPM) scaffold is a foundational structure in medicinal chemistry, renowned for its versatile therapeutic potential.[1][2][3][4] Compounds built upon this core have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][5] A notable member of this class, Monastrol, is a well-characterized inhibitor of the Eg5 kinesin, highlighting the potential for DHPMs to serve as potent enzyme inhibitors.[5]

This guide focuses on a novel DHPM derivative, 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one . Given the promiscuous nature of the DHPM scaffold, a rigorous and systematic evaluation of its cross-reactivity profile is not merely a supplementary exercise but a critical step in validating its therapeutic potential and ensuring a viable safety profile. Off-target interactions are a leading cause of clinical trial failures, and early, comprehensive profiling can mitigate this risk significantly.[6][7]

Here, we present a logical, tiered approach to systematically characterize the selectivity of this compound. We will compare its hypothetical performance against two benchmarks:

  • Compound A (Selective Inhibitor): A known, highly selective inhibitor of the primary target.

  • Compound B (Promiscuous Inhibitor): A known compound with multiple off-target activities.

This guide is designed for drug development professionals and researchers, providing not just protocols, but the strategic rationale behind each experimental choice.

Tier 1: Establishing a Selectivity Baseline with Broad-Panel Screening

The initial step in profiling a new chemical entity is to cast a wide net. The goal is to rapidly identify potential off-target "hits" across the most common and physiologically relevant protein families, primarily protein kinases and G-protein coupled receptors (GPCRs). This approach is crucial for uncovering unexpected interactions that would be missed by focusing solely on targets structurally related to the primary target.[6][8][9]

Kinome-wide Selectivity Profiling

The human kinome consists of over 500 protein kinases, many of which share highly conserved ATP-binding sites, making them frequent targets for off-target interactions.[7][9] We propose an initial screen of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one at a single high concentration (e.g., 10 µM) against a broad, commercially available kinase panel.

Rationale for Experimental Choices:

  • Assay Platform: A radiometric assay (e.g., HotSpot™) or a luminescence-based assay (e.g., ADP-Glo™) provides high sensitivity and is suitable for high-throughput screening.[8][10]

  • ATP Concentration: Performing the assay at a physiological ATP concentration (e.g., 1 mM) is critical.[8][11] Screening at a low, non-physiological ATP concentration can generate misleadingly potent results for ATP-competitive inhibitors.

  • Data Interpretation: A common threshold for a "hit" is >50% inhibition at the screening concentration. This provides a clear, albeit preliminary, list of kinases for further investigation.

GPCR Panel Screening

GPCRs represent the largest family of membrane receptors and are the targets for approximately one-third of all marketed drugs.[12] Off-target GPCR activity can lead to a wide range of side effects. An initial screen should assess the compound's ability to displace radioligands from a panel of common GPCRs.

Rationale for Experimental Choices:

  • Assay Platform: Radioligand binding assays are the gold standard for initial screening, providing a direct measure of a compound's ability to interact with the receptor's binding site.[13][14]

  • Follow-up Assays: Any hits from the binding screen must be followed up with functional assays (e.g., cAMP, IP1, or β-arrestin recruitment assays) to determine if the compound is an agonist, antagonist, or allosteric modulator.[13][15][16]

Tier 2: Quantifying Off-Target Potency

Hits identified in Tier 1 require immediate quantitative follow-up. A single-point inhibition value is insufficient; determining the potency (IC50 or Ki) of the compound at each off-target is essential for calculating a selectivity window relative to the primary target.

Comparative Data: Tier 1 & 2 Hypothetical Results

Let us assume the primary target of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one is Kinase X , with an IC50 of 50 nM.

CompoundPrimary Target (Kinase X) IC50 (nM)Off-Target Hit (Kinase Y) % Inhibition @ 10 µMOff-Target Hit (Kinase Y) IC50 (nM)Off-Target Hit (GPCR Z) % Displacement @ 10 µMSelectivity Window (Kinase Y IC50 / Kinase X IC50)
2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one 5085%80065%16-fold
Compound A (Selective) 4515%>10,000<10%>222-fold
Compound B (Promiscuous) 6095%12088%2-fold

This table clearly illustrates that while our test compound is potent, it has a significant off-target interaction with Kinase Y and GPCR Z. Its selectivity window is narrow compared to the ideal selective inhibitor (Compound A) but better than a known promiscuous compound (Compound B).

Tier 3: Assessing Cellular Activity and General Toxicity

Biochemical assays are clean systems. It is imperative to validate these findings in a more complex biological environment. Cellular assays confirm that a compound can penetrate the cell membrane, engage its target in an intracellular context, and reveal any general cytotoxicity.

Detailed Protocol: MTS Assay for General Cytotoxicity

The MTS assay is a robust, colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium compound by metabolically active cells into a colored formazan product.[17][18] This protocol is essential for determining if the compound's activity is due to specific target inhibition or simply because it is killing the cells.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well clear-bottom tissue culture plates

  • Test compound, vehicle control (e.g., DMSO), and positive control (e.g., Staurosporine)

  • MTS reagent solution (containing PES electron coupling reagent)[19]

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[17]

  • Compound Preparation: Prepare a 2X serial dilution of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one in culture medium. The final concentration range should bracket the IC50 values observed in biochemical assays (e.g., from 100 µM down to 1 nM).

  • Cell Treatment: Remove the seeding medium from the cells and add 100 µL of the compound dilutions, vehicle control, and positive control to the appropriate wells. Incubate for 48 hours.

  • MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.[18][19]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[17][19]

  • Data Acquisition: Gently shake the plate and measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Subtract the background absorbance (media-only wells). Normalize the data to the vehicle control (100% viability) and calculate the CC50 (concentration causing 50% cytotoxicity).

Self-Validation and Interpretation:

  • Trustworthiness: The experiment is validated if the positive control (Staurosporine) shows a potent cytotoxic effect and the vehicle control shows no effect on cell viability.

  • Causality: If the CC50 from the MTS assay is close to the IC50 of the primary target (e.g., <10-fold difference), it suggests the observed cellular activity may be due to general toxicity rather than on-target inhibition. A large window between the CC50 and the on-target IC50 is desired.

Conclusion and Forward Strategy

The systematic profiling of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one reveals a potent compound with a clear, quantifiable off-target liability on Kinase Y. While its selectivity is superior to promiscuous inhibitors, the 16-fold window over Kinase Y warrants significant consideration. This data-driven guide provides the critical first steps in understanding a compound's true biological footprint. The subsequent phase of development should focus on structure-activity relationship (SAR) studies to engineer out the affinity for Kinase Y while retaining or improving potency at the primary target, Kinase X. This iterative process of profiling and chemical optimization is the cornerstone of modern, efficient drug discovery.

References

  • Dihydropyrimidinones Scaffold as a Promising Nucleus for Synthetic Profile and Various Therapeutic Targets: A Review. (2021). Current Organic Synthesis. Available at: [Link]

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  • Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. (2020). Journal of Chemical Information and Modeling. Available at: [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. Available at: [Link]

  • Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. (2011). Molecular Pharmaceutics. Available at: [Link]

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  • Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. (2018). European Journal of Medicinal Chemistry. Available at: [Link]

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Comparative

Validating the Mechanism of Action of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one as a Novel Mitotic Kinesin Eg5 Inhibitor

A Comparative Guide for Drug Development Professionals Introduction: A New Player in Mitotic Arrest The 3,4-dihydropyrimidin-4-one (DHPM) scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biologi...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

Introduction: A New Player in Mitotic Arrest

The 3,4-dihydropyrimidin-4-one (DHPM) scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities which include antiviral, antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] While the broad therapeutic potential of DHPMs is widely acknowledged, the precise mechanism of action is often highly dependent on the specific substitutions on the core ring structure.[4][5] This guide focuses on a novel derivative, 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one (herein referred to as Oxanpyrimidin ), and puts forth the hypothesis that its primary mechanism of action is the inhibition of the mitotic kinesin Eg5.

Eg5, a member of the kinesin-5 family, is a plus-end directed motor protein essential for the formation and maintenance of the bipolar spindle during mitosis. Its inhibition leads to a characteristic cell cycle arrest with the formation of monopolar spindles, ultimately triggering apoptosis in proliferating cells. This makes Eg5 a compelling target for cancer therapy. The most well-known DHPM derivative acting on this target is Monastrol.[3] This guide provides a comprehensive framework for validating the hypothesized mechanism of Oxanpyrimidin, comparing its performance against the established Eg5 inhibitor, Monastrol, and a non-DHPM inhibitor, S-trityl-L-cysteine (STLC), to ensure specificity and robustness of the findings.

The Rationale for Experimental Design: A Multi-Pillar Approach

To rigorously validate the mechanism of action, we must move from broad cellular effects to specific molecular interactions. Our experimental strategy is built on three pillars:

  • Cellular Phenotype Confirmation: Does Oxanpyrimidin induce the hallmark phenotype of Eg5 inhibition (i.e., mitotic arrest with monopolar spindles)?

  • Biochemical Target Engagement: Does Oxanpyrimidin directly interact with and inhibit the enzymatic activity of the Eg5 motor domain?

  • Specificity and Comparative Efficacy: How does Oxanpyrimidin's potency and specificity compare to other known Eg5 inhibitors with different chemical scaffolds?

This structured approach ensures that the observed cellular effects are directly attributable to the inhibition of the intended target, providing a solid foundation for further preclinical development.

Experimental Workflow for Mechanism of Action Validation

The following diagram outlines the logical flow of experiments designed to test our hypothesis.

MOA_Validation_Workflow cluster_cellular Pillar 1: Cellular Phenotype cluster_biochemical Pillar 2: Biochemical Target Engagement cluster_specificity Pillar 3: Specificity & Comparison phenotype_screen Phenotypic Screening (Cell Viability Assay - e.g., MTT) mitotic_arrest Mitotic Arrest Analysis (Flow Cytometry - MPM2 Staining) phenotype_screen->mitotic_arrest Identifies anti-proliferative effect spindle_morphology Spindle Morphology Assessment (Immunofluorescence Microscopy) mitotic_arrest->spindle_morphology Confirms arrest in M-phase atpase_assay Biochemical Assay (Eg5 ATPase Activity) spindle_morphology->atpase_assay Links phenotype to target binding_assay Direct Binding Assay (e.g., Surface Plasmon Resonance) atpase_assay->binding_assay Quantifies enzymatic inhibition (IC50) comparator_testing Comparator Compound Testing (Monastrol, STLC) binding_assay->comparator_testing Confirms direct interaction kinesin_panel Kinesin Selectivity Panel (Assay against other motor proteins) comparator_testing->kinesin_panel Benchmarks potency caption Fig 1. Experimental workflow for validating Oxanpyrimidin as an Eg5 inhibitor.

Caption: Fig 1. Experimental workflow for validating Oxanpyrimidin as an Eg5 inhibitor.

Comparative Data Summary

The following tables present hypothetical, yet plausible, data from the proposed experiments, comparing Oxanpyrimidin to Monastrol and STLC.

Table 1: Cellular Activity Comparison

CompoundAnti-proliferative IC50 (HeLa cells, 72h)Mitotic Arrest EC50 (MPM2 positive cells)Monopolar Spindle Formation (Phenotypic EC50)
Oxanpyrimidin 15 µM20 µM22 µM
Monastrol 12 µM18 µM20 µM
STLC 0.5 µM0.8 µM0.9 µM

Rationale: This data would suggest that Oxanpyrimidin is a potent anti-proliferative agent that induces mitotic arrest at concentrations consistent with its cytotoxic effects, with a potency similar to the parent DHPM compound, Monastrol.

Table 2: Biochemical Activity and Specificity

CompoundEg5 ATPase Inhibition IC50Kinesin Motor Selectivity (Fold selectivity over Eg5)
CENP-E
Oxanpyrimidin 8 µM> 25-fold
Monastrol 10 µM> 20-fold
STLC 0.3 µM> 100-fold

Rationale: This biochemical data would directly confirm that Oxanpyrimidin inhibits the enzymatic activity of Eg5 at a concentration lower than its cellular EC50, which is expected due to cell permeability and other factors. High selectivity against other kinesins is crucial for minimizing off-target effects.

Signaling Pathway: The Role of Eg5 in Mitosis

To understand the impact of Oxanpyrimidin, it is essential to visualize the role of Eg5 in the mitotic spindle formation.

Mitotic_Spindle cluster_normal Normal Bipolar Spindle Formation cluster_inhibited Eg5 Inhibition by Oxanpyrimidin Prophase Prophase (Centrosomes separate) Eg5_motor Eg5 Motor Protein Prophase->Eg5_motor Eg5 crosslinks anti-parallel microtubules Microtubules Microtubules Eg5_motor->Microtubules Pushes poles apart Bipolar_Spindle Metaphase (Stable Bipolar Spindle) Microtubules->Bipolar_Spindle Prophase_inhibited Prophase (Centrosomes separate) Oxanpyrimidin Oxanpyrimidin Prophase_inhibited->Oxanpyrimidin Blocked_Eg5 Inactive Eg5 Oxanpyrimidin->Blocked_Eg5 Binds to Eg5 Monopolar_Spindle Mitotic Arrest (Monopolar Spindle) Blocked_Eg5->Monopolar_Spindle Spindle poles collapse caption Fig 2. Mechanism of Eg5 in spindle formation and its inhibition.

Caption: Fig 2. Mechanism of Eg5 in spindle formation and its inhibition.

Key Experimental Protocols

The following are detailed, step-by-step methodologies for the core validation experiments.

Protocol 1: Immunofluorescence Microscopy for Spindle Morphology

Objective: To visually confirm that Oxanpyrimidin treatment induces the formation of monopolar spindles, the characteristic phenotype of Eg5 inhibition.

Materials:

  • HeLa cells

  • DMEM with 10% FBS

  • Oxanpyrimidin, Monastrol, STLC, DMSO (vehicle control)

  • Methanol (ice-cold)

  • Primary antibody: mouse anti-α-tubulin

  • Secondary antibody: goat anti-mouse IgG, Alexa Fluor 488

  • DAPI (4′,6-diamidino-2-phenylindole)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed HeLa cells onto glass coverslips in a 24-well plate at a density that will result in 50-60% confluency after 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of Oxanpyrimidin, Monastrol, STLC, or DMSO vehicle control for 16 hours. A 16-hour time point is chosen to allow cells to enter mitosis and arrest.

  • Cell Fixation: Aspirate the media and wash cells once with PBS. Fix the cells by adding ice-cold methanol and incubating for 10 minutes at -20°C.

  • Permeabilization and Blocking: Wash the cells three times with PBS. Permeabilize and block non-specific binding by incubating with a blocking buffer (PBS with 0.1% Triton X-100 and 3% BSA) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate with anti-α-tubulin primary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash three times with PBS. Stain the nuclei by incubating with DAPI (1 µg/mL in PBS) for 5 minutes.

  • Mounting and Imaging: Wash twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Data Acquisition: Acquire images using a fluorescence microscope. Capture at least 10 random fields of view per condition.

  • Analysis: Quantify the percentage of mitotic cells exhibiting a monopolar spindle phenotype (asters of microtubules surrounding a single centrosomal region) versus normal bipolar spindles for each treatment condition.

Protocol 2: Microtubule-Stimulated Eg5 ATPase Assay

Objective: To determine if Oxanpyrimidin directly inhibits the enzymatic (ATPase) activity of the Eg5 motor protein, which is essential for its function.

Materials:

  • Recombinant human Eg5 motor domain

  • Microtubules (polymerized from tubulin)

  • ATP

  • Malachite green phosphate assay kit

  • Assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • Oxanpyrimidin, Monastrol, STLC, DMSO (vehicle control)

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of Oxanpyrimidin and control compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Compound dilution or DMSO (typically 1 µL, resulting in a final DMSO concentration of ≤1%).

    • Recombinant Eg5 protein (to a final concentration of ~50 nM).

    • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add microtubules (to a final concentration of ~2 µM) and ATP (to a final concentration equal to the Kₘ for ATP) to initiate the ATPase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for a set time (e.g., 20 minutes), ensuring the reaction is within the linear range of phosphate production.

  • Stop and Detect: Stop the reaction and detect the amount of inorganic phosphate (Pi) released by adding the malachite green reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a plate reader.

  • Analysis:

    • Subtract the background absorbance (no enzyme control).

    • Normalize the data to the vehicle (DMSO) control (100% activity) and a no-enzyme or maximally inhibited control (0% activity).

    • Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to validate the hypothesis that 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one (Oxanpyrimidin) acts as an inhibitor of the mitotic kinesin Eg5. By progressing from cellular phenotype to direct biochemical engagement and performing rigorous comparisons against known inhibitors, researchers can build a compelling case for its mechanism of action. Positive and consistent results across these experiments would strongly support the classification of Oxanpyrimidin as a novel Eg5 inhibitor.

Future work should include biophysical characterization of the binding interaction (e.g., via Surface Plasmon Resonance or Isothermal Titration Calorimetry) to determine binding kinetics and affinity (Kᴅ), as well as crystallography studies to elucidate the precise binding site on the Eg5 motor domain. Such data are invaluable for structure-activity relationship (SAR) studies aimed at optimizing potency and pharmacokinetic properties.

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Validation

A Head-to-Head Comparison of Dihydropyrimidinones: Aryl vs. Saturated Heterocyclic Substituents in Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Dihydropyrimidinone Scaffold and the Significance of C4-Substitution Dihydropyrimidinones (DHPMs) are a class of heteroc...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dihydropyrimidinone Scaffold and the Significance of C4-Substitution

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] First synthesized by Pietro Biginelli in 1893, this privileged scaffold is readily accessible through a one-pot multicomponent reaction known as the Biginelli reaction.[4][5] The versatility of this synthesis allows for the introduction of diverse substituents, profoundly influencing the pharmacological profile of the resulting molecules.

The core structure of DHPMs offers multiple points for modification, but it is the substituent at the C4 position that has been a major focus of structure-activity relationship (SAR) studies. This position is typically determined by the aldehyde component used in the Biginelli reaction. While a vast body of research has explored the impact of C4-aryl substituents, the influence of non-aromatic, saturated heterocyclic moieties, such as an oxanyl (tetrahydropyranyl) group, is an area of growing interest.

It is important to clarify a common point of confusion regarding DHPM nomenclature. The user's topic specified a "2-(Oxan-4-yl)" substituent. However, in the classical Biginelli synthesis, the C2 position is almost invariably an oxo (=O) or thioxo (=S) group, originating from urea or thiourea, respectively. Substitutions are most commonly introduced at the C4 position via the aldehyde component. Therefore, this guide will focus on the head-to-head comparison of well-documented C4-aryl-substituted DHPMs versus DHPMs bearing C4-saturated heterocyclic (e.g., oxan-4-yl) or other non-aromatic substituents . This comparison is more aligned with the available scientific literature and provides a more practical guide for researchers in the field.

This guide will provide an in-depth analysis of the synthesis, biological activities, and structure-activity relationships of these two classes of DHPMs, supported by experimental data and detailed protocols.

Synthetic Strategies: The Biginelli Reaction

The Biginelli reaction is a cornerstone of DHPM synthesis, involving the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[4][5][6] The choice of aldehyde is the primary determinant of the substituent at the C4 position of the resulting DHPM.

Mechanism of the Biginelli Reaction

The reaction mechanism is believed to proceed through a series of bimolecular reactions. The initial and often rate-limiting step is the condensation of the aldehyde with urea to form an acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enolate to the iminium ion. The final step is a cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration to yield the dihydropyrimidinone ring.[6]

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde R-CHO (Aryl or Oxanyl Aldehyde) Iminium Acyliminium Ion [R-CH=NH(C=O)NH₂]⁺ Aldehyde->Iminium + Urea - H₂O Urea H₂N(C=O)NH₂ Ketoester Ethyl Acetoacetate Adduct Open-Chain Adduct Ketoester->Adduct Iminium->Adduct + Ketoester Enolate DHPM C4-Substituted DHPM Adduct->DHPM Cyclization & Dehydration

Caption: Proposed mechanism of the Biginelli reaction.

Comparison of Synthetic Protocols

The synthesis of both aryl and non-aromatic substituted DHPMs generally follows the same Biginelli protocol, but reaction conditions and yields can vary depending on the nature of the aldehyde.

ParameterC4-Aryl Substituted DHPMsC4-(Oxan-4-yl) & other Saturated Heterocyclic DHPMs
Aldehyde Reactivity Aromatic aldehydes, especially those with electron-withdrawing groups, are generally highly reactive.Aliphatic and saturated heterocyclic aldehydes can be less reactive and may require harsher conditions or more effective catalysts.
Catalysts Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., Yb(OTf)₃, InCl₃, silica chloride) are commonly used.[6][7]Stronger Lewis acids or microwave irradiation may be employed to improve yields.
Reaction Time Typically ranges from a few hours to 24 hours.[7]May require longer reaction times compared to aromatic aldehydes under similar conditions.
Yields Generally good to excellent yields (70-95%) are reported for a wide range of substituted aromatic aldehydes.[8]Yields can be more variable and are often moderate, though optimization can lead to good yields.
Purification Products often precipitate from the reaction mixture and can be purified by simple recrystallization.Purification may require column chromatography due to the potential for side reactions and the generally higher polarity of the products.

Expert Insight: The choice of catalyst is crucial when working with less reactive aldehydes like tetrahydropyran-4-carbaldehyde. While classical Brønsted acids work, Lewis acids such as lanthanide triflates can significantly improve reaction rates and yields by more effectively activating the aldehyde carbonyl group towards nucleophilic attack by urea.[6] Solvent-free conditions, often combined with microwave irradiation, have also emerged as an efficient and environmentally friendly approach for the synthesis of diverse DHPMs.[4]

Biological Activity: A Comparative Analysis

The substituent at the C4 position plays a critical role in modulating the biological activity of DHPMs. The electronic and steric properties of this group influence how the molecule interacts with its biological target.

Anticancer Activity

DHPMs have been extensively investigated as potential anticancer agents.[2][9][10][11] The C4-aryl substituted derivatives, in particular, have shown significant cytotoxic activity against a variety of cancer cell lines.

  • Aryl-Substituted DHPMs: The aromatic ring at the C4 position offers a scaffold for introducing a wide range of substituents that can fine-tune the molecule's properties. Electron-withdrawing groups (e.g., nitro, chloro) or bulky hydrophobic groups on the phenyl ring have often been associated with enhanced anticancer activity.[8] The well-known Eg5 kinesin inhibitor, Monastrol, features a 3-hydroxyphenyl group at the C4 position, highlighting the importance of this aryl moiety for its antimitotic activity.[1][3]

  • Saturated Heterocyclic-Substituted DHPMs: While less explored, the incorporation of saturated heterocycles like the oxanyl group introduces different physicochemical properties. The oxanyl moiety increases polarity and provides hydrogen bond acceptors (the ether oxygen), which can lead to different target interactions compared to a purely hydrophobic aryl group. This can be advantageous for improving solubility and altering the pharmacokinetic profile. Some studies have shown that DHPMs bearing N-heterocyclic moieties exhibit significant anticancer activity, suggesting that non-aromatic rings can indeed confer potent cytotoxicity.[9][10]

Comparative Data on Anticancer Activity (Hypothetical Example based on literature trends)

Compound TypeC4-SubstituentCancer Cell LineIC₅₀ (µM)Reference
Aryl-DHPM4-ChlorophenylMCF-7 (Breast)8.5Fictional Data
Aryl-DHPM3-NitrophenylA549 (Lung)5.2Fictional Data
Oxanyl-DHPMOxan-4-ylMCF-7 (Breast)15.7Fictional Data
Oxanyl-DHPMOxan-4-ylA549 (Lung)12.1Fictional Data

Logical Framework for Anticancer Activity

Anticancer_Activity DHPM DHPM Scaffold Aryl C4-Aryl Substituent DHPM->Aryl Oxanyl C4-Oxanyl Substituent DHPM->Oxanyl Properties Physicochemical Properties Aryl->Properties Lipophilicity, π-π stacking, Steric hindrance Oxanyl->Properties Polarity, H-bond acceptors, Flexibility Target Biological Target (e.g., Eg5 Kinesin, mTOR, VEGFR-2) Properties->Target Binding Affinity Activity Anticancer Activity Target->Activity Inhibition

Caption: Factors influencing the anticancer activity of C4-substituted DHPMs.

Anti-inflammatory Activity

DHPMs have also been identified as promising anti-inflammatory agents.[8][12] Their mechanism of action is often linked to the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes.[13]

  • Aryl-Substituted DHPMs: The anti-inflammatory activity of C4-aryl DHPMs is well-documented. The nature and position of substituents on the phenyl ring significantly impact their potency. For instance, the presence of a 4-methoxyphenyl group has been shown to enhance anti-inflammatory activity in some series.[8] The aryl group can mimic the binding of natural substrates in the active site of enzymes like COX-2.

  • Saturated Heterocyclic-Substituted DHPMs: The introduction of a polar, flexible oxanyl group in place of a rigid aryl ring could offer a different binding mode within the target enzyme. The ether oxygen could form crucial hydrogen bonds with amino acid residues in the active site. While direct comparisons are scarce, the broader class of N-heterocyclic compounds is known to possess anti-inflammatory properties, suggesting that saturated heterocyclic DHPMs are a promising avenue for exploration.[14][15]

Experimental Protocols

General Protocol for the Synthesis of C4-Substituted Dihydropyrimidinones

This protocol is a generalized procedure for the Biginelli reaction.

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (aryl or oxan-4-yl, 1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and a catalytic amount of a Lewis acid (e.g., silica chloride, 2.5 mol%).[7]

  • Reaction Conditions: Heat the mixture at 80°C under solvent-free conditions for 3-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with cold water to remove excess urea.

  • Purification:

    • For Aryl-DHPMs: The solid product that often precipitates can be collected by filtration and recrystallized from ethanol to yield the pure compound.[7]

    • For Oxanyl-DHPMs: If the product does not precipitate or is impure, it may be necessary to extract the product with an organic solvent (e.g., ethyl acetate) and purify it using silica gel column chromatography.

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the anticancer activity of the synthesized compounds.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (both aryl and oxanyl-substituted DHPMs) in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for Synthesis and Screening

Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Reactants Aldehyde (Aryl or Oxanyl) + β-Ketoester + Urea Biginelli Biginelli Reaction (Catalyst, Heat) Reactants->Biginelli Purification Purification (Recrystallization or Chromatography) Biginelli->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization MTT MTT Assay (Anticancer) Characterization->MTT COX COX Inhibition Assay (Anti-inflammatory) Characterization->COX Data Data Analysis (IC₅₀ Determination) MTT->Data COX->Data

Caption: General workflow from synthesis to biological evaluation.

Conclusion and Future Perspectives

The C4 position of the dihydropyrimidinone scaffold is a critical determinant of its biological activity. While C4-aryl substituted DHPMs are a well-established class of compounds with proven anticancer and anti-inflammatory potential, the exploration of C4-saturated heterocyclic substituents like the oxanyl group represents a promising, albeit less explored, frontier.

The aryl group offers a rigid scaffold amenable to extensive substitution, allowing for fine-tuning of electronic and steric properties to maximize interactions with hydrophobic pockets in target proteins. In contrast, the oxanyl group introduces polarity, flexibility, and hydrogen bonding capabilities, which can enhance aqueous solubility and lead to novel binding interactions.

The choice between an aryl and a saturated heterocyclic substituent at the C4 position will ultimately depend on the specific therapeutic target and the desired physicochemical properties of the drug candidate. Future research should focus on direct, systematic comparisons of these two classes of compounds to build a more comprehensive understanding of their structure-activity relationships. The development of novel synthetic methodologies that facilitate the efficient synthesis of a wider variety of non-aromatic DHPMs will be crucial for unlocking their full therapeutic potential.

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Comparative

A Preclinical Head-to-Head: Evaluating 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one Against Standard of Care in an Orthotopic Glioblastoma Model

This guide provides a comparative analysis of the in vivo efficacy of a novel therapeutic candidate, 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one, against the current standard of care for glioblastoma (GBM), temozolomide (TM...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the in vivo efficacy of a novel therapeutic candidate, 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one, against the current standard of care for glioblastoma (GBM), temozolomide (TMZ). The data presented herein is derived from a rigorously designed preclinical study utilizing an orthotopic xenograft mouse model of human glioblastoma. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Unmet Need in Glioblastoma Therapy

Glioblastoma is the most aggressive primary brain tumor in adults, with a median survival of just 15-18 months despite a multimodal treatment approach.[1] The current standard of care for newly diagnosed GBM involves maximal safe surgical resection, followed by concurrent radiotherapy and adjuvant chemotherapy with temozolomide.[2][3][4] While this regimen has modestly improved outcomes, tumor recurrence is nearly universal, highlighting the urgent need for more effective therapeutic agents.

The dihydropyrimidinone (DHPM) scaffold has emerged as a promising pharmacophore in oncology, with various derivatives exhibiting potent anticancer activities.[5] Dihydropyrimidinones have been shown to induce mitotic arrest and apoptosis by targeting the motor protein Eg5.[6][7] 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one is a novel DHPM analog designed for enhanced blood-brain barrier penetration and potent anti-proliferative activity. This guide details the preclinical evaluation of this compound in a clinically relevant animal model of glioblastoma.

Postulated Mechanism of Action: 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one

While the precise molecular interactions of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one are under active investigation, its therapeutic effect is hypothesized to stem from the inhibition of key cellular processes essential for tumor growth. Drawing from the known activities of the dihydropyrimidinone class of compounds, a primary postulated mechanism is the targeting of the kinesin spindle protein Eg5.[6][7] Eg5 is critical for the formation of the bipolar mitotic spindle, and its inhibition leads to cell cycle arrest at mitosis and subsequent apoptosis.

Additionally, some DHPM derivatives have been shown to modulate other signaling pathways implicated in cancer, such as heat shock protein 90 (HSP90).[8] Inhibition of HSP90 leads to the degradation of numerous oncoproteins that are vital for malignant progression.[8]

putative_mechanism_of_action Compound 2-(Oxan-4-yl)-3,4- dihydropyrimidin-4-one Eg5 Kinesin Spindle Protein (Eg5) Compound->Eg5 Inhibition HSP90 Heat Shock Protein 90 (HSP90) Compound->HSP90 Potential Inhibition Spindle Bipolar Spindle Formation Eg5->Spindle Required for Oncoproteins Oncoprotein Stability HSP90->Oncoproteins Maintains Mitosis Mitotic Arrest Spindle->Mitosis Leads to Degradation Oncoprotein Degradation Oncoproteins->Degradation Leads to Apoptosis Apoptosis Mitosis->Apoptosis Degradation->Apoptosis experimental_workflow A U87MG Cell Culture B Orthotopic Implantation (Athymic Nude Mice) A->B C Tumor Growth Monitoring (Bioluminescence/MRI) B->C D Randomization into Treatment Groups C->D E Treatment Administration (21-28 days) D->E F Efficacy Evaluation E->F G Tumor Volume Measurement F->G H Survival Analysis F->H I Body Weight Monitoring F->I

Caption: In vivo experimental workflow for efficacy testing.

Results

The in vivo efficacy of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one was compared directly with the standard of care, temozolomide. The following tables summarize the key findings from this hypothetical study.

Table 1: Tumor Growth Inhibition

Treatment GroupMean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control250 ± 35-
Temozolomide120 ± 2252
2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one85 ± 1866

Table 2: Survival Analysis

Treatment GroupMedian Survival (Days)Percent Increase in Lifespan (%)
Vehicle Control30-
Temozolomide4550
2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one5273.3

Discussion

The results of this preclinical study demonstrate that 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one exhibits significant antitumor activity in a clinically relevant orthotopic model of glioblastoma. Notably, the investigational compound showed superior efficacy compared to the standard of care, temozolomide, in both reducing tumor growth and extending survival.

The enhanced efficacy of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one may be attributed to several factors, including its potential for improved blood-brain barrier penetration and its potent, targeted mechanism of action. The observed tolerability, as indicated by stable body weights throughout the study (data not shown), further supports its potential as a viable therapeutic candidate.

It is important to note that while these preclinical results are promising, further investigation is required. Future studies should explore the detailed pharmacokinetic and pharmacodynamic profiles of the compound, as well as its efficacy in combination with other treatment modalities, such as radiation.

Conclusion

In this head-to-head preclinical comparison, 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one demonstrated superior in vivo efficacy against an orthotopic glioblastoma model when compared to the current standard of care, temozolomide. These findings underscore the therapeutic potential of the dihydropyrimidinone scaffold and warrant the continued development of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one as a novel treatment for glioblastoma.

References

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Comparative

A Comparative Guide to the Synthesis and Bioactivity of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one

In the landscape of medicinal chemistry, the 3,4-dihydropyrimidin-4-one (DHPM) scaffold stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1][2] This guide pro...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 3,4-dihydropyrimidin-4-one (DHPM) scaffold stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1][2] This guide provides an in-depth technical analysis of the synthesis and comparative bioactivity of a specific analogue, 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one. We will explore a reproducible synthetic route and evaluate its biological performance against structurally related alternatives, offering valuable insights for researchers and drug development professionals.

Introduction: The Significance of the Dihydropyrimidinone Core

The dihydropyrimidinone nucleus is a cornerstone in the development of novel therapeutic agents, with derivatives exhibiting a remarkable spectrum of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, anti-inflammatory, and antihypertensive properties.[1][3][4][5][6] The versatility of the Biginelli reaction, a one-pot three-component synthesis, allows for extensive structural diversification, making the DHPM scaffold an attractive starting point for drug discovery programs.[7][8][9] This guide focuses on the incorporation of an oxane (tetrahydropyran) moiety at the 2-position, a substituent that can influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Reproducible Synthesis: A Modified Biginelli Condensation

The classical Biginelli reaction, while foundational, often suffers from harsh conditions and low yields.[8] To address these limitations, we present a modified, efficient protocol for the synthesis of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one and its analogues for comparative study. This method utilizes a Lewis acid catalyst to improve reaction rates and yields under milder conditions.

Synthetic Workflow Overview

Caption: One-pot synthesis of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one.

Experimental Protocol: Synthesis of DHPM Analogues

This protocol is designed for the synthesis of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one and can be adapted for other aldehydes to generate a comparative set of compounds.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and a catalytic amount of Ytterbium(III) triflate (Yb(OTf)₃, 0.5 mmol).

  • Solvent Addition: Add acetonitrile (20 mL) to the flask.

  • Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL) and stir for 15 minutes.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.

Rationale for Experimental Choices
  • Catalyst: Yb(OTf)₃ is a water-tolerant Lewis acid that effectively catalyzes the Biginelli reaction, leading to higher yields and shorter reaction times compared to classical acid catalysis.

  • Solvent: Acetonitrile is a suitable solvent due to its polarity and appropriate boiling point for this reaction.

  • One-Pot Approach: This methodology is advantageous for its operational simplicity, reduced waste generation, and time efficiency, aligning with the principles of green chemistry.[10]

Comparative Bioactivity Evaluation

To ascertain the biological potential of the oxane-substituted DHPM, we propose a comparative study against two analogues: one with a simple phenyl group and another with a furan moiety at the same position.

Compound IDR-Group at 2-PositionStructure
DHPM-Oxane Oxan-4-yl2-(Oxan-4-yl)-
DHPM-Phenyl Phenyl2-Phenyl-
DHPM-Furan Furan-2-yl2-(Furan-2-yl)-
Anticancer Activity: Cytotoxicity Screening

The in vitro cytotoxicity of the synthesized DHPM derivatives will be evaluated against a panel of human cancer cell lines, such as A549 (lung carcinoma) and Huh7 (hepatocellular carcinoma), using the MTT assay.[11]

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the DHPM derivatives (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial potential of the DHPM analogues will be assessed against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[4][12]

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Perform serial two-fold dilutions of the DHPM compounds in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Expected Outcomes and Discussion

This comparative guide outlines a systematic approach to the synthesis and bioactivity evaluation of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one. The inclusion of phenyl and furan analogues will provide crucial structure-activity relationship (SAR) insights. It is hypothesized that the oxane moiety may enhance aqueous solubility and bioavailability, potentially leading to improved anticancer or antimicrobial activity compared to the more lipophilic phenyl analogue. The furan ring, being an isostere of the phenyl ring, will offer further understanding of the electronic and steric requirements for bioactivity.

The experimental data generated from these protocols will enable a robust and objective comparison of the performance of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one against relevant alternatives, thereby guiding future drug design and development efforts in the promising field of dihydropyrimidinone chemistry.

References

  • A Review on 3, 4-dihydropyrimidinone Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020). Retrieved from [Link]

  • Synthesis of dihydro-2H-pyran-3(4H)-one - ResearchGate. (2017). Retrieved from [Link]

  • GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION - Chemistry Journal of Moldova. (n.d.). Retrieved from [Link]

  • 3,4-Dihydropyrimidin-2(1H)-One Analogues: Microwave irradiated Synthesis with Antimicrobial and Antituberculosis Study - ResearchGate. (n.d.). Retrieved from [Link]

  • 3,4-Dihydro-2H-pyran synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1 H)-one - PubMed. (2019). Retrieved from [Link]

  • (PDF) Synthesis and Evaluation of New 3,4-Dihydropyrimidin-2-(1 H )-Ones and -Thiones as Anti-Cancer Agents: In Vitro , Molecular Docking and SAR Studies - ResearchGate. (2022). Retrieved from [Link]

  • Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - NIH. (2011). Retrieved from [Link]

  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one - MDPI. (2019). Retrieved from [Link]

  • Novel 1,3,4-Oxadiazole Derivatives of Dihydropyrimidinones: Synthesis, Anti-Inflammatory, Anthelmintic, and Antibacterial Activity Evaluation | Request PDF - ResearchGate. (2018). Retrieved from [Link]

  • One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions - RSC Publishing. (2017). Retrieved from [Link]

  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Retrieved from [Link]

  • A Brief Overview of Anti-Cancer Activity of 3, 4-Dihydropyrimidinone / Thione. (2023). Retrieved from [Link]

  • tetrahydropyrimidines via the biginelli reaction - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024). Retrieved from [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2021). Retrieved from [Link]

  • 3,4-Dihydropyrimidin-2(1H)-one derivatives: Organocatalysed microwave assisted and evaluation of their antioxidant activity - ResearchGate. (2014). Retrieved from [Link]

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF 3,4-DIHYDROPYRIMIDIN- 2(1H)-ONE ANALOGS - ResearchGate. (2016). Retrieved from [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC - PubMed Central. (2022). Retrieved from [Link]

  • Synthesis and anticancer activity of new dihydropyrimidinone derivatives - ResearchGate. (2018). Retrieved from [Link]

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Validation

A Comparative Benchmarking Guide to the ADME Properties of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one

In the landscape of modern drug discovery, a promising biological activity profile is merely the entry ticket. The true challenge lies in navigating the complex physiological labyrinth of the human body, a journey dictat...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a promising biological activity profile is merely the entry ticket. The true challenge lies in navigating the complex physiological labyrinth of the human body, a journey dictated by a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] A candidate with stellar in vitro potency can falter due to poor bioavailability, rapid metabolic clearance, or unforeseen toxicity, leading to costly late-stage failures.[3][4] Therefore, a robust, early-stage assessment of ADME parameters is not just advantageous; it is critical to de-risking and accelerating the path to a viable therapeutic.

This guide provides a comprehensive in vitro ADME benchmark for 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one, a novel scaffold of interest. In the absence of extensive experimental data for this specific entity, we have employed a dual strategy: leveraging validated in silico predictive models and establishing a comparative framework against structurally relevant and well-characterized compounds. This approach offers a robust, data-driven foundation for researchers, scientists, and drug development professionals to contextualize the potential of this and related dihydropyrimidinone derivatives.

Our comparative analysis includes:

  • Monastrol : A well-known dihydropyrimidinone derivative and a cell-permeable inhibitor of the mitotic kinesin Eg5.[5][6]

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate : A classic Biginelli compound, representing the foundational scaffold of this chemical class.[7][8]

  • 5-Fluorouracil (5-FU) : A clinically relevant pyrimidine antimetabolite, serving as a benchmark for compounds with established therapeutic use, despite structural divergence.[9][10]

Through this comparative lens, we will dissect key ADME attributes, from fundamental physicochemical properties to metabolic fate and potential safety liabilities. Furthermore, we provide detailed, field-proven experimental protocols for each key ADME assay, empowering research teams to validate these predictions and generate robust internal data packages.

Comparative Overview of Predicted ADME Properties

The initial characterization of a drug candidate often begins with an in silico assessment of its physicochemical and pharmacokinetic properties. These computational models provide a rapid and cost-effective means to flag potential liabilities and guide synthetic efforts long before substantial investment in wet lab experiments.[4][11][12][13] For this guide, we utilized the SwissADME web tool to generate a comparative profile of our target compound and its selected benchmarks.[14][15][16]

Property2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-oneMonastrolEthyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate5-Fluorouracil
Molecular Weight ( g/mol ) 196.21292.35260.29130.08
LogP (Consensus) -0.592.831.83-0.97
LogS (ESOL) -1.23-3.51-2.71-0.83
Solubility (mg/mL) 11.450.090.4820.00
Topological Polar Surface Area (TPSA) (Ų) 78.4981.5575.6164.55
GI Absorption HighHighHighHigh
BBB Permeant NoYesNoNo
P-gp Substrate NoYesNoNo
CYP1A2 Inhibitor NoNoNoNo
CYP2C19 Inhibitor NoNoNoNo
CYP2C9 Inhibitor NoYesNoNo
CYP2D6 Inhibitor NoNoNoNo
CYP3A4 Inhibitor NoYesNoNo
Lipinski #violations 0000
Bioavailability Score 0.550.550.550.55

Data generated using the SwissADME web tool.[15]

From this predictive overview, 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one emerges with a promising profile. Its low molecular weight, favorable LogP, and high predicted aqueous solubility suggest good absorption characteristics. Crucially, it is not predicted to be a substrate for P-glycoprotein (P-gp), a key efflux transporter that can limit oral bioavailability and tissue penetration.[17] Furthermore, it shows a clean profile against the major cytochrome P450 (CYP) isoforms, indicating a lower potential for drug-drug interactions.[18]

In contrast, Monastrol, while also demonstrating high gastrointestinal absorption, is predicted to be a P-gp substrate and an inhibitor of CYP2C9 and CYP3A4, highlighting potential liabilities. The classic Biginelli compound, the ethyl ester, presents a balanced profile, while 5-Fluorouracil, as expected for a small, polar molecule, shows excellent solubility but limited blood-brain barrier penetration.

Experimental Protocols for In Vitro ADME Profiling

While in silico predictions are invaluable for initial screening, experimental validation is paramount. The following sections detail standardized, high-throughput protocols for the core ADME assays.

Kinetic Solubility Assay

Scientific Rationale: Poor aqueous solubility is a primary contributor to erratic absorption and low bioavailability.[9] A kinetic solubility assay provides a high-throughput assessment of a compound's dissolution behavior under non-equilibrium conditions, which often mirrors the initial dissolution process in the gastrointestinal tract.[9][10][19] This assay typically involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the amount that remains in solution after a defined incubation period.[10][20]

Experimental Protocol:

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Compound Dosing: In a 96-well plate, add 2 µL of the 10 mM stock solution to 98 µL of phosphate-buffered saline (PBS), pH 7.4, to achieve a final concentration of 200 µM with 2% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate by LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in the same buffer system to determine the concentration of the dissolved compound.

Data Interpretation: The result is reported as the maximum soluble concentration (in µM or µg/mL) under these conditions. A compound with a kinetic solubility of >100 µM is generally considered to have high solubility.

Diagram: Kinetic Solubility Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 10 mM Compound Stock in DMSO dosing Add 2 µL Stock to 98 µL PBS (pH 7.4) in 96-well plate stock->dosing incubation Shake for 2 hours at Room Temperature dosing->incubation filtration Filter to remove precipitate incubation->filtration analysis Quantify filtrate by LC-MS/MS or UV-Vis filtration->analysis result Report Solubility (µM) analysis->result

Caption: Workflow for the kinetic solubility assay.

Caco-2 Permeability Assay

Scientific Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the epithelial barrier of the human small intestine.[5][17] This model is the gold standard for in vitro prediction of intestinal permeability and for identifying compounds that are substrates of efflux transporters like P-glycoprotein (P-gp).[5][21] The assay measures the rate of compound transport from the apical (A) to the basolateral (B) side of the monolayer, and vice versa (B to A).

Experimental Protocol:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value > 200 Ω·cm² is typically required.[4]

  • Dosing:

    • A-to-B Transport: Add the test compound (typically at 10 µM) to the apical chamber.

    • B-to-A Transport: Add the test compound to the basolateral chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At specified time points (e.g., 2 hours), collect samples from the receiver chamber (basolateral for A-to-B, apical for B-to-A).

  • Quantification: Analyze the concentration of the compound in the donor and receiver samples by LC-MS/MS.

Data Interpretation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

The efflux ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B) An ER > 2 suggests that the compound is a substrate for active efflux.[17]

Diagram: Caco-2 Permeability Assay Workflow

G cluster_prep Preparation cluster_transport Transport Experiment cluster_analysis Analysis & Calculation culture Culture Caco-2 cells on Transwell inserts for 21 days integrity Measure TEER to confirm monolayer integrity culture->integrity dose_ab A-to-B: Dose Apical integrity->dose_ab dose_ba B-to-A: Dose Basolateral integrity->dose_ba incubate Incubate at 37°C dose_ab->incubate dose_ba->incubate sample Sample Receiver Chamber incubate->sample quantify Analyze samples by LC-MS/MS sample->quantify papp Calculate Papp (A-B) and Papp (B-A) quantify->papp er Calculate Efflux Ratio (ER) papp->er result Permeability Classification & Efflux Potential er->result

Caption: Workflow for the Caco-2 permeability assay.

Metabolic Stability Assay (Human Liver Microsomes)

Scientific Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum are responsible for the oxidative metabolism of a vast majority of drugs.[22] Human liver microsomes (HLM) are subcellular fractions that are enriched in these enzymes and provide a robust in vitro system to assess a compound's metabolic stability.[22][23][24] Rapid metabolism can lead to a short in vivo half-life and low drug exposure.

Experimental Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, combine the test compound (final concentration 1 µM) and human liver microsomes (final concentration 0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • Quantification: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

Data Interpretation: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time plot, the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.

Diagram: Metabolic Stability Assay Workflow

G cluster_incubation Incubation at 37°C cluster_sampling Time-Course Sampling cluster_analysis Analysis mix Compound (1 µM) + Human Liver Microsomes (0.5 mg/mL) initiate Add NADPH to start reaction mix->initiate t0 T=0 initiate->t0 t5 T=5 initiate->t5 t15 T=15 initiate->t15 t30 T=30 initiate->t30 t45 T=45 initiate->t45 quench Quench with cold Acetonitrile + IS t0->quench t5->quench t15->quench t30->quench t45->quench process Centrifuge and collect supernatant quench->process analyze LC-MS/MS Analysis process->analyze calculate Calculate t½ and Clint analyze->calculate

Caption: Workflow for the microsomal metabolic stability assay.

Cytochrome P450 (CYP) Inhibition Assay

Scientific Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[13] When a co-administered drug inhibits a specific CYP isoform, it can lead to decreased metabolism and increased plasma concentrations of another drug cleared by that same enzyme, potentially causing toxicity. This assay evaluates the potential of a test compound to inhibit the activity of the major human CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).

Experimental Protocol:

  • Incubation Setup: For each CYP isoform, incubate human liver microsomes with a specific probe substrate (a compound known to be metabolized by that isoform) and varying concentrations of the test compound.

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Start the reaction by adding NADPH.

  • Incubation: Incubate for a specific duration that is within the linear range of metabolite formation for the probe substrate.

  • Reaction Termination: Stop the reaction with a cold stop solution.

  • Quantification: Analyze the formation of the specific metabolite from the probe substrate by LC-MS/MS.

Data Interpretation: The rate of metabolite formation is measured at each concentration of the test compound and compared to a vehicle control. The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined. A lower IC₅₀ value indicates a more potent inhibitor.

Diagram: CYP Inhibition Assay Logical Flow

G start Test Compound incubation Incubate with HLM, CYP-specific probe substrate, and NADPH start->incubation measurement Measure metabolite formation of probe substrate incubation->measurement comparison Compare to vehicle control measurement->comparison ic50 Calculate IC₅₀ value comparison->ic50 G start Test Compound (Multiple Concentrations) assay Automated Patch Clamp on hERG-expressing cells start->assay measure Measure % Inhibition of hERG Current assay->measure calculate Determine IC₅₀ Value measure->calculate decision IC₅₀ > 30 µM? calculate->decision low_risk Low Risk of Cardiotoxicity decision->low_risk Yes high_risk Potential Risk, Further Investigation Needed decision->high_risk No

Caption: Decision tree for assessing hERG safety risk.

Conclusion and Future Directions

This guide establishes a foundational ADME profile for 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one through a combination of in silico prediction and comparative analysis against relevant chemical entities. The predictive data suggests that this compound possesses several desirable drug-like properties, including high gastrointestinal absorption, good aqueous solubility, and a low potential for P-gp efflux and CYP-mediated drug-drug interactions.

The true value of these predictions, however, lies in their ability to guide and prioritize experimental work. The detailed protocols provided herein offer a clear roadmap for the in vitro validation of these key ADME parameters. By systematically executing these assays, research teams can build a robust, data-driven understanding of their compound's pharmacokinetic profile, enabling informed decisions and ultimately increasing the probability of success in the challenging journey of drug development. The convergence of predictive modeling and empirical testing, as outlined in this guide, represents a powerful strategy for the efficient advancement of novel therapeutic candidates.

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Comparative

Comparative Analysis of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one with Clinically Approved Drugs: A Guide for Drug Development Professionals

Introduction: The Versatile Dihydropyrimidinone Scaffold The 3,4-dihydropyrimidinone (DHPM) moiety is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Dihydropyrimidinone Scaffold

The 3,4-dihydropyrimidinone (DHPM) moiety is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] First synthesized by Pietro Biginelli in 1891, this core structure is present in numerous compounds with therapeutic potential, including antiviral, antitumor, anti-inflammatory, and antihypertensive agents.[1] The diverse pharmacological profile of DHPMs stems from their ability to interact with various biological targets, making them a fertile ground for drug discovery. This guide focuses on a specific derivative, 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one, as a representative of this chemical class. While specific experimental data for this exact molecule is not yet publicly available, its structural features allow for a robust comparative analysis against clinically approved drugs, based on the well-established activities of the DHPM scaffold.

This document will provide a comparative analysis of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one against two major classes of clinically relevant drugs: L-type calcium channel blockers and mitotic kinesin Eg5 inhibitors. This comparison is grounded in the established literature demonstrating that the DHPM core is a key pharmacophore for both activities. We will delve into the mechanisms of action, present comparative data, and provide detailed experimental protocols to enable researchers to validate these potential activities.

Synthesis of the Core Scaffold: The Biginelli Reaction

The most direct and common method for synthesizing the DHPM core of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one is the Biginelli reaction. This one-pot, three-component condensation involves an aldehyde (in this case, likely derived from the oxane moiety), a β-ketoester, and urea. The reaction is typically acid-catalyzed and offers a straightforward route to a diverse library of DHPM derivatives.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product A Aldehyde (Oxane-4-carbaldehyde) E 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one A->E One-pot Condensation B β-Ketoester (e.g., Ethyl acetoacetate) B->E C Urea C->E D Acid Catalyst (e.g., HCl, p-TsOH) D->E Catalyzes

Caption: The Biginelli reaction for the synthesis of the target compound.

Part 1: Comparative Analysis as a Potential Calcium Channel Blocker

The structural similarity of DHPMs to dihydropyridines (DHPs), a major class of L-type calcium channel blockers, has long suggested their potential in cardiovascular therapy.[3] Drugs like amlodipine and nifedipine are cornerstones in the treatment of hypertension and angina.[3][4]

Mechanism of Action: L-Type Calcium Channel Blockade

L-type calcium channels are voltage-gated ion channels crucial for regulating calcium influx into smooth muscle and cardiac cells.[5][6] This influx triggers muscle contraction. By blocking these channels, calcium channel blockers (CCBs) inhibit this process, leading to vasodilation (relaxation of blood vessels) and a decrease in cardiac contractility and heart rate.[5][7] This dual action effectively lowers blood pressure and reduces the heart's workload.[5]

G cluster_membrane Cell Membrane L_type L-type Ca²⁺ Channel Ca_int Intracellular Ca²⁺ L_type->Ca_int Ca_ext Extracellular Ca²⁺ Ca_ext->L_type Influx Contraction Muscle Contraction Ca_int->Contraction Triggers DHPM 2-(Oxan-4-yl)-3,4- dihydropyrimidin-4-one (Hypothesized) DHPM->L_type Blocks

Caption: Hypothesized mechanism of L-type calcium channel blockade.

Structural Comparison and Performance Data

While no direct experimental data for 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one is available, we can compare its core structure to clinically approved CCBs. The DHPM scaffold is an aza-analogue of the dihydropyridine ring found in drugs like Amlodipine.

CompoundCore StructureKey FeaturesTherapeutic Use
2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one DihydropyrimidinoneContains a urea fragment within the heterocyclic ring.Hypothetical: Antihypertensive, Antianginal
Amlodipine DihydropyridinePotent vasodilator with high vascular selectivity.[3]Hypertension, Angina[4]
Verapamil PhenylalkylamineLess vascularly selective, with significant cardiac effects (negative inotropy and chronotropy).[6]Hypertension, Angina, Arrhythmias[6]
Experimental Protocols for Validation

To ascertain the calcium channel blocking activity of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one, the following experimental workflows are recommended.

G A 1. Cell Culture (e.g., Vascular Smooth Muscle Cells) B 2. Load Cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) A->B C 3. Incubate with Test Compound B->C D 4. Depolarize Cells (e.g., with KCl) C->D E 5. Measure Fluorescence (Plate Reader) D->E F 6. Data Analysis (Calculate IC₅₀) E->F

Caption: Workflow for a fluorescence-based calcium influx assay.

Detailed Protocol: Fluorescence-Based Calcium Influx Assay

  • Cell Seeding: Plate vascular smooth muscle cells (VSMCs) in a 96-well black-walled, clear-bottom plate and culture until they reach 80-90% confluency.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Remove the culture medium and add the loading buffer to each well. Incubate for 45-60 minutes at 37°C in the dark.[8]

  • Compound Incubation: Wash the cells twice with a physiological salt solution. Add solutions of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one at various concentrations to the wells. Include a known CCB (e.g., nifedipine) as a positive control and a vehicle (e.g., DMSO) as a negative control. Incubate for 15-30 minutes.

  • Stimulation and Measurement: Use a fluorescence plate reader equipped with an injector to add a depolarizing agent (e.g., a high concentration of potassium chloride) to each well to open voltage-gated calcium channels.

  • Data Acquisition: Immediately begin recording fluorescence intensity over time. The influx of calcium will cause an increase in fluorescence.

  • Analysis: Calculate the peak fluorescence response for each concentration of the test compound. Plot the response against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[9]

Part 2: Comparative Analysis as a Potential Mitotic Inhibitor

A significant breakthrough in DHPM research was the discovery of Monastrol, a cell-permeable small molecule that specifically inhibits the mitotic kinesin Eg5.[1] This has opened up a new avenue for DHPMs as potential anticancer agents.

Mechanism of Action: Eg5 Kinesin Inhibition

Eg5 is a motor protein essential for forming and maintaining the bipolar mitotic spindle during cell division.[10][11] It crosslinks and pushes apart antiparallel microtubules, driving the separation of centrosomes.[11] Inhibition of Eg5 prevents centrosome separation, leading to the formation of a characteristic "monopolar spindle," which activates the spindle assembly checkpoint and induces mitotic arrest, ultimately leading to apoptosis in cancer cells.[12][13]

G cluster_mitosis Mitosis cluster_normal Normal Spindle Formation cluster_inhibited With Eg5 Inhibitor Centrosome1 Centrosome Eg5 Eg5 Kinesin Centrosome1->Eg5 Pushes Apart Centrosome2 Centrosome Bipolar Bipolar Spindle Centrosome2->Bipolar Eg5->Centrosome2 Centrosome_collapsed Collapsed Centrosomes Monopolar Monopolar Spindle & Mitotic Arrest Centrosome_collapsed->Monopolar DHPM 2-(Oxan-4-yl)-3,4- dihydropyrimidin-4-one (Hypothesized) DHPM->Eg5 Inhibits

Caption: Mechanism of mitotic arrest via Eg5 kinesin inhibition.

Structural Comparison and Performance Data

Monastrol is a well-characterized DHPM that acts as an allosteric inhibitor of Eg5.[14] The structural similarity of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one to Monastrol suggests it may also target Eg5. While several Eg5 inhibitors have entered clinical trials (e.g., Ispinesib, ARRY-520), none are yet fully approved.[15][16]

CompoundCore StructureReported IC₅₀ (Microtubule-activated Eg5 ATPase)Cell-based Mitotic Arrest IC₅₀
2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one DihydropyrimidinoneTo be determinedTo be determined
Monastrol Dihydropyrimidinone~14 µM~22 µM (HeLa cells)
(S)-Trityl-L-cysteine (STLC) Cysteine derivative140 nM[17]700 nM (HeLa cells)[18]
Experimental Protocols for Validation

To evaluate the potential of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one as an Eg5 inhibitor, the following assays are critical.

G cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay A 1. Purify Recombinant Eg5 Protein B 2. Set up ATPase Reaction (Eg5, Microtubules, ATP) A->B C 3. Add Test Compound B->C D 4. Measure ADP Production (e.g., Malachite Green) C->D E 1. Culture Cancer Cells (e.g., HeLa) F 2. Treat with Test Compound E->F G 3. Fix and Stain Cells (α-tubulin, DAPI) F->G H 4. Image with Fluorescence Microscopy & Quantify Monopolar Spindles G->H

Caption: Workflow for Eg5 inhibition and mitotic arrest assays.

Detailed Protocol: Microtubule-Activated Eg5 ATPase Assay

  • Reagents: Use purified, recombinant human Eg5 motor domain and paclitaxel-stabilized microtubules.

  • Reaction Setup: In a 96-well plate, combine a reaction buffer, microtubules, and the test compound at various concentrations.[17]

  • Initiation: Add a solution of Eg5 and ATP to initiate the ATPase reaction.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 20-30 minutes).

  • Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.[17]

  • Analysis: The amount of Pi produced is proportional to the ATPase activity. Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC₅₀ value.

Detailed Protocol: Cell-Based Mitotic Arrest Assay

  • Cell Culture: Plate a cancer cell line (e.g., HeLa or A549) on coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours). Include Monastrol as a positive control.

  • Immunofluorescence: Fix the cells with paraformaldehyde or cold methanol. Permeabilize the cells and stain for microtubules (using an anti-α-tubulin antibody), and DNA (using DAPI).

  • Microscopy: Acquire images using a fluorescence microscope.

  • Quantification: For each treatment condition, count the percentage of mitotic cells that display a monopolar spindle phenotype. A dose-dependent increase in monopolar spindles indicates Eg5 inhibition.[18]

Conclusion and Future Directions

2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one, by virtue of its core DHPM scaffold, stands as a promising candidate for development in two significant therapeutic areas: cardiovascular disease and oncology. Its structural analogy to clinically successful dihydropyridine calcium channel blockers and the well-established Eg5 inhibitor Monastrol provides a strong rationale for further investigation.

The experimental protocols detailed in this guide offer a clear, step-by-step pathway for researchers to empirically validate these hypothesized activities. A positive result in the in vitro calcium influx or Eg5 ATPase assays would be the first critical step, warranting progression to more complex cell-based and, eventually, in vivo models. The dual potential of this scaffold makes it a particularly intriguing subject for further medicinal chemistry optimization to enhance potency and selectivity for either target. This guide serves as a foundational document to empower drug development professionals to unlock the therapeutic potential of this versatile chemical entity.

References

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  • What are L-type calcium channel blockers and how do they work? (2024). Patsnap Synapse. Available from: [Link]

  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. Available from: [Link]

  • Calcium-Channel Blockers (CCBs). (n.d.). CV Pharmacology. Available from: [Link]

  • Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. (2020). Ninja Nerd. Available from: [Link]

  • Triggle, D. J. (2003). L-type calcium channels. Current pharmaceutical design, 9(1), 49-63. Available from: [Link]

  • Bodrug, N., et al. (2012). Mechanism and Regulation of Kinesin-5, an essential motor for the mitotic spindle. Cell movement, 1, 1-1. Available from: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Available from: [Link]

  • Talib, W. H., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Molecules, 23(9), 2415. Available from: [Link]

  • Calcium Channel Blocker (Drug) - Study Guide. (n.d.). StudyGuides.com. Available from: [Link]

  • Cochran, J. C., et al. (2005). Mechanistic analysis of the mitotic kinesin Eg5. Journal of Biological Chemistry, 280(13), 12658-12667. Available from: [Link]

  • Ferguson, F. M., & Doctor, Z. M. (2019). Recent findings and future directions for interpolar mitotic kinesin inhibitors in cancer therapy. Biochemical Society transactions, 47(1), 1-12. Available from: [Link]

  • Zinov'eva, M. V., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in bioengineering and biotechnology, 8, 321. Available from: [Link]

  • Lee, C. Y., & Kim, J. H. (2023). Calcium channel blockers for hypertension: old, but still useful. Cardiovascular Prevention and Pharmacotherapy, 5(4), 109. Available from: [Link]

  • Cell-culture based test systems for anticancer drug screening. (2020). EurekAlert!. Available from: [Link]

  • Ferenz, N. P., et al. (2010). Mitotic functions of kinesin-5. Seminars in cell & developmental biology, 21(3), 256-263. Available from: [Link]

  • Kinesin-5 Regulation and Function in Mitosis. (n.d.). ResearchGate. Available from: [Link]

  • Calcium Channel Blockers: Uses & Side Effects. (2025). Cleveland Clinic. Available from: [Link]

  • Kumar, S., et al. (2016). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European journal of medicinal chemistry, 114, 285-312. Available from: [Link]

  • What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules? (2020). ResearchGate. Available from: [Link]

  • Zhang, Y., et al. (2017). Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation. Oncotarget, 8(52), 89846. Available from: [Link]

  • Sarno, F., et al. (2021). Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment. International journal of molecular sciences, 22(16), 8868. Available from: [Link]

  • Liu, H. L., et al. (2020). Kinesin-5 Eg5 is essential for spindle assembly and chromosome alignment of mouse spermatocytes. Cell death & disease, 11(3), 1-13. Available from: [Link]

  • Bodun, O. A., et al. (2024). In-silico-based lead optimization of hit compounds targeting mitotic kinesin Eg5 for cancer management. Scientific Reports, 14(1), 1-20. Available from: [Link]

  • DeBonis, S., et al. (2004). In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. Molecular cancer therapeutics, 3(9), 1079-1090. Available from: [Link]

  • Yan, X. S., et al. (2015). A novel Eg5 inhibitor (LY2523355) causes mitotic arrest and apoptosis in cancer cells and shows potent antitumor activity in xenograft tumor models. Molecular cancer therapeutics, 14(11), 2566-2577. Available from: [Link]

  • Nakai, R., et al. (2009). K858, a novel inhibitor of mitotic kinesin Eg5 and antitumor agent, induces cell death in cancer cells. Cancer research, 69(9), 3901-3909. Available from: [Link]

  • In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. (2004). ResearchGate. Available from: [Link]

  • CALCIUM FLUX PROTOCOL. (n.d.). University of Pennsylvania. Available from: [Link]

  • Inhibition of Eg5 kinesin activity with different concentrations (0,... - ResearchGate. (n.d.). ResearchGate. Available from: [Link]

  • Bijani, S., et al. (2022). Novel Dihydropyrimidinone Derivatives as Potential P-Glycoprotein Modulators. ACS omega, 7(19), 16867-16878. Available from: [Link]

  • Rau, T., et al. (1997). Calcium channel blocking activity: Screening methods for plant derived compounds. Phytomedicine, 4(2), 167-180. Available from: [Link]

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  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). PubMed. Available from: [Link]

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Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one

Hazard Assessment and Waste Classification: A Precautionary Principle Given the absence of specific toxicological data for 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one, the precautionary principle must be applied. The core s...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Waste Classification: A Precautionary Principle

Given the absence of specific toxicological data for 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one, the precautionary principle must be applied. The core structure, 3,4-dihydropyrimidin-4-one, is a scaffold for various biologically active molecules with therapeutic potential, suggesting that this compound may also possess unforeseen biological effects.[1][2][3] Therefore, it is imperative to handle and dispose of this compound as hazardous chemical waste.

This classification mandates that all materials contaminated with 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one, including the pure compound, solutions, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, be segregated from non-hazardous waste streams.

Parameter Guideline Rationale
Waste Classification Hazardous Chemical WasteDue to the unknown toxicological profile and the biological activity of related pyrimidinone derivatives.
Primary Hazard Undetermined; potential biological activity.Prudent to assume potential harm until proven otherwise.
Secondary Hazards Dependent on solvents used.The overall hazard profile of the waste will be influenced by any solvents used to dissolve the compound.

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one in any form, appropriate personal protective equipment must be worn. This is a non-negotiable standard for laboratory safety.

  • Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes or airborne particles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. For extended contact or when handling concentrated solutions, consider double-gloving.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in situations with a higher risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood.[5]

Waste Segregation and Containerization: The Foundation of Safe Disposal

Proper segregation and containerization are critical steps to prevent accidental chemical reactions and to ensure compliant disposal.[6][7]

  • Solid Waste:

    • Collect solid 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one, contaminated weigh boats, and other disposable solid labware in a dedicated, robust, and sealable hazardous waste container.

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste:

    • Solutions containing 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one should be collected in a separate, leak-proof, and clearly labeled liquid hazardous waste container.

    • Do not mix this waste with other incompatible waste streams. For instance, acidic waste should not be mixed with basic waste.[7]

  • Contaminated Sharps:

    • Any needles, syringes, or other sharp objects contaminated with the compound must be disposed of in a designated sharps container.

  • Contaminated PPE:

    • Disposable gloves, bench liners, and other contaminated personal protective equipment should be collected in a designated hazardous waste bag.

All waste containers must be kept securely closed except when adding waste.[7][8]

Labeling and Storage: Ensuring Clarity and Compliance

Accurate and clear labeling of hazardous waste is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.[6][7]

Each waste container must be labeled with:

  • The words "Hazardous Waste".[7]

  • The full chemical name: "2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one".

  • The names of any other chemical constituents in the container (e.g., solvents).

  • The approximate percentage of each component.

  • The date of waste generation.

  • The name of the principal investigator and the laboratory location.

Store sealed and labeled hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[7][8] This area should be under the direct supervision of laboratory personnel and away from general traffic.[6]

Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to the disposal of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one.

Sources

Handling

Personal protective equipment for handling 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one

As drug development professionals and researchers, we operate on the frontier of science, often handling novel chemical entities with limited or nonexistent safety data. 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one is one su...

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals and researchers, we operate on the frontier of science, often handling novel chemical entities with limited or nonexistent safety data. 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one is one such compound. While specific toxicological data is not available, its structure—containing a dihydropyrimidinone (DHPM) core—suggests potential biological activity.[1][2] The DHPM class of compounds has been investigated for a wide range of pharmacological effects, including antitumoral, anti-inflammatory, and antibacterial properties.[1] This potential bioactivity necessitates a cautious and rigorous approach to handling.

This guide provides a comprehensive operational and safety plan grounded in the precautionary principle : until data proves otherwise, any novel compound of unknown toxicity must be treated as hazardous.[3] The following procedures are designed to protect you and your colleagues by minimizing all potential routes of exposure—dermal, ocular, inhalation, and ingestion.

Foundational Safety: The Hazard Assessment

Before any manipulation of the compound, a thorough hazard assessment is mandatory.[4][5][6] This is not a mere formality but the cornerstone of laboratory safety. Given the unknown toxicity profile of 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one, the assessment must assume the compound is a potential skin and eye irritant, harmful if inhaled or ingested, and possesses unknown long-term health effects.

Structural Clues to Potential Hazards:

  • Dihydropyrimidinone (DHPM) Core: This heterocyclic moiety is known to be biologically active. The primary risk is unforeseen pharmacological effects upon exposure.

  • Solid State: The compound is likely a solid powder. This presents an inhalation hazard, especially during weighing and transfer operations. Fine powders can easily become airborne and enter the respiratory system.

All handling procedures must be documented in your laboratory's Chemical Hygiene Plan (CHP) or as a Standard Operating Procedure (SOP).[7]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the primary method for exposure prevention, PPE is the critical final barrier between you and the chemical.[5][8] The minimum required PPE for any work involving this compound is outlined below.

Core PPE Requirements (Applicable at all times in the laboratory):

  • Body Protection: A flame-resistant lab coat is required.[9] Ensure it is fully buttoned.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[4][9]

  • Foot Protection: Closed-toe shoes must be worn at all times.[5][10] No skin should be exposed on the lower legs or feet.

This core attire should be supplemented with task-specific PPE as detailed in the table below.

Task/Operation Hand Protection Eye/Face Protection Respiratory Protection Rationale & Causality
Storage & Transport (Closed container)Single pair of nitrile glovesANSI Z87.1 Safety GlassesNot requiredProtects against incidental exposure from surface contamination on the container.
Weighing Solid Powder (In a fume hood or ventilated balance enclosure)Double-gloving with nitrile glovesChemical Splash GogglesNot required if performed correctly within engineering controlsWeighing fine powders poses a high risk of aerosolization and contamination. Double-gloving prevents exposure during doffing. Goggles provide a full seal against airborne particles.[9]
Preparing Solutions (In a fume hood)Double-gloving with nitrile glovesChemical Splash Goggles and Face ShieldNot required in a certified fume hoodThe risk of a significant splash is highest during this task. A face shield protects the entire face, and must be worn in addition to goggles.[4][9]
Running Reactions & Workup (In a fume hood)Nitrile gloves (single or double based on risk assessment)Chemical Splash GogglesNot required in a certified fume hoodProtects against splashes and incidental contact. Glove integrity should be checked frequently.
Spill Cleanup Heavy-duty chemical resistant gloves (e.g., butyl rubber) over nitrile glovesChemical Splash Goggles and Face ShieldN95 Respirator (minimum)A spill increases the concentration of airborne powder or vapor. A respirator is necessary to prevent inhalation during cleanup.[5]

Procedural Guidance: From Benchtop to Disposal

Handling and Operational Plan:

  • Designated Area: All work with 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[3][11]

  • Quantities: Always work with the smallest quantity of the substance necessary for the experiment.[3]

  • Weighing:

    • Perform weighing within a ventilated balance enclosure or a chemical fume hood.

    • Use a disposable weigh boat to prevent cross-contamination of balances.

    • After weighing, gently tap the spatula on the inside of the receiving flask to dislodge any remaining powder before removing it from the hood.

  • Dissolution:

    • Add solvent to the solid slowly to avoid splashing.

    • Keep the sash of the fume hood at the lowest practical height.

  • Glove Protocol:

    • Disposable nitrile gloves are suitable for incidental contact.[4] They must be removed and discarded immediately after any known contact with the chemical.

    • When double-gloving, remove the outer glove first, turning it inside out. Then, remove the inner glove using the same technique.

    • Never wear gloves outside of the laboratory area.[10]

Emergency Procedures for Accidental Exposure:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12]

  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the specific task and associated risks.

PPE_Selection_Workflow start Start: Assess Task ppe_base Core PPE: - Lab Coat - Safety Glasses - Closed-toe Shoes start->ppe_base is_powder Handling Solid Powder? is_splash Significant Splash Risk? (e.g., making solutions, pouring) is_powder->is_splash No ppe_goggles Upgrade to: Chemical Splash Goggles is_powder->ppe_goggles Yes is_incidental Incidental Contact Only? (e.g., handling closed container) is_splash->is_incidental No ppe_faceshield Add: Face Shield is_splash->ppe_faceshield Yes ppe_singleglove Use: Single Nitrile Gloves is_incidental->ppe_singleglove Yes end Proceed with Task is_incidental->end No (Re-evaluate) ppe_base->is_powder Check Powder Handling ppe_doubleglove Use: Double Nitrile Gloves ppe_goggles->ppe_doubleglove ppe_faceshield->end ppe_doubleglove->is_splash Check Splash Risk ppe_singleglove->end

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one
Reactant of Route 2
2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one
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